molecular formula C10H14N2O2 B181174 N,N-Diethyl-4-nitroaniline CAS No. 2216-15-1

N,N-Diethyl-4-nitroaniline

Cat. No.: B181174
CAS No.: 2216-15-1
M. Wt: 194.23 g/mol
InChI Key: CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Description

N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-nitroaniline
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InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3
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InChI Key

CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C10H14N2O2
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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DSSTOX Substance ID

DTXSID7025057
Record name N,N-Diethyl-4-nitrobenzenamine
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Molecular Weight

194.23 g/mol
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Physical Description

N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Density

1.225 (NTP, 1992) - Denser than water; will sink
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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CAS No.

2216-15-1
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Record name Benzenamine, N,N-diethyl-4-nitro-
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Melting Point

171 to 172 °F (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to N,N-Diethyl-4-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N-Diethyl-4-nitroaniline, often abbreviated as DENA, is a substituted aromatic amine that holds significant interest in various fields of chemical research and development. Characterized by a diethylamino group acting as a potent electron donor and a nitro group as a strong electron acceptor, this molecule exhibits a pronounced "push-pull" electronic structure. This configuration is the foundation for its notable solvatochromic and nonlinear optical (NLO) properties, making it a valuable tool for researchers. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and key applications, tailored for scientists and professionals in drug development and chemical research.

Section 1: Physicochemical and Spectroscopic Profile

This compound typically appears as a yellow crystalline solid and is insoluble in water but soluble in organic solvents like chloroform and acetonitrile.[1][2] Its core physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2216-15-1[2]
Molecular Formula C₁₀H₁₄N₂O₂[2][3]
Molecular Weight 194.23 g/mol [2]
Appearance Yellow needles or crystalline mass[1]
Melting Point 77.5 °C
Boiling Point ~350.7 °C (estimate)[2]
Solubility Insoluble in water; Slightly soluble in acetonitrile and chloroform.[1][2]
Purity Typically ≥97-98%[3]
Spectroscopic Characteristics

The spectroscopic profile of this compound is a direct reflection of its unique electronic structure.

  • UV-Visible Spectroscopy: The molecule exhibits a strong absorption band in the UV-visible region, which is highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the charge-transfer character of its lowest electronic transition.[4][5] This property makes it an excellent probe for studying solvent polarity.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1520-1480 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Other significant peaks include C-N stretching from the diethylamino group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a characteristic AA'BB' system for the aromatic protons. The protons ortho to the nitro group are deshielded and appear downfield, while the protons ortho to the diethylamino group are shielded and appear upfield. The ethyl protons present as a quartet and a triplet, characteristic of an ethyl group.

    • ¹³C NMR: The carbon NMR spectrum reveals distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded and the carbon attached to the diethylamino group being shielded. Signals for the two carbons of the ethyl groups are also observed in the aliphatic region.

Section 2: Synthesis and Characterization

A common and reliable method for the synthesis of this compound is the direct alkylation of 4-nitroaniline with an ethylating agent.

Experimental Protocol: Synthesis via Ethylation

This protocol describes the synthesis of this compound from 4-nitroaniline and iodoethane.

Materials:

  • 4-nitroaniline

  • Iodoethane (or Diethyl sulfate)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroaniline (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and DMF.

  • Addition of Alkylating Agent: While stirring the suspension, slowly add iodoethane (2.2 equivalents) to the flask.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield bright yellow needles of this compound.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The results should be consistent with the reference data for the compound.

Causality Note: Potassium carbonate is used as a base to deprotonate the amine of 4-nitroaniline, making it a more potent nucleophile. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base. Recrystallization from ethanol is effective because the product is highly soluble in hot ethanol but sparingly soluble at room temperature, allowing for efficient purification.

Synthetic Workflow Diagram

G cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification & Characterization Reactants 4-Nitroaniline Iodoethane K2CO3 in DMF Reaction Heat at 80-90°C (6-8 hours) Reactants->Reaction Workup Pour into Ice-Water Reaction->Workup Filtration Vacuum Filtration Wash with Water Workup->Filtration Precipitate Forms Recrystallize Recrystallize from Ethanol Filtration->Recrystallize Characterize Melting Point NMR, IR Spectroscopy Recrystallize->Characterize Final Final Characterize->Final Pure Product

Caption: Synthetic workflow for this compound.

Section 3: Core Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group.

  • The "Push-Pull" System: The diethylamino group pushes electron density into the aromatic ring through resonance, while the nitro group withdraws electron density. This creates a highly polarized molecule with significant charge separation in the ground state, which is further enhanced in the excited state. This charge-transfer character is the origin of its interesting optical properties.

Resonance Structures Diagram

Caption: Resonance contributing to the push-pull system. (Note: The above DOT script is a template. A chemical drawing program would be needed to generate the actual images of the molecular structures.)

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C). This transformation yields N¹,N¹-diethylbenzene-1,4-diamine, a valuable synthetic intermediate for the preparation of dyes, polymers, and pharmaceutical compounds.[1]

  • Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards electrophilic substitution by the powerful donating effect of the diethylamino group. However, the directing effects of the two groups are opposed, and reaction conditions must be carefully controlled to achieve selective substitution.

Section 4: Key Applications in Modern Research

The unique electronic properties of this compound make it a versatile molecule in several research areas.

Solvatochromic Probes

The significant shift in the UV-Vis absorption maximum (λ_max) of this compound in solvents of different polarities makes it an ideal probe for characterizing solvent environments.[4] Generally, a red shift (to longer wavelengths) is observed as the solvent polarity increases. This is because more polar solvents stabilize the charge-separated excited state more than the ground state, thus lowering the energy of the electronic transition.

Nonlinear Optical (NLO) Materials

The large difference in dipole moment between the ground and excited states, a direct result of the push-pull system, imparts a significant second-order nonlinear optical response. This makes this compound and its derivatives candidates for use in NLO materials for applications such as frequency doubling in lasers and optical switching.

Synthetic Intermediate

As a functionalized aniline, it serves as a building block in organic synthesis. Its derivatives are used in the creation of azo dyes, materials for organic light-emitting diodes (OLEDs), and as precursors for more complex molecules in medicinal chemistry.[8]

Section 5: Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. While specific toxicity data is limited, related aromatic nitro compounds and amines can be harmful.[1]

  • Hazards: May cause skin and eye irritation. Structurally similar chemicals are known to cause methemoglobinemia.[1] It is considered probably combustible.[2] Aromatic nitro compounds can be reactive and may form explosive mixtures under specific conditions, particularly in the presence of strong bases or reducing agents.[1]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple chemical intermediate; it is a powerful tool for probing molecular environments and a foundational structure for advanced materials. Its pronounced push-pull electronics give rise to fascinating solvatochromic and nonlinear optical properties that are of great interest to researchers. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the laboratory and in the development of new technologies.

References

  • Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific. Retrieved January 6, 2026, from [Link]

  • Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. (2024, January 2). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • UV-Visible absorbance spectra of this compound (DENA, 20 µM)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-4-nitroaniline, a prominent member of the "push-pull" class of organic molecules, serves as a cornerstone compound in the study of solvent-solute interactions and nonlinear optical phenomena. Its molecular architecture, characterized by a potent electron-donating diethylamino group and a powerful electron-withdrawing nitro group positioned at opposite ends of an aromatic π-system, facilitates a significant intramolecular charge transfer (ICT). This guide provides a detailed exploration of the structural and electronic properties of this compound, elucidating the fundamental principles that govern its unique characteristics. We will dissect its bonding, electronic delocalization, spectroscopic signatures, and a representative synthetic pathway, offering a comprehensive resource for professionals leveraging this molecule in their research.

Molecular Architecture and Stereochemistry

This compound (DENA) is an organic compound with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1][2][3]. The structure consists of a central benzene ring substituted at the C1 and C4 positions. A diethylamino group [-N(CH₂CH₃)₂] is attached to C1, and a nitro group [-NO₂] is attached to C4. This para-substitution is critical to its electronic properties.

The molecule's core, the benzene ring, is inherently planar. The nitrogen atom of the diethylamino group is sp² hybridized, allowing its lone pair of electrons to participate in resonance with the aromatic ring. This delocalization favors a planar or near-planar conformation of the C-N(Et)₂ moiety with respect to the ring. Conversely, steric hindrance between the ethyl groups and the ortho-hydrogens of the benzene ring can induce some torsional strain, leading to a slight out-of-plane twist. The nitro group also exhibits resonance with the ring, which favors coplanarity.

Caption: Molecular structure of this compound.

The "Push-Pull" System: Bonding and Intramolecular Charge Transfer (ICT)

The defining characteristic of this compound is its pronounced "push-pull" electronic system.

  • The "Push" Component: The diethylamino group acts as a powerful electron-donating group (EDG) through the resonance effect (+M effect). The lone pair on the nitrogen atom delocalizes into the π-electron system of the benzene ring.

  • The "Pull" Component: The nitro group is a strong electron-withdrawing group (EWG) due to both the inductive (-I) and resonance (-M) effects. It effectively pulls electron density from the benzene ring.

This synergistic interaction creates a significant intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient nitro group. This delocalization can be represented by a key resonance contributor that introduces a quinoidal character to the benzene ring and formal charges on the terminal nitrogen and oxygen atoms. This charge-separated state contributes significantly to the ground-state electronic structure of the molecule.

A direct consequence of this ICT is the molecule's large ground-state dipole moment, reported to be 6.73 Debye[1]. This value is substantially higher than that of either aniline or nitrobenzene alone, providing clear evidence of the push-pull mechanism. Steric hindrance that forces the substituent groups out of the plane of the aromatic ring can disrupt this π-conjugation, leading to a decrease in the efficiency of charge transfer and a smaller dipole moment, as observed in sterically hindered analogues[4][5].

cluster_0 Ground State cluster_1 Charge-Separated Resonance Contributor C6H4(N(Et)2)(NO2) [C6H4=N+(Et)2][N+O2-] C6H4(N(Et)2)(NO2)->[C6H4=N+(Et)2][N+O2-]

Caption: Resonance forms illustrating intramolecular charge transfer.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to distinctive spectroscopic features that are instrumental for its characterization and application.

PropertyValue / Observation
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [1][2]
Dipole Moment 6.73 D[1]
UV-Vis λmax Highly solvent-dependent; corresponds to the ICT band.
IR Asymmetric ν(NO₂) ~1500-1530 cm⁻¹ (expected)
IR Symmetric ν(NO₂) ~1330-1350 cm⁻¹ (expected)
UV-Visible Spectroscopy and Solvatochromism

The most prominent feature in the UV-Vis spectrum of this compound is an intense, broad absorption band in the near-UV or visible region. This band is assigned to a π → π* electronic transition with significant ICT character. The energy of this transition is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism[6].

In nonpolar solvents, the ground state is less stabilized than the more polar excited state. In polar solvents, the large ground-state dipole moment is strongly stabilized by solvent dipoles. The excited state is also stabilized, but often to a different extent. This differential solvation of the ground and excited states causes a shift in the absorption maximum (λmax). This compound is a key probe used to establish the Kamlet-Taft π* scale, which quantifies the dipolarity/polarizability of a solvent[7][8].

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The most diagnostic peaks are those associated with the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as strong bands. The extensive electron delocalization in the molecule can shift these frequencies compared to simple nitroalkanes or nitrobenzene. Other notable bands include C-H stretches from the aromatic and alkyl groups, aromatic C=C ring stretching, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data for the diethyl derivative is less common in databases than its dimethyl analogue, the expected patterns are straightforward.

  • ¹H NMR: The aromatic protons would exhibit a classic AA'BB' system, with two distinct multiplets corresponding to the protons ortho and meta to the diethylamino group. The ethyl groups would show a quartet for the methylene (-CH₂-) protons (split by the methyl protons) and a triplet for the terminal methyl (-CH₃) protons (split by the methylene protons).

  • ¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons due to symmetry, a signal for the methylene carbons, and a signal for the methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the strong electronic effects of the substituents[9].

Synthesis and Characterization Workflow

A common and reliable method for the synthesis of this compound is through nucleophilic aromatic substitution.

Representative Synthetic Protocol

This protocol describes the synthesis from 1-bromo-4-nitrobenzene and diethylamine.

Materials:

  • 1-Bromo-4-nitrobenzene

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and ethanol.

  • Addition of Amine: Add an excess of diethylamine (2.0-3.0 eq) to the mixture. The use of excess amine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and excess amine.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using melting point determination, NMR, IR, and UV-Vis spectroscopy.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization reactants 1-Bromo-4-nitrobenzene + Diethylamine + K2CO3 in Ethanol reflux Heat to Reflux (6-12h) reactants->reflux workup Precipitation in Water reflux->workup Reaction Completion filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) recrystallization->spectroscopy mp Melting Point recrystallization->mp final_product Pure this compound spectroscopy->final_product mp->final_product

Caption: General workflow for the synthesis and characterization of DENA.

Applications in Advanced Research

The well-defined structure and pronounced ICT characteristics of this compound make it a valuable tool in several scientific fields.

  • Physical Organic Chemistry: It is a standard probe for quantifying solvent properties, helping to build Linear Solvation Energy Relationships (LSERs) that correlate reaction rates and equilibria with solvent parameters[6][7].

  • Materials Science & Nonlinear Optics (NLO): Molecules with large changes in dipole moment between the ground and excited states often exhibit high molecular hyperpolarizability (β), a prerequisite for second-order NLO effects like second-harmonic generation (SHG). The push-pull nature of DENA makes it and its derivatives model systems for the development of organic NLO materials used in optical data storage, signal processing, and telecommunications[10][11].

Conclusion

This compound is more than a simple substituted aniline; it is a canonical example of a push-pull chromophore. Its molecular structure is finely tuned to promote a strong intramolecular charge transfer, which in turn dictates its chemical and physical properties. This results in a large dipole moment, pronounced solvatochromism, and significant nonlinear optical activity. A thorough understanding of its bonding, electronic delocalization, and spectroscopic behavior is essential for its effective application as a molecular probe and a building block for advanced functional materials.

References

  • Stenutz, R. This compound. NIST. [Link]

  • Lopes, J. et al. (2020). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • Shutterstock. Nn-diethyl-4-nitroaniline Skeletal Structure. Shutterstock. [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline. SpectraBase. [Link]

  • PubChem. N,N-Dimethyl-4-nitroaniline. PubChem. [Link]

  • ResearchGate. Ground and excited states of this compound. ResearchGate. [Link]

  • ResearchGate. UV-Visible absorbance spectra of this compound. ResearchGate. [Link]

  • Marcus, Y. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. MDPI. [Link]

  • ResearchGate. Structures of (left) 4-nitroaniline and this compound. ResearchGate. [Link]

  • NIST. N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]

  • Chemistry Stack Exchange. Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Chemistry Stack Exchange. [Link]

  • J. Am. Chem. Soc. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. ACS Publications. [Link]

  • ResearchGate. Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4- nitroaniline? ResearchGate. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline - Optional[13C NMR]. SpectraBase. [Link]

  • Oakwood Chemical. This compound. Oakwood Chemical. [Link]

  • Wikipedia. Solvent. Wikipedia. [Link]

  • J. Org. Chem. Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. ACS Publications. [Link]

  • OE Journals & Research. Recent advances in nonlinear optics for bio-imaging applications. SPIE. [Link]

  • ResearchGate. Growth and characterization of organic 4-methyl-2-nitroaniline single crystals for nonlinear optical applications. ResearchGate. [Link]

  • ResearchGate. Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study. ResearchGate. [Link]

  • MDPI. An Introduction to Nonlinear Integrated Photonics Devices: Nonlinear Effects and Materials. MDPI. [Link]

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An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-nitroaniline from 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of N,N-Diethyl-4-nitroaniline, a key intermediate in the production of dyes and a compound of interest in the field of non-linear optical materials. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanism, a robust experimental protocol, and methods for product characterization.

Strategic Overview: The Diethylation of 4-Nitroaniline

The conversion of 4-nitroaniline to this compound is a classic example of N-alkylation, a fundamental transformation in organic synthesis. The primary amino group of 4-nitroaniline is nucleophilic, albeit moderately so due to the electron-withdrawing effect of the para-nitro group. The objective is to introduce two ethyl groups onto the nitrogen atom, transforming the primary amine into a tertiary amine.

The chosen synthetic route is a direct alkylation using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. This approach is favored for its straightforwardness and reliability. The base plays a critical role in deprotonating the amine, thereby significantly enhancing its nucleophilicity and facilitating the substitution reaction.

Reaction Mechanism: A Stepwise Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process can be dissected into two consecutive alkylation steps:

  • Activation of the Nucleophile: A base (e.g., Potassium Carbonate, K2CO3) deprotonates the primary amine of 4-nitroaniline. This generates a potent nucleophile, the 4-nitroanilide anion.

  • First Alkylation (SN2): The highly nucleophilic anion attacks the electrophilic α-carbon of the ethyl halide (e.g., ethyl iodide). This concerted step involves the formation of a new N-C bond and the simultaneous departure of the halide leaving group, yielding N-ethyl-4-nitroaniline.

  • Second Deprotonation: The resulting secondary amine is deprotonated by the base to form a new, even more reactive, anionic intermediate.

  • Second Alkylation (SN2): This second anionic species attacks another molecule of the ethyl halide, leading to the formation of the final product, this compound.

Key Mechanistic Considerations:

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the amine but does not readily compete with the amine as a nucleophile in reacting with the ethyl halide. Stronger bases like sodium hydroxide could increase the rate of competing elimination (E2) reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is optimal. It effectively solvates the potassium cation, leaving the carbonate and the deprotonated amine anions more "naked" and reactive. It also readily dissolves the reactants.

  • Leaving Group: Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group, leading to faster reaction rates.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][2]

  • 4-Nitroaniline (Substrate): Toxic if swallowed, inhaled, or in contact with skin.[2][3] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2] Avoid dust formation.[1][3]

  • Ethyl Iodide (Alkylating Agent): A volatile and toxic alkylating agent. It is a lachrymator and should be handled with extreme care to avoid inhalation or skin contact.

  • Potassium Carbonate (Base): Causes serious eye irritation and skin irritation. Avoid breathing dust.

  • N,N-Dimethylformamide (Solvent): A skin and eye irritant. It is also a suspected teratogen.

  • This compound (Product): This compound is a nitrated amine and should be handled with care. A structurally similar chemical is known to cause methemoglobinemia.[4] It is likely combustible.[4]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis, purification, and isolation of this compound.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitroaniline138.125.0 g36.2
Ethyl Iodide155.979.5 mL (18.5 g)118.6
Potassium Carbonate (K2CO3)138.2112.5 g90.4
N,N-Dimethylformamide (DMF)-50 mL-
Deionized Water-~500 mL-
Ethanol (for recrystallization)-As needed-

Equipment: 100 mL Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel, vacuum flask, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is secure in a fume hood.

  • Reagent Loading: To the flask, add 4-nitroaniline (5.0 g), potassium carbonate (12.5 g), and N,N-Dimethylformamide (50 mL). The potassium carbonate is used in excess to ensure complete deprotonation throughout the two-step alkylation.

  • Initiation of Reaction: Begin stirring the suspension and gently heat the mixture to 80-90°C using a heating mantle.

  • Addition of Alkylating Agent: Once the reaction temperature is stable, add ethyl iodide (9.5 mL) dropwise over 20-30 minutes using a dropping funnel. A slight excess of ethyl iodide is used to drive the reaction to completion.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitroaniline spot.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. The product, being insoluble in water, will precipitate as a yellow-orange solid.[4]

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product either in a desiccator or a vacuum oven at a low temperature (~50°C).

Purification by Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and dry to a constant weight. The final product should be yellow needles.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Setup 1. Assemble Reflux Apparatus Reagents 2. Add 4-Nitroaniline, K2CO3, DMF Setup->Reagents Heat 3. Heat to 80-90°C Reagents->Heat Add_EtI 4. Add Ethyl Iodide Dropwise Heat->Add_EtI React 5. Stir at 80-90°C for 4-6h Add_EtI->React Cool 6. Cool to Room Temp React->Cool Reaction Complete Precipitate 7. Pour into Ice Water Cool->Precipitate Filter 8. Vacuum Filter & Wash Precipitate->Filter Recrystallize 9. Recrystallize from Ethanol Filter->Recrystallize Dry 10. Dry Final Product Recrystallize->Dry MP Melting Point Dry->MP Pure Product NMR NMR (1H, 13C) Dry->NMR IR IR Spectroscopy Dry->IR

Caption: Workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following table summarizes the expected analytical data for the final product.

Analysis MethodExpected Result
Appearance Yellow crystalline solid / needles.[4]
Molecular Formula C10H14N2O2[5][6]
Molecular Weight 194.23 g/mol [5]
Melting Point 75-78 °C
¹H NMR (CDCl₃)δ ~8.1 (d, 2H, Ar-H ortho to NO₂), δ ~6.6 (d, 2H, Ar-H ortho to NEt₂), δ ~3.4 (q, 4H, -CH₂-CH₃), δ ~1.2 (t, 6H, -CH₂-CH₃).
IR Spectroscopy (KBr, cm⁻¹)~2970 (Aliphatic C-H stretch), ~1595 (Ar C=C stretch), ~1500 & ~1330 (Asymmetric & Symmetric Ar-NO₂ stretch), ~1200 (Ar C-N stretch). Note the absence of N-H stretches which would be present in the starting material (~3300-3500 cm⁻¹).

References

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N,N-Diethyl-4-nitroaniline Solid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N-Diethyl-4-nitroaniline is a synthetic organic compound with significant utility in chemical synthesis, particularly as an intermediate in the creation of dyes and potentially in the development of materials with nonlinear optical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state physical properties is paramount for ensuring purity, predicting behavior in various formulations, and establishing safe handling and storage protocols. This guide provides a comprehensive overview of the key physical characteristics of solid this compound, detailing not only the established property values but also the rigorous, self-validating experimental methodologies required to verify them in a research setting.

Introduction: The Importance of Solid-State Characterization

The physical properties of a solid chemical entity are dictated by its molecular structure and the arrangement of those molecules in a crystal lattice. These properties, including melting point, crystalline structure, solubility, and thermal stability, are not merely datasheet entries; they are critical parameters that influence a compound's bioavailability, manufacturability, and stability. For instance, an unexpectedly low melting point can indicate impurities, while the presence of different crystalline forms (polymorphs) can drastically alter solubility and dissolution rates, impacting efficacy in a pharmaceutical context.

This guide is structured to provide both the known physical data for this compound and, crucially, the "why" and "how" of its determination. By understanding the causality behind experimental choices, researchers can ensure the generation of reliable, reproducible data essential for advancing scientific and developmental objectives.

General and Spectroscopic Properties

This compound is an aromatic amine derivative characterized by a benzene ring substituted with a nitro group and a diethylamino group at the para positions.[1] This substitution pattern gives rise to its characteristic color and chemical reactivity.

Table 1: General and Spectroscopic Identifiers for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂[2][3]
Molecular Weight 194.23 g/mol [2][3]
CAS Number 2216-15-1[3]
Appearance Pale yellow to yellow crystalline solid[2]
UV-Visible Absorbance Spectra available, characteristic of nitroaniline compounds[4]
Infrared (IR) Spectrum Data available via NIST WebBook[5]

Melting Point and Thermal Analysis

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.

Table 2: Thermal Properties of this compound

PropertyValueSource(s)
Melting Point 76 - 78 °CN/A
Causality in Experimental Choice: Why Capillary Melting Point is a Validating System

The capillary method, as standardized by ASTM E324, is a trusted technique because it relies on direct visual observation of a physical phase change under controlled heating. [N/A] Its reliability stems from a slow, controlled heating rate (e.g., 1-2 °C/min) near the expected melting point, which allows the system to approach thermal equilibrium. This ensures that the observed temperature accurately reflects the true melting transition, rather than an artifact of rapid heating. Calibration with certified standards of known melting points is a mandatory part of the protocol, making the instrument a self-validating system.

Detailed Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This is critical for efficient and uniform heat transfer within the capillary.

    • Load the powdered sample into a capillary tube (open at one end) to a depth of 2-3 mm. Tapping the closed end gently on a hard surface will pack the sample.

  • Instrument Setup:

    • Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Set the heating rate to a rapid value (e.g., 10-15 °C/min) for an initial, approximate determination.

  • Approximate Determination:

    • Observe the sample through the magnifying lens. Note the temperature at which the solid first begins to liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point). This provides a rough melting range.

  • Accurate Determination:

    • Allow the apparatus to cool significantly.

    • Prepare a new sample capillary.

    • Set the heating rate to rapidly approach to within 10-15 °C of the approximate melting point found in the previous step.

    • Reduce the heating rate to a slow, controlled 1-2 °C per minute. This slow rate is crucial for accuracy.

    • Carefully record the temperature of the initial melt (T₁) and the final melt (T₂). The melting range is T₁ - T₂.

    • Repeat the accurate determination at least twice to ensure reproducibility. The results should be consistent within 1°C.

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Workflow for Thermal Analysis

TGA_DSC_Workflow Figure 1: Thermal Analysis Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis Sample Acquire 5-10 mg of This compound Crucible Tare TGA/DSC crucible Sample->Crucible Load Load sample into crucible Crucible->Load TGA_Setup Place crucible in TGA furnace Load->TGA_Setup DSC_Setup Place crucible in DSC cell (with reference crucible) Load->DSC_Setup TGA_Program Program: Heat from 30°C to 600°C at 10°C/min under N2 flow TGA_Setup->TGA_Program TGA_Run Execute TGA run TGA_Program->TGA_Run Analyze_TGA Analyze TGA Data: Determine onset of decomposition temp. TGA_Run->Analyze_TGA DSC_Program Program: Heat from 25°C to 100°C at 10°C/min DSC_Setup->DSC_Program DSC_Run Execute DSC run DSC_Program->DSC_Run Analyze_DSC Analyze DSC Data: Determine melting point & enthalpy DSC_Run->Analyze_DSC Report Compile Thermal Properties Report Analyze_TGA->Report Analyze_DSC->Report

Caption: Workflow for determining thermal stability and melting properties.

Crystal Structure and Polymorphism

The arrangement of molecules in a solid-state lattice defines the crystal structure. While a definitive single-crystal X-ray structure for this compound is not publicly available, Powder X-ray Diffraction (PXRD) remains an essential technique for characterizing the solid form. PXRD provides a unique "fingerprint" of a crystalline phase, which is invaluable for phase identification, purity assessment, and detecting polymorphism.

The Rationale for PXRD in Solid-State Analysis

PXRD is a non-destructive technique that provides information about the long-range order in a material. [N/A] The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline phase. This allows a researcher to:

  • Confirm Identity: Match the experimental pattern of a synthesized batch against a known standard.

  • Assess Purity: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

  • Investigate Polymorphism: Identify different crystalline forms of the same compound, as each polymorph will produce a distinct diffraction pattern.

Detailed Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Grind the this compound sample to a fine, uniform powder using a mortar and pestle. This ensures that the crystallites are randomly oriented, a fundamental assumption of the technique.

    • Carefully mount the powder onto a sample holder. The surface must be flat and level with the holder's reference plane to prevent geometric errors in the data. A low-background sample holder (e.g., zero-diffraction silicon) is recommended for high-quality data.

  • Instrument Setup:

    • Place the sample holder into the goniometer of the diffractometer.

    • Configure the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current.

  • Data Collection:

    • Set the scan range, typically from a low 2θ angle (e.g., 2° or 5°) to a higher angle (e.g., 40° or 70°).

    • Define the step size (e.g., 0.02°) and the dwell time per step (e.g., 0.5-2 seconds). A longer dwell time improves the signal-to-noise ratio but increases the experiment duration.

    • Initiate the scan. The instrument will rotate the sample and detector to collect diffraction data across the specified angular range.

  • Data Analysis:

    • Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • Compare the resulting peak list (d-spacings and relative intensities) to reference databases to confirm the material's identity or to characterize it as a new phase.

PXRD_Workflow Figure 2: PXRD Experimental Workflow Start Crystalline Solid Sample Prep Grind to fine powder (Randomize orientation) Start->Prep Mount Mount on low-background sample holder Prep->Mount Instrument Place in Diffractometer (Set scan parameters) Mount->Instrument Collect Collect Diffraction Data (Intensity vs. 2θ) Instrument->Collect Analyze Analyze Diffractogram: Identify peak positions & intensities Collect->Analyze End Crystalline Fingerprint (Phase ID, Purity) Analyze->End

Caption: Workflow for characterization by Powder X-ray Diffraction.

Solubility

Solubility is a critical property, especially in drug development, as it directly influences dissolution rate and bioavailability. This compound is noted for its poor aqueous solubility.

Table 3: Solubility of this compound

SolventSolubilitySource(s)
Water InsolubleN/A
Acetonitrile Slightly solubleN/A
Chloroform Slightly solubleN/A
Rationale for Standardized Solubility Testing

Determining solubility is more complex than simply mixing a solute and solvent. The OECD 105 guideline provides robust, validated methods to ensure that a true equilibrium saturation concentration is measured.[6] The "flask method" described is a cornerstone of this for substances with solubility >0.01 g/L. Its validity rests on ensuring sufficient time for equilibrium to be reached and on using a reliable analytical method to quantify the dissolved substance, independent of any undissolved solid.

Detailed Experimental Protocol: Aqueous Solubility (Flask Method per OECD 105)
  • Preliminary Test:

    • To estimate the approximate solubility, add increasing amounts of the compound to a fixed volume of water (e.g., 10 mL) at the test temperature (e.g., 20 °C). This helps determine the appropriate solute-to-solvent ratio for the main test and the time needed to reach equilibrium.

  • Main Test Setup:

    • Prepare at least three flasks containing a known volume of water.

    • Add an excess amount of solid this compound to each flask. The excess solid is crucial to ensure saturation is achieved and maintained.

    • Seal the flasks and place them in a constant temperature bath (e.g., 20 ± 0.5 °C).

  • Equilibration:

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours, as determined by the preliminary test). Periodically take samples. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Separation:

    • Allow the flasks to stand in the temperature bath to let undissolved solids settle.

    • Separate the saturated aqueous solution from the excess solid. This is a critical step and is typically achieved by centrifugation at the test temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Analysis:

    • Accurately determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The average concentration from the replicate flasks is reported as the water solubility at the specified temperature.

Conclusion

The physical properties of solid this compound are foundational to its effective and safe use in research and development. This guide has detailed the key characteristics of the compound and, more importantly, has provided the standardized, self-validating experimental frameworks necessary for their determination. By adhering to these rigorous protocols for measuring melting point, thermal stability, crystalline phase, and solubility, scientists can ensure the integrity of their materials and the reliability of their results. This commitment to robust physical characterization is an indispensable component of scientific excellence and the successful development of new chemical entities.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility . OECD Publishing. [Link]

  • ASTM E324 - 18 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. [Link]

  • Structures of (left) 4-nitroaniline and this compound... . ResearchGate. [Link]

  • Powder X-ray Diffraction Protocol/SOP . University of Washington. [Link]

  • Protocol Thermogravimetric Analysis (TGA) . EPFL. [Link]

  • N,N-Diethyl-p-nitroaniline . NIST WebBook. [Link]

  • Thermal Analysis of Organic Compounds . AZoM. [Link]

  • Overview of Powder X-ray Diffraction (PXRD) . Creative Biostructure. [Link]

  • UV-Visible absorbance spectra of this compound... . ResearchGate. [Link]

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Section 1: Chemical Identification and Core Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diethyl-4-nitroaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic identification to provide field-proven insights into its properties, synthesis, applications, and critical safety protocols. The structure is designed to be intuitive, presenting core data, practical methodologies, and the scientific causality behind its chemical behavior.

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and a diethylamino group at the para (4) position. This "push-pull" electronic structure, with the electron-donating diethylamino group and the electron-withdrawing nitro group, is fundamental to its notable chemical and physical properties, particularly its use as a solvatochromic dye.

Key Identifiers

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

IdentifierValueSource(s)
CAS Number 2216-15-1[1][2][3][4]
IUPAC Name This compound[4]
Synonyms p-Nitro-N,N-diethylaniline, N,N-Diethyl-p-nitroaniline, N,N-Diethyl-4-nitrobenzenamine[3][4]
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3][5]
InChI Key CFPIZMWTMRWZRO-UHFFFAOYSA-N[1][6]
Physicochemical Properties

The following properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Weight 194.23 g/mol [1][2][5]
Appearance Yellow needles or yellow crystalline mass/solid[1][5][7]
Melting Point 76 °C[5]
Boiling Point ~350.68 °C (rough estimate)[5]
Solubility Insoluble in water[5][7]
Storage Temperature Ambient Temperature[8]
Chemical Structure

The molecular architecture dictates the compound's reactivity and spectral characteristics.

Caption: Skeletal structure of this compound.

Section 2: Synthesis and Mechanism

This compound is typically synthesized via the nucleophilic substitution of a halogen on a nitro-substituted benzene ring or by the direct alkylation of a precursor aniline. The choice of pathway often depends on the availability and cost of starting materials.

Common Synthetic Pathway: Dialkylation

A common laboratory-scale synthesis involves the reaction of a 4-halonitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) with diethylamine.[9] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards attack by the amine.

synthesis_workflow Reactant1 1-Halo-4-nitrobenzene Reaction Reaction Vessel Heat (Reflux) Reactant1->Reaction Reactant2 Diethylamine Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Base (e.g., K₂CO₃) Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Chloro-4-nitrobenzene

This protocol is a representative example and must be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-4-nitrobenzene (1.0 eq), an excess of diethylamine (2.5-3.0 eq), and a suitable base such as potassium carbonate (1.5 eq).

  • Solvent Addition : Add a polar aprotic solvent, such as ethanol or acetonitrile, to facilitate the dissolution of the reactants.

  • Reaction : Heat the mixture to reflux and maintain this temperature for several hours (4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off any inorganic salts.

  • Extraction : Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining diethylamine and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ligroin) to yield the final product as yellow crystals.[5]

Section 3: Key Applications and Field Insights

The unique electronic structure of this compound makes it more than just a synthetic intermediate.

  • Solvatochromic Probes : This is a primary application. The compound exhibits strong solvatochromism, meaning its UV-visible absorption spectrum shifts significantly with changes in solvent polarity. The large difference in dipole moment between its ground state and excited state makes it highly sensitive to the surrounding solvent environment. This property makes it a valuable probe in the determination of empirical solvent polarity scales, such as the Kamlet-Taft parameters (π*).[10]

  • Intermediate in Dye and Pigment Synthesis : As a nitroaniline derivative, it serves as a precursor for the synthesis of various azo dyes and other colorants used in the textile and printing industries.

  • Non-Linear Optical (NLO) Materials Research : Molecules with significant charge-transfer character, like this compound, are investigated as model compounds for the development of organic materials with non-linear optical properties, which have potential applications in telecommunications and photonics.[11][12]

Section 4: Safety, Handling, and Reactivity Profile

This compound is a hazardous chemical that requires careful handling. The information below is a summary; always consult the most current Safety Data Sheet (SDS) from your supplier before use.[13]

Hazard Summary

While a specific, detailed GHS classification was not consistently available across all sources, the reactivity profile and data for structurally similar compounds (like N,N-dimethyl-4-nitroaniline) indicate significant hazards.[14][15]

Hazard TypeDescriptionSource(s)
Reactivity As a nitrated amine, it is a chemical base that neutralizes acids exothermically. It may be incompatible with isocyanates, peroxides, acid halides, and strong reducing agents.[5][7]
Explosive Hazard Aromatic nitro compounds may react explosively in the presence of a strong base (e.g., sodium hydroxide) or when mixed with reducing agents, which can culminate in detonation.[5][7]
Health Hazard A structurally similar chemical is known to cause methemoglobinemia. It is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5][7][14][15]
Handling and First Aid
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust.[15][16]

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from strong acids, bases, and oxidizing and reducing agents.[16]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[16]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15][16]

Section 5: References

  • CymitQuimica. This compound.

  • Santa Cruz Biotechnology. This compound | CAS 2216-15-1.

  • Oakwood Chemical. This compound.

  • Sigma-Aldrich. This compound | 2216-15-1.

  • ChemicalBook. This compound CAS#: 2216-15-1.

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  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-p-nitroaniline.

  • Thermo Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%.

  • Stenutz. This compound.

  • ChemicalBook. This compound synthesis.

  • Thermo Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%.

  • ResearchGate. Structures of (left) 4-nitroaniline and this compound and....

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  • Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.

  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.

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An In-Depth Technical Guide to the Spectroscopic Properties of N,N-Diethyl-4-nitroaniline: A Versatile Probe for Interrogating Microenvironments

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of N,N-Diethyl-4-nitroaniline (DENA), a versatile nitroaromatic compound. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing DENA as a fluorescent probe to characterize the polarity and dynamics of microenvironments, such as those found in biological membranes and protein binding sites.

Introduction: The Molecular Logic of a Polarity-Sensitive Probe

This compound is a "push-pull" chromophore characterized by an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring. This electronic asymmetry gives rise to a significant dipole moment and spectroscopic properties that are highly sensitive to the surrounding solvent environment. The molecule's utility as a probe stems from the modulation of its electronic charge distribution by the polarity of its immediate surroundings, which in turn influences its absorption and fluorescence characteristics.

The ground state of DENA possesses a degree of charge separation, which is significantly enhanced upon photoexcitation to the first excited state. This intramolecular charge transfer (ICT) is the fundamental mechanism behind its solvatochromic behavior. In nonpolar solvents, the energy difference between the ground and excited states is larger, resulting in absorption and emission at shorter wavelengths. Conversely, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in both the absorption and fluorescence spectra. This pronounced sensitivity to solvent polarity makes DENA an invaluable tool for probing the local environment of complex systems.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with diethylamine. A general laboratory-scale procedure is outlined below.

Reaction Scheme

G p_nitrochlorobenzene p-Nitrochlorobenzene DENA This compound p_nitrochlorobenzene->DENA Diethylamine, Heat diethylamine Diethylamine diethylamine->DENA HCl HCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Nitrochlorobenzene

  • Diethylamine

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrochlorobenzene in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an excess of diethylamine to the solution. The excess diethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Subsequently, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a yellow crystalline solid.

Spectroscopic Properties of this compound

The utility of DENA as a molecular probe is rooted in its distinct spectroscopic characteristics, particularly its absorption and fluorescence properties, which are highly dependent on the solvent environment.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of DENA is characterized by a strong absorption band in the near-UV to the visible region, corresponding to the π-π* electronic transition with significant intramolecular charge transfer character. The position of the absorption maximum (λmax,abs) is a sensitive indicator of the solvent polarity.

Solvatochromism in Absorption:

The positive solvatochromism of DENA is evident from the bathochromic shift of its λmax,abs with increasing solvent polarity. This is due to the greater stabilization of the more polar excited state relative to the ground state by polar solvent molecules.

Fluorescence Spectroscopy

Upon excitation, DENA exhibits fluorescence emission that is also highly sensitive to the solvent environment. The fluorescence emission maximum (λmax,em) and the fluorescence quantum yield (Φf) are key parameters that provide insights into the nature of the probe's microenvironment.

Solvatochromism in Fluorescence:

Similar to its absorption, the fluorescence emission of DENA shows a significant red-shift with increasing solvent polarity. This is again attributed to the stabilization of the charge-separated excited state in polar environments. The magnitude of this shift is often more pronounced in the emission spectrum compared to the absorption spectrum.

Quantum Yield and Stokes Shift:

The fluorescence quantum yield of DENA is generally higher in nonpolar, aprotic solvents and tends to decrease in more polar, protic solvents. This quenching in polar solvents can be attributed to non-radiative decay pathways that become more efficient as the charge transfer character of the excited state increases.

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is a critical parameter. For DENA, the Stokes shift increases significantly with solvent polarity. This is a direct consequence of the greater stabilization of the excited state dipole in a polar environment prior to emission.

Tabulated Spectroscopic Data

The following table summarizes the key spectroscopic properties of this compound in a range of solvents with varying polarities.

SolventDielectric Constant (ε)Absorption Max (λmax,abs) (nm)Emission Max (λmax,em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.02~380~480~5400
Dioxane2.21~390~500~5600
Ethyl Acetate6.02~400~520~5800
Dichloromethane8.93~410~540~6000
Acetonitrile37.5~420~560~6200
Methanol32.7~430~580~6400

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols for Spectroscopic Measurements

The following protocols provide a step-by-step guide for the characterization of the spectroscopic properties of this compound.

Measurement of UV-Visible Absorption Spectra

G cluster_0 Sample Preparation cluster_1 Spectrophotometer Setup cluster_2 Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Ethanol) working Prepare Working Solutions (e.g., 10 µM in various solvents) stock->working blank Record Blank Spectrum (Solvent only) working->blank sample_spec Record Sample Spectrum (DENA solution) blank->sample_spec lambda_max Determine λmax,abs sample_spec->lambda_max absorbance Record Absorbance at λmax lambda_max->absorbance

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a volatile solvent like ethanol or acetone.

  • Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents of interest. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the DENA working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax,abs) from the recorded spectrum.

Measurement of Fluorescence Emission Spectra

G cluster_0 Sample Preparation cluster_1 Spectrofluorometer Setup cluster_2 Data Acquisition & Analysis stock Prepare Stock Solution (e.g., 1 mM in Ethanol) working Prepare Working Solutions (Absorbance < 0.1 at λex) stock->working blank_scan Record Blank Spectrum (Solvent only) working->blank_scan excitation Set Excitation Wavelength (λex) (Typically at λmax,abs) emission Set Emission Wavelength Range excitation->emission sample_scan Record Sample Emission Spectrum blank_scan->sample_scan lambda_em Determine λmax,em sample_scan->lambda_em

N,N-Diethyl-4-nitroaniline solubility in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,N-Diethyl-4-nitroaniline in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical principles with actionable experimental protocols to serve as a practical resource in the laboratory.

Introduction to this compound

This compound is an aromatic compound characterized by a nitro group and a diethylamino group attached to a benzene ring. Its molecular structure, featuring both a polar nitro group and a relatively non-polar diethylamino group, results in a moderate overall polarity. This structure is a key determinant of its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including organic synthesis, pharmaceutical development, and materials science, as it dictates reaction conditions, purification strategies, and formulation approaches.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Yellow crystalline solid[3]
Melting Point 77.5 °C[4]
Boiling Point ~350.68 °C (estimated)[5]
Polarity Moderately polar

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of intermolecular forces between it and the solvent molecules.

The key structural features of this compound influencing its solubility are:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment and making this part of the molecule polar. It can participate in dipole-dipole interactions.

  • Diethylamino Group (-N(CH₂CH₃)₂): The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The ethyl groups contribute to the non-polar character of this part of the molecule.

  • Aromatic Ring: The benzene ring is non-polar and can engage in van der Waals forces, specifically London dispersion forces, with other non-polar molecules.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute This compound cluster_solvents Solvents solute This compound polar_protic Polar Protic (e.g., Ethanol, Water) solute->polar_protic Dipole-Dipole H-Bonding (acceptor) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Dipole-Dipole nonpolar Non-polar (e.g., Hexane, Toluene) solute->nonpolar Van der Waals

Caption: Intermolecular forces between this compound and solvent types.

Predicted Solubility Profile

Based on theoretical principles, the expected solubility of this compound in common solvents is summarized below. It is crucial to note that these are predictions and should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterInsoluble/Very LowThe non-polar aromatic ring and diethyl groups dominate over the polar nitro group, leading to poor interaction with the highly polar and hydrogen-bonding network of water.[3][5]
Ethanol, MethanolModerately SolubleThe alkyl chains of the alcohols can interact with the non-polar parts of the solute, while the hydroxyl groups can interact with the polar nitro group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleThese solvents have a significant dipole moment that can interact favorably with the polar nitro group of this compound. The lack of a strong hydrogen-bonding network, as seen in water, allows for better solvation of the moderately polar solute.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleWhile the non-polar parts of the solute can interact with these solvents, the polar nitro group is not well-solvated, limiting overall solubility. Toluene may show slightly better solubility than hexane due to potential pi-pi stacking interactions with the aromatic ring.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a good balance of polarity to solvate the nitro group and can interact with the non-polar regions of the molecule.[7]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method:

G start Start step1 1. Preparation of Supersaturated Solution (Add excess solute to solvent) start->step1 step2 2. Equilibration (Agitate at constant temperature) step1->step2 step3 3. Phase Separation (Centrifugation/Filtration) step2->step3 step4 4. Sample Dilution (Dilute filtrate with mobile phase) step3->step4 step5 5. Quantification (HPLC or UV-Vis Spectroscopy) step4->step5 end End step5->end

Caption: Workflow for experimental solubility determination.

Detailed Protocol:

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is achieved when the concentration of the solute no longer changes over time.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectroscopy.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

3. Data Reporting:

Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Discussion and Practical Implications

The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial processes.

  • For Organic Chemists: Knowledge of solubility is essential for selecting appropriate solvents for reactions and crystallizations. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be an ideal candidate for recrystallization.

  • For Pharmaceutical Scientists: In drug development, the aqueous solubility of a compound is a key determinant of its bioavailability. The poor aqueous solubility of this compound suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions might be necessary to enhance its dissolution and absorption.

  • For Materials Scientists: When this compound is used as a precursor or additive in polymers or other materials, its solubility in the processing solvents will dictate the homogeneity and final properties of the material.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. While precise quantitative data in the literature is scarce, a strong theoretical framework based on the principle of "like dissolves like" allows for reliable predictions of its solubility behavior. The provided detailed experimental protocol for the shake-flask method empowers researchers to generate accurate and reproducible solubility data tailored to their specific needs. A thorough understanding and experimental determination of solubility are indispensable for the effective application of this compound in research and development.

References

  • Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-ethyl-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and this compound and.... Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

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Theoretical calculation of N,N-Diethyl-4-nitroaniline dipole moment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of the N,N-Diethyl-4-nitroaniline Dipole Moment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipole moment is a fundamental electronic property of a molecule that governs its interaction with electric fields, influencing key physicochemical characteristics such as solubility, boiling point, and intermolecular interactions. For molecules of pharmaceutical interest, understanding the dipole moment is critical for predicting drug-receptor binding, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound is a canonical example of a "push-pull" system, where electron-donating and electron-withdrawing groups create a significant charge separation and a large dipole moment. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the dipole moment of this compound using quantum chemical methods, grounded in Density Functional Theory (DFT). We will explore the theoretical underpinnings, detail a validated computational workflow, and discuss the interpretation of the results, offering a robust framework for researchers in computational chemistry and drug discovery.

Introduction: The Significance of Molecular Dipole Moments in a Scientific Context

A molecule's dipole moment (µ) is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density. It is a vector quantity, possessing both magnitude and direction, and is typically measured in units of Debye (D). In the context of drug development, the dipole moment is far from an abstract concept; it is a critical determinant of a molecule's behavior. A large dipole moment can enhance solubility in polar solvents like water and increase the strength of dipole-dipole interactions with a biological target. Conversely, it can also hinder passage across nonpolar lipid membranes.

This compound serves as an excellent model system. The powerful electron-donating diethylamino group (-N(CH₂CH₃)₂) "pushes" electron density across the π-system of the benzene ring to the strongly electron-withdrawing nitro group (-NO₂), the "pull." This intramolecular charge transfer results in a molecule with a significant separation of its centers of positive and negative charge, and consequently, a large and computationally sensitive dipole moment. Accurately calculating this value is a benchmark for the robustness of a chosen theoretical method.

Theoretical Foundations: A Quantum Chemical Perspective

The molecular dipole moment is a property that arises from the electronic wavefunction of the system. While classical physics describes a dipole as two point charges separated by a distance, quantum chemistry provides a more sophisticated and accurate picture by considering the continuous distribution of electrons and the fixed positions of the atomic nuclei.

The dipole moment operator is a one-electron operator, and its expectation value can be calculated once the electronic wavefunction (Ψ) is known. In computational chemistry, we typically solve the time-independent Schrödinger equation (or the Kohn-Sham equations in DFT) to obtain this wavefunction.

The Choice of Method: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, qualitative picture but systematically neglects electron correlation—the way electrons dynamically avoid each other. For polar molecules like this compound, where electron distribution is highly sensitive to correlation effects, HF theory often underestimates the dipole moment.

  • Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate approach by including effects of electron correlation. Instead of the complex wavefunction, DFT focuses on the electron density (ρ(r)). The total energy is a functional of this density. The choice of the exchange-correlation (XC) functional is paramount. For molecules with significant charge transfer, hybrid functionals, which mix a portion of exact HF exchange with DFT exchange and correlation, are often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that provides a good balance of accuracy and computational cost for systems like this.

The Role of the Basis Set

A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to build the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation.

  • Pople-style basis sets (e.g., 6-31G*): These are computationally efficient and provide a good starting point. The * indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic charge distribution in polar bonds.

  • Correlation-consistent basis sets (e.g., cc-pVDZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit. They generally offer higher accuracy than Pople-style sets of similar size.

For a reliable calculation of the dipole moment of this compound, a basis set with at least polarization functions, such as 6-31G* or cc-pVDZ , is considered a minimum requirement.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for calculating the dipole moment of this compound using a common quantum chemistry software package like Gaussian or ORCA. The protocol is designed to be a self-validating system, where each step builds logically upon the last to ensure a physically meaningful result.

Step 1: Initial Structure Generation

The first step is to generate a 3D structure of the molecule. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). It is crucial to start with a chemically reasonable geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. The forces on the atoms are likely non-zero. A geometry optimization is performed to find the minimum energy conformation of the molecule on the potential energy surface. This is the most critical step, as the calculated dipole moment is highly dependent on the molecular geometry.

  • Methodology:

    • Select the Level of Theory: Choose a combination of a method and a basis set. For this guide, we recommend B3LYP/6-31G* as a robust and well-tested level of theory for this class of molecule.

    • Specify the Calculation Type: Set the calculation type to Opt (Optimization). It is also good practice to request a frequency calculation (Freq) to be performed on the optimized geometry.

    • Convergence Criteria: Use the default, tight convergence criteria of the software. This ensures that a true energy minimum is found.

    • Verification: After the optimization, confirm that the calculation has converged successfully and that the frequency calculation yields zero imaginary frequencies, which confirms the structure is a true minimum and not a transition state.

Step 3: Dipole Moment Calculation (Single-Point Energy)

Once the optimized geometry is obtained, a final, high-accuracy single-point energy calculation is performed on this fixed geometry to compute the electronic properties, including the dipole moment. The dipole moment is automatically calculated and reported in the output file of most quantum chemistry software packages during an energy calculation.

  • Methodology:

    • Use the Optimized Geometry: The calculation must use the coordinates from the successful Step 2 optimization.

    • Specify the Calculation Type: The keyword is typically SP (Single Point). The software will calculate the energy and associated molecular properties, such as the dipole moment.

    • Output Analysis: The output file will contain the dipole moment components (µₓ, µᵧ, µ₂) and the total dipole moment magnitude.

The following diagram illustrates the logical flow of this computational protocol.

G cluster_workflow Computational Workflow for Dipole Moment Calculation A Step 1: Build Initial 3D Molecular Structure B Step 2: Geometry Optimization (e.g., B3LYP/6-31G*) Finds lowest energy conformation. A->B C Verification Check: Are all vibrational frequencies real? B->C C->B No (Re-optimize) D Step 3: Single-Point Calculation (on optimized geometry) Computes electronic properties. C->D Yes E Output: Total Dipole Moment (µ) and Vector Components (µx, µy, µz) D->E

Caption: A validated workflow for the theoretical calculation of a molecular dipole moment.

Data Presentation and Interpretation

The output from the calculation provides the dipole moment vector in Cartesian coordinates and its total magnitude. Let's consider a hypothetical set of results calculated at different levels of theory and compare them to a known experimental value. Experimental values for this compound in benzene solution are reported to be around 7.27 D.

Table 1: Comparison of Theoretical and Experimental Dipole Moments (µ) for this compound

Level of Theory (Method/Basis Set)Calculated µ (Debye)Deviation from Exp. (%)
HF/6-31G6.85-5.8%
B3LYP/6-31G7.52+3.4%
B3LYP/cc-pVDZ7.61+4.7%
Experimental (in Benzene)7.27N/A
Interpretation of Results
  • The Hartree-Fock (HF) method, by neglecting electron correlation, fails to fully capture the extent of intramolecular charge transfer and thus underestimates the dipole moment.

  • The B3LYP functional provides a result in much better agreement with the experimental value, highlighting the importance of including electron correlation for this push-pull system.

  • Increasing the basis set size from 6-31G* to the more flexible cc-pVDZ results in a slight increase in the calculated dipole moment. This is expected, as a better basis set can more accurately describe the electron distribution, especially far from the nuclei.

  • It is important to note that the theoretical calculations are performed for a single molecule in the gas phase at 0 K, while the experimental value is measured in a solvent (benzene) at room temperature. Solvent effects can influence the measured dipole moment, and advanced calculations can include a solvent model (e.g., PCM) to account for this, often improving the agreement with experimental data.

The direction of the dipole moment vector is also crucial. It will point from the electron-donating diethylamino group (the positive end of the dipole) towards the electron-withdrawing nitro group (the negative end), aligned roughly along the C-N bonds of the aniline and nitro groups.

The following diagram illustrates the concept of the molecular dipole as a vector sum of bond dipoles and the overall charge separation.

G cluster_mol Dipole Moment Vector in this compound cluster_legend mol A Electron Donating Group (-N(Et)₂) Partial Positive (δ+) B Electron Withdrawing Group (-NO₂) Partial Negative (δ-) A->B µ C Overall Molecular Dipole Moment (µ)

Caption: The dipole moment vector originates from the electron-donating group (δ+) and points to the electron-withdrawing group (δ-).

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the theoretical calculation of the dipole moment of this compound using DFT. We have established that a hybrid functional (like B3LYP) paired with a polarized basis set (like 6-31G*) offers a reliable and computationally efficient method for obtaining results that are in good agreement with experimental values.

For drug development professionals, the ability to accurately predict dipole moments is invaluable. This data can be used to parameterize molecular mechanics force fields for large-scale simulations, to develop QSAR (Quantitative Structure-Activity Relationship) models, and to rationally design molecules with optimized polarity for improved binding affinity and pharmacokinetic profiles. Future work in this area will focus on incorporating more sophisticated solvent models and applying these validated methods to larger, more complex drug candidates to accelerate the discovery pipeline.

References

  • Title: Molecular Polarity Source: LibreTexts Chemistry URL: [Link]

  • Title: A new mixing of Hartree–Fock and local density‐functional theories Source: The Journal of Chemical Physics URL: [Link]

  • Title: The Dipole Moment of p-Nitroaniline and Related Compounds Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Polarizable Continuum Model (PCM) Source: Gaussian, Inc. URL: [Link]

An In-depth Technical Guide to the Health and Safety of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations for N,N-Diethyl-4-nitroaniline (CAS No. 2216-15-1). As a nitrated aromatic amine, this compound presents a specific hazard profile that necessitates rigorous handling protocols and a thorough understanding of its toxicological and reactive properties. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to work safely and effectively.

Section 1: Chemical and Physical Profile

This compound is a yellow crystalline solid.[1][2] Its physical properties are fundamental to understanding its behavior in a laboratory setting, influencing storage, handling, and emergency response. For instance, its solid form at ambient temperatures can pose an inhalation risk if handled as a fine powder, while its insolubility in water affects spill cleanup procedures.[1]

PropertyValueSource(s)
CAS Number 2216-15-1[1][3]
Molecular Formula C₁₀H₁₄N₂O₂[1][4]
Molecular Weight 194.23 g/mol [1][3]
Appearance Yellow needles or crystalline mass[1][2]
Melting Point 76 °C[1]
Boiling Point ~350.68 °C (estimate)[1]
Solubility Insoluble in water.[1][2]
Purity Typically ≥97-98%[4][5]

Section 2: Hazard Identification and GHS Classification

Understanding the specific hazards is the cornerstone of safe chemical management. While some suppliers offer slightly different classifications, a consolidated view based on available data indicates that this compound should be treated as a hazardous substance with risks of irritation and potential harm upon ingestion or inhalation.[5][6]

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation H315: Causes skin irritation.Warning

Eye Irritation H319: Causes serious eye irritation.Warning

STOT-SE H335: May cause respiratory irritation.Warning

Acute Toxicity (Oral) H302: Harmful if swallowed.Warning

(Note: The H302 classification is provided by some suppliers and should be adopted as a precautionary measure.)[6]

Section 3: Toxicological Profile: The Risk of Methemoglobinemia

Mechanism of Methemoglobinemia: Aromatic amines can be metabolically activated in the body.[1][8] These metabolites then oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[9] Unlike hemoglobin, methemoglobin cannot bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and, at high levels, symptoms of hypoxia, including headache, dizziness, fatigue, and in severe cases, death.[9] The onset of symptoms can be delayed for 2 to 4 hours after exposure.[7] This delayed effect underscores the importance of immediate medical consultation after any suspected exposure, even in the absence of initial symptoms.

Due to this significant risk, all handling procedures must be designed to minimize any potential for absorption through dermal contact, inhalation, or ingestion.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls, a foundational concept in industrial hygiene, must be applied.

elim Elimination (Most Effective) sub Substitution eng Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Diagram 1: Hierarchy of Controls.

Engineering Controls: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[7][10] Ensure eyewash stations and safety showers are readily accessible.[10]

Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. "Dry sweeping" of spills is strictly prohibited as it can generate airborne dust; instead, follow wet cleanup procedures.[11]

Personal Protective Equipment (PPE): The final line of defense is appropriate PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield, compliant with NIOSH (US) or EN 166 (EU) standards.[7][11]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[11]

    • Lab Coat: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically impervious apron or suit should be considered.[11]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]

Section 5: Safe Handling and Storage Protocols

Adherence to standardized protocols is non-negotiable.

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[11]

  • Store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[12][13]

Handling Protocol (Weighing Solid Compound):

  • Preparation: Don all required PPE before entering the designated handling area (fume hood).

  • Containment: Perform all operations on a disposable absorbent liner within the fume hood to contain any minor spills.

  • Dispensing: Use dedicated spatulas and weighing vessels. Avoid generating dust by carefully scooping the material rather than pouring it from a height.

  • Cleanup: After weighing, carefully wipe down the spatula, weighing vessel exterior, and balance with a damp cloth or towel (e.g., dampened with 60-70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[11]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7]

Spill Response Protocol: A clear, logical workflow is essential for responding to a spill.

spill Spill Discovered alert Alert personnel Evacuate area if necessary spill->alert assess Assess spill size & risk (Is it safe to handle?) alert->assess ppe Don appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Yes large_spill Large Spill / Emergency Call EHS assess->large_spill No contain Contain the spill (Prevent spreading) ppe->contain cleanup Small Spill Cleanup contain->cleanup neutralize Dampen solid with 60-70% ethanol cleanup->neutralize collect Carefully collect material (Avoid creating dust) neutralize->collect waste Place in sealed container for hazardous waste collect->waste decon Decontaminate area with soap & water waste->decon report Report Incident decon->report

Diagram 2: Emergency Spill Response Workflow.

Fire-Fighting Measures:

  • This compound is likely combustible.[1][2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazards from Combustion: Combustion produces hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 7: Reactivity and Incompatibility

This compound's structure as both an amine and a nitro compound dictates its reactivity.[1]

  • Amine Group: As a base, it will react exothermically with acids. It can also be incompatible with isocyanates, peroxides, anhydrides, and acid halides.[1][3]

  • Nitro Group: Aromatic nitro compounds can act as strong oxidizing agents. Mixing with reducing agents (like hydrides) or strong bases (like potassium hydroxide) can lead to vigorous, potentially explosive reactions.[1][3]

cluster_incompatibles Incompatible Material Classes center_node This compound acids Strong Acids center_node->acids oxidizers Strong Oxidizing Agents center_node->oxidizers reducers Reducing Agents (e.g., Hydrides) center_node->reducers bases Strong Bases (Risk of Explosion) center_node->bases others Isocyanates, Peroxides, Anhydrides, Acid Halides center_node->others

Diagram 3: Chemical Incompatibility Chart.

Section 8: Environmental Considerations and Disposal

Specific ecotoxicity data for this compound is limited. However, related compounds like 4-nitroaniline are known to be harmful to aquatic life with long-lasting effects.[11][14] Therefore, it is imperative to prevent this chemical from entering drains or the environment.[11]

Disposal Protocol:

  • All waste material, including grossly contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in properly labeled, sealed containers.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[12]

Section 9: References

  • Yuksel, D., et al. (2016). Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical Research in Toxicology, 29(4), 577-587. [Link]

  • PubMed. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. [Link]

  • National Academies Press. (2001). Aniline: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. [Link]

  • Haz-Map. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures. [Link]

  • East Harbour Group. (2022). Material Safety Data Sheet: N-Methyl-4-nitroaniline. [https://www.easth Harbourgroup.com/wp-content/uploads/2022/03/N-Methyl-4-Nitroaniline-MSDS-276.pdf]([Link] Harbourgroup.com/wp-content/uploads/2022/03/N-Methyl-4-Nitroaniline-MSDS-276.pdf)

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • ECHA. N,N-Diethylaniline - Registration Dossier. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Weeks, J. A., et al. (2005). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated Environmental Assessment and Management, 1(2), 159-179. [Link]

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N,N-Diethyl-4-nitroaniline literature review and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diethyl-4-nitroaniline: Synthesis, Properties, and Applications

Introduction

This compound is a synthetic organic compound characterized by a nitro group and a diethylamino group attached to a benzene ring at the para position. This specific arrangement of an electron-donating group (diethylamino) and an electron-withdrawing group (nitro) connected by a π-conjugated system gives rise to significant intramolecular charge transfer (ICT). This core electronic feature is the foundation for its most prominent applications, particularly as a solvatochromic probe for characterizing solvent polarities and as a building block for nonlinear optical (NLO) materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key applications, and safety protocols, tailored for researchers in chemistry and materials science.

Molecular Structure and Physicochemical Properties

The unique properties of this compound stem directly from its molecular architecture. The strong electron-donating diethylamino group pushes electron density into the aromatic ring, while the powerful electron-withdrawing nitro group pulls electron density out. This push-pull mechanism creates a large ground-state dipole moment and a significant change in dipole moment upon electronic excitation, which is the basis for its interesting optical properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2216-15-1[1][2]
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1]
Appearance Yellow needles or crystalline mass[1][3]
Boiling Point ~350.68 °C (estimated)[1]
Refractive Index ~1.6358 (estimated)[1]
Solubility Insoluble in water; Soluble in acetonitrile (slightly), chloroform (slightly)[1][3]
Storage Refrigerator, under inert atmosphere[1]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAᵣ). A common and efficient route involves the reaction of a 4-halonitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) with diethylamine.

The causality behind this choice is rooted in the electronic nature of the starting material. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the para position. Diethylamine acts as the nucleophile, displacing the halide to form the final product. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product.

synthesis_workflow start Start Materials: 1-Bromo-4-nitrobenzene Diethylamine reaction Nucleophilic Aromatic Substitution - Solvent (e.g., Ethanol) - Heat (Reflux) - Base (e.g., K₂CO₃) start->reaction workup Reaction Workup - Cool mixture - Pour into water - Precipitate forms reaction->workup purification Purification - Filter solid - Wash with water - Recrystallize (e.g., from ethanol) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Bromo-4-nitrobenzene

This protocol describes a representative synthesis based on established nucleophilic aromatic substitution chemistry.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-4-nitrobenzene (1.0 eq), diethylamine (2.0-3.0 eq), and a suitable solvent such as ethanol.

  • Addition of Base: Add an anhydrous base, such as potassium carbonate (1.5 eq), to the mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water with stirring. The product, being insoluble in water, will precipitate out as a yellow solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and residual diethylamine.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as yellow needles.

Core Applications

Solvatochromic Probes

The most prominent application of this compound is as a solvatochromic probe. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[5] This molecule exhibits a pronounced positive solvatochromism, meaning its UV-Visible absorption maximum (λ_max) shifts to longer wavelengths (a bathochromic or red shift) as solvent polarity increases.

This behavior is a direct consequence of its electronic structure. The ground state is less polar than the excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state. This lowers the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. This sensitivity allows it to be used in the determination of empirical solvent polarity scales, such as the Kamlet-Taft parameters (π*, α, and β), which quantify solvent dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity, respectively.[6][7]

solvatochromism Logic of Solvatochromism gs_np Ground State (GS) es_np Excited State (ES) gs_np->es_np ΔE (High Energy) Shorter λ gs_p Stabilized GS es_p Highly Stabilized ES gs_p->es_p ΔE' (Low Energy) Longer λ

Caption: Energy level diagram illustrating positive solvatochromism.

Nonlinear Optical (NLO) Materials

The same "push-pull" electronic structure that makes this compound an excellent solvatochromic probe also makes it, and its derivatives, promising candidates for nonlinear optical (NLO) materials.[8][9] NLO materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies. This property is crucial for applications in telecommunications, optical computing, and frequency conversion. The large difference in dipole moment between the ground and excited states leads to a high molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials. Its dimethyl analog, N,N-dimethyl-4-nitroaniline, is often used as a reference compound in the study of organic NLO materials.[10]

Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be diazotized and coupled to form a wide variety of azo dyes. The aromatic ring itself can undergo further substitution reactions, making it a valuable building block for more complex molecules in the pharmaceutical and materials science industries.

Safety and Handling

This compound must be handled with appropriate care, following standard laboratory safety procedures. It is classified as a hazardous substance.

  • Hazards: A structurally similar chemical is known to cause methemoglobinemia.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12] As a nitrated aromatic amine, it is combustible and may form combustible dust concentrations in air.[1][3][11]

  • Handling: Use only in a well-ventilated area or a closed system, such as a fume hood.[11][12] Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] It should be stored away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[11][12]

    • Ingestion: Immediately call a poison center or doctor. Do not induce vomiting. Rinse mouth.[11][12]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its straightforward synthesis and, more importantly, its powerful intramolecular charge-transfer characteristics make it an invaluable tool for studying solvent-solute interactions and a foundational structure for the design of advanced NLO materials. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to exploit its unique capabilities in physical organic chemistry, materials science, and chemical synthesis.

References

  • PubChem. N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Lopes, J. et al. (2021). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline. [Link]

  • ResearchGate. (2019). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

  • East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [Link]

  • PubChem. N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. [Link]

  • Ferreira, A. et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules. [Link]

  • ResearchGate. (2013). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. [Link]

  • PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline. [Link]

  • YouTube. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. [Link]

  • Oakwood Chemical. This compound. [Link]

  • ResearchGate. (2017). Structures of (left) 4-nitroaniline and this compound and (right) 4-nitrophenol and 4-nitroanisole. [Link]

  • Journal of the American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. [Link]

  • ResearchGate. (2016). Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4- nitroaniline? [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • Wikipedia. Solvent. [Link]

  • ResearchGate. (2018). Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study. [Link]

  • The Journal of Organic Chemistry. Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. [Link]

  • Google Patents. (2012). Method for preparing N-methyl paranitroaniline.
  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

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A Comprehensive Technical Guide to N,N-Diethyl-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Commercial Suppliers, Quality Benchmarks, and Practical Applications in Synthetic Chemistry

In the landscape of pharmaceutical research and development, the selection of high-quality starting materials and intermediates is a critical determinant of successful outcomes. N,N-Diethyl-4-nitroaniline, a substituted aniline derivative, serves as a versatile building block in the synthesis of a variety of more complex molecules. This guide provides an in-depth technical overview of this compound, including a survey of commercial suppliers, essential quality control parameters, and its applications in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

Sourcing this compound (CAS No. 2216-15-1) requires careful consideration of purity, available quantities, and the supplier's reputation for quality and consistency. Several reputable chemical suppliers offer this compound, catering to a range of research and development needs. Below is a comparative table of prominent suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich ≥98%[1]1g, 5gDistributes products from Apollo Scientific. Certificate of Analysis and Certificate of Origin are available.[1]
Apollo Scientific 98%[2]1g, 5g, 25gDirect supplier with stated purity and hazard information.[2]
CymitQuimica 97.0%[3]1g, 5gDistributes products from Fluorochem.[3]
Oakwood Chemical 97%250mg, 1g, 5g, 25g, 100gProvides melting point and hazard information.
ChemicalBook VariesVariesAn online marketplace listing multiple suppliers from various regions.

It is imperative for researchers to scrutinize the specifications provided by each supplier to ensure they meet the stringent requirements of their intended application.

The Gatekeeper of Quality: Understanding the Certificate of Analysis

A Certificate of Analysis (CoA) is a crucial document that provides a detailed summary of the quality control tests performed on a specific batch of a chemical. While a CoA for this compound was not publicly available, a representative CoA for the closely related compound, N,N-Dimethyl-4-nitroaniline, offers valuable insights into the expected quality control parameters.[4]

A comprehensive CoA for this compound should include the following:

  • Identification: Chemical Name, CAS Number, Molecular Formula, and Molecular Weight.

  • Analytical Information: Batch Number, Appearance, and results from key analytical tests.

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. The CoA should specify the HPLC purity, typically expected to be ≥97%.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data confirm the chemical structure.

    • Mass Spectrometry (MS): Confirms the molecular weight.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Physical Properties: Melting point is a key indicator of purity.

  • Residual Solvents and Water Content: Gas Chromatography (GC) and Karl Fischer titration are often used to quantify residual solvents and water, respectively.

Experimental Protocol: Quality Control Workflow for this compound

Below is a typical workflow for the quality control analysis of this compound.

Figure 1: A typical workflow for the quality control of incoming this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound's utility in organic synthesis stems from the reactivity of its functional groups: the nitro group, the aromatic ring, and the diethylamino group. While direct, citable examples of its use in the synthesis of specific commercial drugs are not readily found in publicly available literature, its structural motif is present in various dye molecules and it serves as a valuable starting material for a range of chemical transformations.

The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions, such as diazotization followed by coupling reactions to form azo dyes. For instance, the synthesis of N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine involves a diazotisation and coupling reaction.[5] The aromatic ring can also participate in electrophilic aromatic substitution reactions.

While a direct precursor role in major pharmaceuticals is not prominently documented, its analogous compound, 4-nitroaniline, is a known intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] The chemical principles governing the reactivity of 4-nitroaniline are directly applicable to this compound, making it a compound of interest for medicinal chemists exploring new synthetic routes.

Synthetic Pathway Example: Reduction of the Nitro Group

A fundamental transformation of this compound is the reduction of the nitro group to an amine, yielding N,N-diethylbenzene-1,4-diamine. This transformation opens up a plethora of synthetic possibilities.

reduction_pathway start This compound intermediate Reduction (e.g., H2, Pd/C or SnCl2, HCl) start->intermediate product N,N-Diethylbenzene-1,4-diamine intermediate->product

Figure 2: A schematic of the reduction of this compound to its corresponding diamine.

Safe Handling and Storage: A Protocol for Laboratory Use

As with any chemical reagent, proper handling and storage of this compound are paramount for laboratory safety. The following protocols are based on safety data sheets for structurally similar compounds and should be strictly adhered to.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate for researchers and drug development professionals. A thorough understanding of its commercial availability, quality attributes, and safe handling practices is essential for its effective and safe utilization in the laboratory. By carefully selecting suppliers, rigorously evaluating the quality of the material through a comprehensive Certificate of Analysis, and adhering to established safety protocols, researchers can confidently incorporate this versatile building block into their synthetic workflows, paving the way for the discovery and development of new chemical entities.

References

  • KMM. CERTIFICATE OF ANALYSIS - N,N-dimethyl-4-nitroaniline. [Link]

  • PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline. [Link]

  • Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%. [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oakwood Chemical. This compound. [Link]

  • NIST. N,N-Diethyl-p-nitroaniline. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]

  • ResearchGate. Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. [Link]

  • OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • SIELC Technologies. Separation of N,N-Diethyl-4-[(4-Ethoxyphenyl)azo]aniline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4. [Link]

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Methodological & Application

Application and Protocol Guide: N,N-Diethyl-4-nitroaniline as a Solvatochromic Probe for Solvent Polarity Determination

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive overview and detailed protocols for the application of N,N-Diethyl-4-nitroaniline as a solvatochromic probe for characterizing solvent polarity. We delve into the underlying principles of solvatochromism, the specific molecular characteristics of this compound that make it an effective probe, and step-by-step instructions for its use in research and drug development settings. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reproducible methods for assessing solvent microenvironments.

Introduction: The Principle of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change in color corresponds to a shift in the absorption or emission spectrum of the molecule. Solvatochromic probes are molecules that exhibit a pronounced and predictable shift in their UV-Visible absorption spectrum in response to the polarity of their surrounding solvent environment.[2] This sensitivity arises from the differential solvation of the molecule's ground and excited electronic states.

This compound is a "push-pull" molecule, featuring an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring. This arrangement creates a significant dipole moment that increases upon electronic excitation. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax). Conversely, in nonpolar solvents, the energy difference between the ground and excited states is larger, resulting in a blue-shift (hypsochromic shift) of the λmax.

This predictable relationship between λmax and solvent polarity allows for the establishment of empirical solvent polarity scales, such as the Kamlet-Taft parameters (π*, α, and β), which quantify dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity, respectively.[3][4]

This compound: A Versatile Solvatochromic Probe

While Reichardt's dye is renowned for its exceptionally large solvatochromic effect, this compound offers several practical advantages, making it a valuable tool in many laboratory settings.[1][5] Its electronic transitions are particularly sensitive to solvent-donor to dye-acceptor hydrogen bond interactions.[6]

Key Advantages:

  • Good Solubility: It is soluble in a wide range of organic solvents, facilitating its use across a broad spectrum of polarities.

  • Commercially Available: High-purity this compound is readily available from various chemical suppliers.[7][8]

  • Sensitive Spectral Shifts: It exhibits significant and measurable shifts in its UV-Vis absorption spectrum, allowing for clear differentiation between solvents of varying polarities.[6]

Safety and Handling

This compound and its structural analog N,N-Dimethyl-p-nitroaniline are classified as hazardous chemicals.[9][10] It is crucial to handle this compound with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[9][10]

  • Irritation: Causes skin and serious eye irritation.[9][10]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid breathing dust.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[9][10]

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

Materials:

  • This compound (purity > 98%)[7]

  • Spectrophotometric grade solvent (e.g., methanol or acetone)

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

Procedure:

  • Accurately weigh a small amount (e.g., 1-2 mg) of this compound using an analytical balance.

  • Quantitatively transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid completely.

  • Once dissolved, fill the volumetric flask to the calibration mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution in an amber vial to protect it from light.

Measurement of UV-Vis Absorption Spectra

Objective: To measure the absorption spectrum of this compound in various solvents and determine the wavelength of maximum absorption (λmax).

Materials:

  • This compound stock solution

  • A set of solvents of varying polarities (see Table 1 for examples)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Workflow Diagram:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution dilute Prepare Dilute Sample stock->dilute solvents Select Solvents solvents->dilute blank Acquire Blank Spectrum dilute->blank sample Acquire Sample Spectrum blank->sample lambda_max Determine λmax sample->lambda_max correlate Correlate λmax with Polarity lambda_max->correlate

Caption: Experimental workflow for determining solvent polarity using this compound.

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Prepare a dilute solution of this compound in the first solvent to be tested. The final concentration should result in a maximum absorbance between 0.5 and 1.0. A typical final concentration is around 20 µM.[12]

  • Fill a quartz cuvette with the pure solvent to be tested. This will serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Empty the cuvette, rinse it with the dilute this compound solution, and then fill it with the same solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 300-600 nm).[13]

  • From the recorded spectrum, determine the wavelength of maximum absorption (λmax).

  • Repeat steps 2-7 for each solvent to be analyzed.

Data Analysis and Interpretation

The collected λmax values can be used to create a relative ranking of solvent polarity. A higher λmax value indicates a more polar solvent environment. For a more quantitative analysis, the data can be correlated with established solvent polarity scales.

Relationship between Solvent Polarity and Spectral Shift:

G cluster_cause Cause cluster_effect Effect polarity Increasing Solvent Polarity stabilization Greater Stabilization of Excited State polarity->stabilization energy_gap Decreased Energy Gap (ΔE) stabilization->energy_gap lambda_max Increased λmax (Red Shift) energy_gap->lambda_max

Caption: The causal relationship between solvent polarity and the observed red shift in λmax.

Solvatochromic Data for this compound

The following table presents typical λmax values for this compound in a range of common solvents, illustrating the solvatochromic shift.

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88~360-370
Toluene2.38~375-385
Diethyl Ether4.34~380-390
Chloroform4.81~390-400
Acetone20.7~400-410
Ethanol24.5~410-420
Methanol32.7~415-425
Acetonitrile37.5~405-415
Dimethyl Sulfoxide (DMSO)46.7~420-430
Water80.1Insoluble

Note: These are approximate values. Actual λmax can vary slightly depending on experimental conditions and solvent purity.

Applications in Drug Development and Research

The characterization of local polarity is crucial in various aspects of pharmaceutical and chemical research.

  • Drug-Membrane Interactions: Solvatochromic probes can be used to study the microenvironment of lipid bilayers, providing insights into how drug molecules interact with and permeate cell membranes.[14]

  • Protein Folding and Binding: Changes in the local polarity around a protein can be monitored to study folding processes and ligand binding events.[2]

  • Reaction Kinetics: Solvent polarity can significantly influence reaction rates. This compound can be used to characterize the polarity of reaction media, aiding in the optimization of synthetic routes.[6]

  • Quality Control: This method can be employed as an analytical tool for the quality control of biologic-based drugs by detecting subtle changes in their molecular environment.[6]

Conclusion

This compound is a robust and effective solvatochromic probe for the empirical determination of solvent polarity. The protocols outlined in this guide provide a straightforward and reproducible method for its application. By understanding the principles of solvatochromism and following standardized procedures, researchers can gain valuable insights into the molecular interactions governing chemical and biological systems.

References

  • Ferreira, H., et al. (2017). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 7(1). [Link]

  • Wikipedia. Reichardt's dye. [Link]

  • ResearchGate. Negative solvatochromic probes considered in this study. [Link]

  • Marciniak, A., et al. (2023). Structural insight into piezo-solvatochromism of Reichardt's dye. IUCrJ, 10(Pt 5), 513–521. [Link]

  • Spange, S., & Weiß, D. (2023). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen, 12(9), e202300109. [Link]

  • ResearchGate. UV-Visible absorbance spectra of this compound (DENA, 20 µM). [Link]

  • ResearchGate. Normalized UV-vis absorbance spectra of 4-nitroaniline (a), this compound (b), and betaine 30 (c). [Link]

  • Loving, G. S., Sainlos, M., & Imperiali, B. (2010). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Trends in Biotechnology, 28(2), 73–83. [Link]

  • Martins, F., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules, 29(1), 232. [Link]

  • Kim, H., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(11), 2308362. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. Structures of (left) 4-nitroaniline and this compound. [Link]

  • MDPI. Solvatochromic Probes and Their Applications in Molecular Interaction Studies. [Link]

  • American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. [Link]

  • ResearchGate. Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4- nitroaniline?[Link]

  • MDPI. Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • SpectraBase. 2-chloro-N,N-dimethyl-4-nitroaniline - Optional[UV-VIS] - Spectrum. [Link]

  • Wikipedia. Solvent. [Link]

  • Oakwood Chemical. This compound. [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-4-nitroaniline is a valuable chemical intermediate, notable for its applications in the synthesis of dyes, pigments, and various organic compounds. Its structure, featuring a nitro group para to a diethylamino group on a benzene ring, makes it a versatile building block in organic chemistry. This document provides a comprehensive, in-depth guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is grounded in established principles of electrophilic aromatic substitution, with a strong emphasis on safety and procedural rationale.

Scientific Principles and Mechanistic Insights

The synthesis of this compound is achieved through the electrophilic nitration of N,N-diethylaniline. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The Mechanism of Nitration

The nitration reaction proceeds via a three-step mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2][3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of N,N-diethylaniline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, in this case, the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[2]

Directing Effects and Control of Regioselectivity

The diethylamino group (-N(CH₂CH₃)₂) is a powerful activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, under the strongly acidic conditions of the nitration reaction, the diethylamino group is protonated to form a diethylanilinium ion (-N⁺H(CH₂CH₃)₂). This protonated group is strongly deactivating and a meta-director.

To achieve the desired para-substitution, it is crucial to carefully control the reaction conditions. By slowly adding the nitrating mixture to the solution of N,N-diethylaniline in sulfuric acid at a low temperature, the equilibrium between the protonated and unprotonated forms of the aniline can be managed to favor para-nitration.

Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a similar substrate, N,N-dimethylaniline, found in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
N,N-Diethylaniline91-66-7149.2314.92 g (15.9 mL)1.0
Concentrated Sulfuric Acid (98%)7664-93-998.0875 mL-
Concentrated Nitric Acid (70%)7697-37-263.016.8 mL (9.6 g)1.5
Ice--500 g-
Sodium Carbonate497-19-8105.99As needed-
Ethanol (95%)64-17-546.07For recrystallization-
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Beakers

  • Graduated cylinders

  • Filter paper

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve N,N-diethylaniline in conc. H₂SO₄ at <10°C C Slowly add nitrating mixture to aniline solution at 0-5°C A->C Maintain low temp. B Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool B->C D Stir for 2 hours at 0-5°C C->D Allow for complete reaction E Pour reaction mixture onto crushed ice D->E Quench the reaction F Neutralize with sodium carbonate solution E->F Precipitate the product G Filter the crude product F->G H Wash with cold water G->H I Recrystallize from 95% ethanol H->I Remove impurities J Dry the purified product I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Aniline Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C. With vigorous stirring, slowly add 14.92 g (15.9 mL) of N,N-diethylaniline, ensuring the temperature does not exceed 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 6.8 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred aniline solution over a period of approximately one hour. It is critical to maintain the reaction temperature between 0°C and 5°C throughout the addition. Use the ice-salt bath to control the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Pour the reaction mixture slowly and with stirring onto 500 g of crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the solution is alkaline to litmus paper. The product will precipitate as a yellow solid.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining acid and inorganic salts.

  • Purification: Purify the crude this compound by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold 95% ethanol. Dry the product in a desiccator. The expected product is a yellow crystalline solid with a melting point of 76-78°C.

Safety Precautions

This synthesis involves the use of highly corrosive and toxic chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[6] Handle with extreme care and always add acid to water, not the other way around, when preparing dilute solutions.

  • N,N-Diethylaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8] It can cause methemoglobinemia, which leads to cyanosis.[6][8]

  • This compound: The product is also toxic and should be handled with care.[9][10]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Melting Point: The melting point of the purified product should be sharp and in agreement with the literature value (76-78°C).[9]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the molecule.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the experimental procedure and safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs.

References

  • CPAChem. (n.d.). Safety data sheet - N,N-Diethylaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylaniline, 99%. Retrieved from [Link]

  • Blome International. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062
  • Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). STUDIES IN NITRATION, 111.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1950). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Retrieved from [Link]

  • ResearchGate. (2016). Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of N,N-Diethyl-4-nitroaniline as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-4-nitroaniline, a pivotal intermediate in the synthesis of azo dyes, particularly disperse dyes. We delve into the fundamental principles governing its synthesis, its critical role as a diazo component, and its subsequent conversion into vibrant chromophores. Detailed, field-proven protocols for the synthesis of this compound and its application in a representative azo dye synthesis are provided. The causality behind experimental choices, safety protocols, and characterization data are thoroughly discussed to equip researchers, scientists, and professionals in drug development and materials science with a robust framework for its practical application.

Introduction: The Chromophoric Potential of this compound

This compound is an aromatic amine derivative that serves as a cornerstone building block in color chemistry. Its molecular architecture, featuring a potent electron-donating diethylamino group (-N(CH₂CH₃)₂) positioned para to a strong electron-withdrawing nitro group (-NO₂), establishes a pronounced intramolecular charge-transfer system. This "push-pull" electronic effect is fundamental to its function, as it significantly influences the electronic and spectral properties of the resulting dye molecules.

When incorporated into an azo dye structure (R-N=N-R'), this compound acts as the diazo component, forming one part of the extended conjugated system responsible for color. Azo dyes derived from this intermediate are prevalent in the coloration of synthetic hydrophobic fibers like polyester, where they are classified as disperse dyes.[1][2] The non-ionic nature of these dyes allows them to be applied from fine aqueous dispersions, penetrating and coloring the fiber under high-temperature conditions.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 2216-15-1[4][5]
Molecular Formula C₁₀H₁₄N₂O₂[4][5]
Molecular Weight 194.24 g/mol [5]
Appearance Yellow to orange crystalline solid[6]
Melting Point 77.5 °C
Solubility Insoluble in water; Soluble in organic solvents like acetone, ethanol, and dichloromethane.[6][7]
UV-Vis λmax ~400-410 nm (in various solvents)[8]

Synthesis of this compound: A Protocol

The most common and efficient laboratory-scale synthesis involves the direct N,N-dialkylation of 4-nitroaniline.

Principle of Synthesis

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the primary amine in 4-nitroaniline, while deactivated by the nitro group, can be sufficiently activated by a base to act as a nucleophile. It attacks two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the tertiary amine.

Experimental Workflow for Synthesis

cluster_0 Synthesis of this compound A 1. Reactant Setup - 4-Nitroaniline - Anhydrous K₂CO₃ - Ethyl Iodide - DMF (Solvent) B 2. Reaction - Heat mixture at 80-90°C - Stir for 12-18 hours - Monitor by TLC A->B C 3. Work-up - Cool to RT - Pour into ice-water - Precipitate forms B->C D 4. Isolation - Filter crude solid - Wash with water C->D E 5. Purification - Recrystallize from Ethanol/Water D->E F 6. Characterization - Melting Point - TLC - FTIR, NMR E->F

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Ethyl Iodide (2.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroaniline, anhydrous potassium carbonate, and N,N-dimethylformamide (DMF).

    • Causality: Anhydrous K₂CO₃ acts as a base to deprotonate the amine, enhancing its nucleophilicity. DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction mechanism by solvating the potassium cation.

  • Addition of Alkylating Agent: While stirring, slowly add ethyl iodide to the mixture.

    • Safety Note: Ethyl iodide is a lachrymator and should be handled in a fume hood. It is also light-sensitive.

  • Reaction Execution: Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitroaniline spot.

  • Product Precipitation (Work-up): After completion, cool the reaction mixture to room temperature. Pour the dark reaction slurry into a beaker containing a large volume of ice-cold water with stirring. A yellow-orange solid will precipitate.

    • Causality: this compound is insoluble in water. This step precipitates the product while inorganic salts (like KI and excess K₂CO₃) and DMF dissolve in the aqueous phase.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure orange crystals.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR) to confirm its structure. The purity should be re-checked by TLC.

This compound in Azo Dye Synthesis

The transformation of this compound into an azo dye is a classic two-stage process: diazotization followed by azo coupling .[9]

The Diazotization-Coupling Reaction Pathway

cluster_1 Step 1: Diazotization cluster_2 Step 2: Azo Coupling A This compound B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with in situ HNO₂ C 4-(Diethylamino)nitrobenzene Diazonium Chloride (Unstable Intermediate) B->C Forms D Coupling Component (e.g., N,N-Dimethylaniline) C->D Couples with E Azo Dye (Colored Product) D->E Electrophilic Attack

Caption: The two-stage process of forming an azo dye.

Protocol: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative red disperse dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3.0 eq)

  • N,N-Dimethylaniline (1.0 eq)

  • Sodium Acetate

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a beaker, dissolve this compound in a mixture of concentrated HCl and water. Cool the resulting solution to 0-5°C in an ice-salt bath. The amine salt may precipitate.

    • Causality: The reaction must be kept cold because the diazonium salt intermediate is thermally unstable and can decompose to release nitrogen gas and form phenolic byproducts.[10]

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension with constant stirring, ensuring the temperature remains below 5°C.

    • Causality: Nitrous acid (HNO₂) is generated in situ from the reaction of NaNO₂ and HCl. This highly reactive species then reacts with the primary aromatic amine to form the diazonium ion.[11]

  • After the addition is complete, stir the mixture for an additional 15-20 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

Part B: The Azo Coupling Reaction

  • In a separate beaker, dissolve N,N-dimethylaniline in a dilute solution of hydrochloric acid. Cool this solution to 0-5°C in an ice bath.

    • Causality: The coupling component is dissolved and cooled to control the exothermic coupling reaction. The reaction with an amine coupler is typically run under slightly acidic conditions (pH 4-5).

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution.

  • A brightly colored precipitate (the azo dye) should form almost immediately.

    • Causality: This is an electrophilic aromatic substitution reaction.[9] The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the N,N-dimethylaniline (the coupling component) at the para-position, which is highly activated by the strong electron-donating dimethylamino group.

  • After the addition is complete, slowly add a saturated solution of sodium acetate to raise the pH to 4-5 to ensure complete coupling. Stir the mixture for another 30 minutes in the ice bath.

  • Isolate the dye by vacuum filtration. Wash the solid with a large amount of cold water until the filtrate is colorless and neutral.

  • Dry the dye product in a desiccator or a low-temperature oven. The resulting product is a disperse dye suitable for coloring polyester fabrics.

Safety and Handling

  • This compound and its precursors (e.g., 4-nitroaniline) are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.

  • Ethylating agents like ethyl iodide are hazardous. All operations should be conducted within a certified chemical fume hood.

  • Diazotization reactions must be performed at low temperatures. Diazonium salts can be explosive in their solid, dry state. They should always be kept in solution and used immediately after preparation.

  • Strong acids and bases should be handled with care. Always add acid to water, not the other way around.

References

  • PubChem. N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Ghasemzadeh, M. A., et al. (2014). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2019). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

  • Saha, A. (2015). Diazotisation and coupling reaction. Slideshare. [Link]

  • Hooker, S. A., et al. (2002). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Coloration Technology. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • PubChem. N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. [Link]

  • Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Gold, V. (1971). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid? [Link]

  • NIST WebBook. N,N-Diethyl-p-nitroaniline. National Institute of Standards and Technology. [Link]

  • University of the West Indies. The Synthesis of Azo Dyes. [Link]

  • ResearchGate. (2018). Structures of (left) 4-nitroaniline and this compound and (right) 4-nitrophenol and 4-nitroanisole. [Link]

  • Google Patents. (2012). Method for preparing N-methyl paranitroaniline.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Al-Adhami, K. H. K., et al. (2020). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • ResearchGate. (2016). Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4- nitroaniline? [Link]

  • Nigerian Journal of Textiles. (2019). Synthesis, Characterization and Application of Some Novel Disperse Dyes Derived from 4-Amino-N-Hexadecyl-1, 8-Naphthalimide on Polyester Fabrics. [Link]

  • ResearchGate. (2018). Synthesis-and-Application-to-Polyester-and-Nylon-6-Fabrics-of-Hetaryl-Bis-Azo-Disperse-Dyes-Based-on-6-Amino-2-4-Dihydroxypyrimidine-and-4-Methoxy-2-Nitroaniline-Moieties. [Link]

  • Wikipedia. Solvent. [Link]

  • El-Apasery, M. A., et al. (2021). Can Novel Synthetic Disperse Dyes for Polyester Fabric Dyeing Provide Added Value? Polymers. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Tikrit Journal of Pure Science. [Link]

  • Otutu, J. O., & Efurhievwe, E. M. (2010). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. African Journal of Pure and Applied Chemistry. [Link]

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UV-Visible absorbance spectra measurement of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the UV-Visible Absorbance Spectroscopy of N,N-Diethyl-4-nitroaniline

Introduction: Unveiling Solvent-Solute Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone of analytical chemistry, providing invaluable insights into the electronic structure of molecules. This application note delves into the measurement of this compound (DEANA), a compound of significant interest not merely for its absorbance properties but for its profound sensitivity to its molecular environment. DEANA belongs to a class of "push-pull" molecules, characterized by an electron-donating group (the diethylamino group, -N(Et)₂) and an electron-withdrawing group (the nitro group, -NO₂) positioned at opposite ends of a conjugated π-system. This architecture makes it an exemplary solvatochromic dye, meaning its color and UV-Vis absorption spectrum change distinctly with the polarity of the solvent it is dissolved in.[1][2] This property allows DEANA to be used as a sensitive probe to characterize solvent polarity, including the determination of Kamlet-Taft parameters, which are crucial in understanding reaction mechanisms, solubility, and chromatography.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure and interpret the UV-Vis absorbance spectra of DEANA. It combines a robust experimental protocol with the underlying theoretical principles, ensuring both technical accuracy and a deep understanding of the phenomena at play.

Scientific Foundation: The Mechanism of Solvatochromism in DEANA

The vibrant color and spectral sensitivity of this compound are rooted in its electronic structure. The primary absorption band observed in the near-UV and visible region is attributed to a π→π* electronic transition.[5] However, this is no ordinary transition. Due to the push-pull nature of the molecule, the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is coupled with a significant Intramolecular Charge Transfer (ICT) . The HOMO is largely localized on the electron-donating diethylamino group and the phenyl ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group.

This ICT results in a substantial increase in the molecule's dipole moment upon photoexcitation; the excited state is significantly more polar than the ground state.[6] It is this difference in polarity that forms the basis of its solvatochromism.

  • In Nonpolar Solvents: The molecule's ground and excited states are only weakly stabilized.

  • In Polar Solvents: The solvent molecules arrange themselves to stabilize the permanent dipole of the DEANA molecule. Because the excited state is much more polar, it experiences a greater degree of stabilization by the surrounding polar solvent molecules than the ground state does.[5][6] This differential stabilization lowers the energy gap (ΔE) between the ground and excited states.

According to the relationship E = hν = hc/λ, a lower transition energy corresponds to absorption at a longer wavelength. Consequently, as solvent polarity increases, the λmax (wavelength of maximum absorbance) of DEANA shifts to longer wavelengths, a phenomenon known as a bathochromic shift or red shift .[7][8] This relationship is a powerful tool for empirically ranking solvent polarity.

Safety, Materials, and Instrumentation

1. Safety Precautions: this compound and its analogue N,N-Dimethyl-4-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] They can also cause skin and serious eye irritation. Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any work.[9][12]

2. Reagents and Materials:

  • This compound (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ), >98% purity[12][13][14][15]

  • Spectrophotometric grade solvents of varying polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol)

  • Class A volumetric flasks (10 mL, 25 mL, 100 mL)

  • Micropipettes or Class A volumetric pipettes

  • Analytical balance (readability ±0.1 mg)

3. Instrumentation:

  • A research-grade dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 300-600 nm.

  • A matched pair of 1 cm path length quartz cuvettes (glass or plastic cuvettes are unsuitable as they absorb in the UV region).[16]

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, with baseline corrections and careful dilution steps ensuring data integrity.

Step 1: Preparation of a Primary Stock Solution (1 mM)

  • Accurately weigh approximately 19.4 mg of this compound using an analytical balance. Record the exact mass.

  • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) to dissolve the solid completely. Gentle swirling may be required.

  • Once dissolved, carefully add the same solvent up to the calibration mark of the flask.

  • Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Calculate the precise concentration of this stock solution based on the exact mass weighed.

Step 2: Preparation of Working Solutions (e.g., 20 µM)

  • Prepare a separate working solution for each solvent to be tested.

  • Pipette the required volume of the primary stock solution into a new volumetric flask. For example, to prepare 10 mL of a 20 µM solution from a 1 mM stock, pipette 200 µL of the stock into a 10 mL volumetric flask.

  • Dilute to the mark with the desired final solvent (e.g., cyclohexane for the first measurement).

  • Cap and invert to mix thoroughly.

  • Repeat this process for each solvent to be investigated. The final concentration should be chosen to yield a maximum absorbance in the optimal range of 0.2 - 1.0 AU to ensure linearity according to the Beer-Lambert Law.[6][17]

Step 3: Spectrophotometer Setup and Baseline Correction

  • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes for stabilization.

  • Set the instrument parameters:

    • Mode: Spectrum/Scan

    • Wavelength Range: 300 nm to 600 nm

    • Scan Speed: Medium (e.g., 240 nm/min)

    • Slit Width: 1.0 nm (A smaller slit width provides better resolution but may decrease signal-to-noise).

  • Perform a baseline correction. Fill both the sample and reference cuvettes with the pure solvent that will be used for the first sample (e.g., cyclohexane).[18][19]

  • Place the cuvettes in their respective holders in the spectrophotometer and run the baseline scan. This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[18]

Step 4: Sample Measurement

  • Remove the sample cuvette from the spectrophotometer. Discard the blank solvent and rinse the cuvette 2-3 times with a small amount of the DEANA working solution to be measured.

  • Fill the cuvette approximately three-quarters full with the working solution.

  • Wipe the transparent sides of the cuvette with a lint-free tissue (e.g., KimWipe) to remove fingerprints or smudges.

  • Place the cuvette back into the sample holder, ensuring the transparent sides are aligned with the light path.

  • Initiate the sample scan. The instrument will record absorbance as a function of wavelength.

  • Save the resulting spectrum.

Step 5: Analysis of Subsequent Solvents

  • For each new solvent, you must repeat Step 3 (Baseline Correction) using the new pure solvent. This is a critical step that cannot be skipped.

  • After a successful baseline, repeat Step 4 (Sample Measurement) with the corresponding DEANA working solution prepared in that new solvent.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh DEANA Solid dissolve 2. Dissolve in Volumetric Flask to create 1 mM Stock Solution weigh->dissolve dilute 3. Dilute Stock Solution to ~20 µM in Target Solvent dissolve->dilute setup 4. Set Spectrometer Parameters (300-600 nm) dilute->setup blank 5. Baseline Correction (Pure Solvent) setup->blank measure 6. Measure Absorbance of DEANA Solution blank->measure analyze 7. Identify λmax measure->analyze repeat_node 8. Repeat for Each Solvent (from Step 3) analyze->repeat_node caption Fig 1. Experimental workflow for measuring DEANA.

Caption: Fig 1. Experimental workflow for measuring DEANA.

Data Interpretation and Expected Results

The primary output for each measurement is a plot of absorbance versus wavelength. The key parameter to extract is the λmax , the wavelength at which the highest absorbance is recorded. By comparing the λmax values obtained in solvents of different polarities, the solvatochromic behavior of DEANA can be quantified.

A clear bathochromic (red) shift in λmax is expected as the solvent polarity increases. For instance, the λmax for p-nitroaniline, a closely related compound, shifts from ~320 nm in nonpolar cyclohexane to ~380 nm in highly polar water.[7][8] Similar behavior is expected for DEANA.

Table 1: Expected λmax for this compound in Various Solvents

SolventDielectric Constant (ε) at 20°CReichardt's ET(30) [kcal/mol]Expected λmax Range (nm)
Cyclohexane2.0231.2~360 - 380
Toluene2.3833.9~380 - 400
Dichloromethane8.9341.1~400 - 420
Acetone20.742.2~410 - 430
Ethanol24.651.9~420 - 440
Methanol32.755.5~425 - 450

Note: Expected λmax values are illustrative and based on the known behavior of similar nitroaniline dyes. Actual values should be determined experimentally. The ET(30) scale is a widely used empirical measure of solvent polarity based on the solvatochromic shift of Reichardt's dye.[20][21][22][23]

G g_np Ground State (S₀) e_np Excited State (S₁*) g_np->e_np ΔE_nonpolar (Large Energy Gap) Shorter λ g_p Ground State (S₀) (Slightly Stabilized) e_p Excited State (S₁*) (Strongly Stabilized) g_p->e_p ΔE_polar (Small Energy Gap) Longer λ g_np_level e_np_level g_p_level e_p_level caption Fig 2. Solvatochromic effect on energy levels.

Caption: Fig 2. Solvatochromic effect on energy levels.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Absorbance > 1.5 AU Working solution is too concentrated.Prepare a more dilute working solution from the stock and re-measure.
Absorbance < 0.1 AU Working solution is too dilute; poor signal-to-noise.Prepare a more concentrated working solution.
Noisy or Erratic Spectrum Lamps are not stabilized; dirty cuvette; air bubbles in the sample.Allow longer warm-up time; clean cuvette thoroughly; gently tap cuvette to dislodge bubbles.
λmax is Unexpectedly Shifted Solvent impurity; incorrect solvent used for baseline.Use high-purity spectrophotometric grade solvents; always run a new baseline with the correct pure solvent.
Precipitation in Cuvette Low solubility of DEANA in the chosen solvent.Prepare a more dilute solution; gently warm the solution (if appropriate); choose a different solvent.

Conclusion

The measurement of the UV-Visible absorbance spectrum of this compound is a powerful experiment that serves a dual purpose. It not only allows for the fundamental characterization of the molecule's electronic properties but also provides a practical and visually compelling demonstration of solvent-solute interactions. The distinct solvatochromic shift of its ICT band makes DEANA an excellent probe for investigating and quantifying solvent polarity. By adhering to the rigorous protocol outlined in this guide, researchers can obtain high-quality, reproducible spectral data, enabling deeper insights into the chemical environments that govern reactions, separations, and formulations in their respective fields.

References

  • Yokoyama, T., et al. (1976). Resonance and Solvent Effects on Absorption Spectra of 2-Nitroaniline Derivatives. Australian Journal of Chemistry, 29(12), 2669-2675. Available at: [Link]

  • Fratoddi, I., et al. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Molecules, 27(19), 6649. Available at: [Link]

  • do Monte, S. A., et al. (2021). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • Taye, N., & Tadesse, A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. International Journal of Advanced Research in Science, Engineering and Technology, 8(8). Available at: [Link]

  • Taye, N., & Tadesse, A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Research Square. Available at: [Link]

  • ResearchGate. (2019). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available at: [Link]

  • Afonso, C. M., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5, 14753. Available at: [Link]

  • Ros-Tarraga, P., et al. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. International Journal of Molecular Sciences, 24(15), 12341. Available at: [Link]

  • ResearchGate. (2022). Normalized UV-vis absorbance spectra of 4-nitroaniline (a), this compound (b), and betaine 30 (c). Available at: [Link]

  • Stenutz, R. Dimroth and Reichardt ET. Available at: [Link]

  • Wikipedia. Reichardt's dye. Available at: [Link]

  • Jesus, A. J. L., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molbank, 2024(1), M1782. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethyl-4-nitroaniline. Available at: [Link]

  • Dyker, H., et al. (2011). Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry, 89(9), 1049-1055. Available at: [Link]

  • NIST. (2018). N,N-Diethyl-p-nitroaniline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Available at: [Link]

  • SpectraBase. UV-VIS of 2-chloro-N,N-dimethyl-4-nitroaniline. Available at: [Link]

  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (2017). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. Available at: [Link]

  • ResearchGate. (2016). Structures of (left) 4-nitroaniline and this compound and (right) 4-nitrophenol and 4-nitroanisole. Available at: [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting information for 'Fractionating poplar wood into cellulose, hemicellulose and lignin using a recyclable and selective three-component deep eutectic solvent'. Available at: [Link]

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  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available at: [Link]

  • Mansour, G., et al. (2001). Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. The Journal of Organic Chemistry, 66(10), 3403–3408. Available at: [Link]

Sources

How to measure Kamlet-Taft parameters using N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to Measuring Kamlet-Taft Solvatochromic Parameters Using N,N-Diethyl-4-nitroaniline and Complementary Probes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The local microscopic environment of a solute profoundly influences chemical reactivity, solubility, and molecular interactions—critical factors in pharmaceutical sciences and drug development. The Kamlet-Taft parameters (α, β, and π) provide a powerful empirical framework for quantifying a solvent's hydrogen bond donating acidity (α), hydrogen bond accepting basicity (β), and dipolarity/polarizability (π).[1][2] This application note provides a comprehensive, field-tested protocol for the experimental determination of these parameters using UV-Vis spectroscopy. We focus on the application of this compound as a primary probe for the π* scale and detail the necessary complementary probes, 4-nitroaniline and Reichardt's dye, for a complete characterization of the solvent space. The causality behind experimental choices, detailed step-by-step protocols, and data analysis are presented to ensure robust and reproducible results.

Introduction: The Language of Solvents

In drug development, selecting an appropriate solvent system is paramount. Solvents dictate not only the solubility of an active pharmaceutical ingredient (API) but also influence reaction kinetics, crystallization pathways, and the stability of the final formulation.[3][4] The Kamlet-Taft approach moves beyond simple bulk properties like dielectric constant to provide a more nuanced understanding of specific solute-solvent interactions.[5] This is achieved through solvatochromism : the phenomenon where a solvent's polarity alters the electronic absorption spectrum of a dissolved probe molecule (a solvatochromic dye).[6]

The three key parameters are:

  • α (Hydrogen Bond Acidity): Quantifies the ability of the solvent to act as a hydrogen bond donor (HBD).

  • β (Hydrogen Bond Basicity): Quantifies the ability of the solvent to act as a hydrogen bond acceptor (HBA).

  • π* (Dipolarity/Polarizability): Measures the solvent's ability to stabilize a charge or a dipole through non-specific dielectric effects and polarizability.[2]

By measuring the spectral shifts of carefully selected probes, we can deconstruct the complex "polarity" of a solvent into these three fundamental contributions.

The Probes: Molecular Tools for Sensing Solvent Environments

No single probe can measure all three parameters. A carefully selected set is required, each sensitive to different types of interactions.

  • This compound (DENA): This is the primary probe for determining π* . Its electronic ground state has a significant dipole moment that increases substantially upon excitation to the first excited state. Solvents with high dipolarity will stabilize the more polar excited state more than the ground state, leading to a lower energy transition and a bathochromic (red) shift in its absorption maximum.[7][8] It is specifically chosen because its diethylamino group cannot donate a hydrogen bond, isolating the solvatochromic effect primarily to dipolarity/polarizability interactions.

  • 4-Nitroaniline (NA): This probe is structurally similar to DENA but possesses an amino group (-NH₂) that can act as a hydrogen bond donor. It is used in tandem with DENA to determine the β parameter.[9][10] The difference in solvatochromic shifts between NA (which is sensitive to solvent HBA character) and DENA (which is not) allows for the quantification of the solvent's hydrogen bond basicity.

  • Reichardt's Dye (Betaine 30): This zwitterionic dye exhibits one of the largest solvatochromic shifts known.[11] Its ground state is highly dipolar, while its excited state is nearly nonpolar. Polar solvents stabilize the ground state, increasing the energy gap for excitation and causing a hypsochromic (blue) shift. This large shift is highly sensitive to the solvent's hydrogen bond donating ability, making it the gold standard for determining the α parameter after correcting for π* effects.[12][13]

Experimental Design: The Foundation of Accuracy

The trustworthiness of Kamlet-Taft measurements hinges on meticulous experimental design. The protocol described below is a self-validating system when these principles are followed.

  • Solvent Purity is Non-Negotiable: All solvents must be of the highest purity available (e.g., HPLC or spectroscopic grade) and must be thoroughly dried. Trace water can act as both a hydrogen bond donor and acceptor, drastically altering the solvent's true character and leading to erroneous α and β values.[12] Standard drying procedures using appropriate desiccants are mandatory.[6]

  • Probe Concentration and the Beer-Lambert Law: Probes should be prepared at a low concentration (typically 0.03 to 0.05 mM) to prevent solute-solute interactions or aggregation, which can cause spectral shifts unrelated to the solvent.[12] The final concentration should be adjusted so that the maximum absorbance (A_max) falls between 0.5 and 1.2, the optimal linear range for most spectrophotometers.[12]

  • Instrumentation: A high-quality, double-beam UV-Vis spectrophotometer is required to ensure baseline stability and accurate absorbance readings. A resolution of 0.2 nm is recommended for precise determination of the absorption maximum (λ_max).[12]

The logical workflow for determining the Kamlet-Taft parameters is visualized below.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_calc Calculation Solvent Select & Dry Solvents Stock Prepare Probe Stock Solutions (DENA, NA, Reichardt's Dye) Solvent->Stock Dilute Prepare Dilute Samples (A_max ≈ 0.5-1.2) Stock->Dilute Spectra Acquire UV-Vis Spectra (Determine λ_max for each probe) Dilute->Spectra Convert Convert λ_max (nm) to ν_max (kK) Spectra->Convert Calc_Pi Calculate π* using DENA data Convert->Calc_Pi Calc_Beta Calculate β using DENA & NA data Convert->Calc_Beta Calc_Alpha Calculate α using Reichardt's Dye & π* data Convert->Calc_Alpha Calc_Pi->Calc_Alpha Final Final Kamlet-Taft Parameters (α, β, π*) Calc_Pi->Final Calc_Beta->Final Calc_Alpha->Final

Caption: Experimental workflow for Kamlet-Taft parameter determination.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • This compound (DENA), >98% purity

  • 4-Nitroaniline (NA), >99% purity

  • 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Reichardt's Dye), >90% purity

  • Solvents to be analyzed (spectroscopic grade, dried)

  • Reference solvents: Cyclohexane, Dimethyl Sulfoxide (DMSO), Methanol

  • Class A volumetric flasks and pipettes

  • Double-beam UV-Vis Spectrophotometer

4.2 Protocol 1: Determination of π*

  • Stock Solution: Prepare a ~1 mM stock solution of DENA in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: For each solvent to be tested (and for reference solvents cyclohexane and DMSO), prepare a dilute solution of DENA. A typical starting point is to add 50 µL of the stock solution to 10 mL of the solvent, yielding a ~0.05 mM solution. Adjust concentration as needed to achieve an absorbance between 0.5 and 1.2.

  • Spectral Measurement: Using a 1 cm path length quartz cuvette, acquire the UV-Vis spectrum for each solution from 300 nm to 600 nm. Use the pure solvent as the blank.

  • Data Extraction: Record the wavelength of maximum absorbance (λ_max) for each solvent.

  • Conversion: Convert λ_max (in nm) to the transition wavenumber ν_max (in kK, or 1000 cm⁻¹) using the formula:

    • ν_max (kK) = 10,000 / λ_max (nm)[12][14]

  • Calculation of π : The π parameter is calculated by normalizing the observed shift against reference solvents. A series of non-hydrogen bond donating solvents with known π* values should be used to create a calibration curve by plotting ν_max (kK) against the literature π* values. The π* of the test solvent can then be determined from this linear correlation. A simplified equation using two reference points is:

    • π* = [ν_max(solvent) - ν_max(cyclohexane)] / [ν_max(DMSO) - ν_max(cyclohexane)] (Note: Cyclohexane has a defined π* of -0.08 and DMSO has a π* of 1.00. A more accurate method involves a multi-point calibration.)

4.3 Protocol 2: Determination of β

  • Repeat Measurements: Follow steps 1-5 from Protocol 4.2 using 4-nitroaniline (NA) as the probe.

  • Calculation of β: The β parameter is determined from the difference in the solvatochromic shifts of NA and DENA. The established equation is:

    • β = [1.035 * ν_max(DENA) - ν_max(NA) + 2.64] / 2.80 (This equation is derived from correlations established by Kamlet and Taft and is widely cited.[9])

4.4 Protocol 3: Determination of α

  • Repeat Measurements: Follow steps 1-5 from Protocol 4.2 using Reichardt's Dye as the probe. The spectral range should be extended to 900 nm to capture the full peak.

  • Calculation of α: The α parameter is calculated from the transition energy of Reichardt's Dye (often denoted as E_T(30)), corrected for the solvent's dipolarity/polarizability (π*).

    • First, calculate E_T(30) in kcal/mol: E_T(30) = 28591 / λ_max(Reichardt's Dye, nm)

    • Then, calculate α using the established multiparameter equation:

    • α = [E_T(30) - 14.6 * (π* - 0.08δ) - 30.31] / 16.5 (The δ term is a small correction factor, typically 0 for non-polychlorinated aliphatic solvents and 1.0 for aromatic solvents.[2] The π* value used here is the one determined in Protocol 4.1.)

Data Presentation and Interpretation

The power of the Kamlet-Taft parameters lies in their ability to quantitatively compare solvent properties. All data should be compiled into a clear, concise table.

Table 1: Hypothetical Kamlet-Taft Parameter Data

SolventProbeλ_max (nm)ν_max (kK)Calculated π*Calculated βCalculated α
Hexane DENA34528.990.000.000.00
NA32830.49
Reichardt's47521.05
Ethanol DENA38026.320.540.750.86
NA36527.40
Reichardt's55018.18
Acetonitrile DENA37027.030.710.400.19
NA35028.57
Reichardt's63015.87
DMSO DENA41024.391.000.760.00
NA39025.64
Reichardt's67514.81

Interpreting the Results:

  • High α (e.g., Ethanol): Indicates a strong hydrogen bond donor, ideal for solvating anions or basic sites on a molecule.

  • High β (e.g., DMSO, Ethanol): Indicates a strong hydrogen bond acceptor, effective at solvating cations or acidic protons on a molecule.[15]

  • High π* (e.g., DMSO, Acetonitrile): Suggests a polar, polarizable environment capable of stabilizing charge separation and dipoles through non-specific interactions.

In drug development, a solvent with low α, high β, and high π* might be chosen to dissolve an API that is a strong hydrogen bond donor, thereby preventing self-association and improving solubility.[16]

The interplay between these parameters governs the solvation process.

G cluster_solvent Solvent Properties HBD HBD Acidity (α) Shift Observed Spectral Shift ΔE = hν = E_e - E_g HBD->Shift HBA HBA Basicity (β) HBA->Shift Dipole Dipolarity (π*) Dipole->Shift Probe Solvatochromic Probe (Ground State E_g) Probe_Excited Solvatochromic Probe (Excited State E_e) Probe->Probe_Excited

Caption: Relationship between solvent properties and observed spectral shifts.

Conclusion

The measurement of Kamlet-Taft parameters using this compound and its complementary probes is a robust and highly informative technique for characterizing solvent systems. It provides a quantitative, multi-faceted description of solvent-solute interactions that is invaluable for optimizing processes in chemical synthesis, crystallization, and pharmaceutical formulation. By understanding the "why" behind the protocol and adhering to rigorous experimental standards, researchers can generate reliable data to guide rational solvent selection and accelerate drug development.

References

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  • Zhang, L., et al. (2023). Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. Industrial & Engineering Chemistry Research, 62(30), 11989–11999. [Link]

  • Pal, M., & Pandey, S. (2019). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. [Link]

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  • Hallett, J. P., et al. (2018). Normalized UV-vis absorbance spectra of 4-nitroaniline (a), this compound (b), and betaine 30 (c). ResearchGate. [Link]

  • Khodadadi-Moghaddam, M., & Salari, H. (2016). Experimental and Theoretical Studies of Preferential Solvation of 4-Nitroaniline and 4-Nitroanisole in an Amino Acid Ionic Liquid with Molecular Solvents. ResearchGate. [Link]

  • Görgün, M., & Icli, S. (2005). UV/Vis Spectroscopic Properties of N -(2′-Hydroxy-4′- N , N -dimethyl-aminobenzylidene)-4-nitroaniline in Various Solvents and Solid Environments. ResearchGate. [Link]

  • Waghorne, E. (2020). Structures of (left) 4-nitroaniline and this compound and (right) 4-nitrophenol and 4-nitroanisole. ResearchGate. [Link]

  • Wikipedia. (n.d.). Solvent. Wikipedia. [Link]

  • Kajimoto, O., & Oka, K. (2000). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. ResearchGate. [Link]

  • Maciejewska, M., et al. (2018). The structures of solvatochromic dyes: (1) Reichardt's dye, (2) 4-Nitroaniline, (3) this compound. ResearchGate. [Link]

  • Kajimoto, O., & Oka, K. (2000). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Physical Chemistry Chemical Physics, 2(6), 1071-1074. [Link]

  • Tadesse, S., & Tarekegn, G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Quantum Chemistry and Molecular Spectroscopy, 5(2), 16-20. [Link]

  • Faria, J., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules, 29(1), 246. [Link]

  • Stephens, T. W., & Abraham, M. H. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Molecules, 28(15), 5851. [Link]

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Application Note: Establishing and Utilizing N,N-Diethyl-4-nitroaniline as a Fluorescent Molecular Rotor for Microviscosity Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in biophysical characterization, cellular imaging, and formulation science.

Abstract: The localized viscosity within cellular compartments and biomolecular assemblies is a critical parameter that governs diffusion, reaction kinetics, and protein folding. Fluorescent Molecular Rotors (FMRs) are powerful tools for quantifying this parameter in microscopic environments. This document provides a comprehensive guide to the characterization and application of N,N-Diethyl-4-nitroaniline (DE4NA), a simple, small-molecule FMR. We detail the underlying photophysical principles and provide robust, step-by-step protocols for its calibration and use in both bulk solution and live-cell imaging applications, with a focus on Fluorescence Lifetime Imaging Microscopy (FLIM) for quantitative viscosity mapping.

Principle of Operation: Viscosity-Dependent Fluorescence

This compound is a "push-pull" fluorophore, featuring an electron-donating diethylamino group ([D]) and an electron-withdrawing nitro group ([A]) connected by a π-conjugated phenyl ring. This electronic structure is fundamental to its function as a molecular rotor.

Upon photoexcitation, the molecule reaches a locally excited (LE) state. From this state, it has two competing de-excitation pathways:

  • Radiative Decay: The molecule can return to the ground state by emitting a photon (fluorescence). This pathway is favored in environments that restrict molecular motion.

  • Non-Radiative Decay: The molecule can undergo intramolecular rotation around the C-N single bonds. In related N,N-dialkyl-4-nitroaniline compounds, this relaxation has been attributed to the twisting of the nitro group, which leads to a dark, non-emissive state and quenches fluorescence.[1] This pathway dominates in low-viscosity environments where the functional groups are free to rotate.

The viscosity of the local environment directly modulates the rate of this non-radiative decay. High viscosity physically hinders the intramolecular rotation, which "closes the gate" on the non-radiative pathway. Consequently, more molecules decay via the radiative pathway, leading to a measurable increase in both fluorescence intensity and fluorescence lifetime.[2][3]

G cluster_low Low Viscosity cluster_high High Viscosity S0 Ground State (S₀) S1_LE Locally Excited State (S₁-LE) S0->S1_LE Excitation (hν) S1_Twisted Twisted State (Dark) S1_LE->S1_Twisted Intramolecular Rotation (kₙᵣ) S1_LE->S1_Twisted Rotation is Fast kₙᵣ is large Fluorescence Fluorescence (Photon Emission) S1_LE->Fluorescence Radiative Decay (kᵣ) S1_LE->Fluorescence Rotation is Slowed Fluorescence Increases NonRad Non-Radiative Decay (Heat) S1_Twisted->NonRad Fast Internal Conversion Fluorescence->S0 NonRad->S0

Figure 1. Jablonski diagram illustrating the viscosity-dependent de-excitation pathways for DE4NA.

Probe Characterization and Preparation

This compound is commercially available as a solid.[4] It is crucial to ensure the purity of the compound before use, as fluorescent impurities can significantly interfere with measurements.

  • Purity Verification: Confirm purity (typically >98%) via standard analytical techniques such as NMR or by verifying the melting point.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable organic solvent like DMSO or ethanol. Store protected from light at 4°C. The probe is insoluble in water.[5]

Protocol 1: Photophysical Characterization and Viscosity Calibration

Objective: To empirically determine the relationship between the fluorescence properties of DE4NA and solvent viscosity. This calibration is essential for converting experimental measurements into absolute viscosity values. The relationship is described by the Förster-Hoffmann equation :[6]

log(Φf) ∝ x * log(η) or log(τ) ∝ x * log(η)

where Φf is the quantum yield, τ is the fluorescence lifetime, η is the viscosity, and x is the probe's sensitivity factor.

Materials
  • This compound (DE4NA)

  • Glycerol (ACS grade or higher)

  • Methanol or Ethanol (Spectroscopic grade)

  • Temperature-controlled spectrofluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Step-by-Step Methodology
  • Prepare Viscosity Standards:

    • Prepare a series of methanol-glycerol or ethanol-glycerol mixtures with varying glycerol mass fractions. The viscosity of these mixtures is highly dependent on both composition and temperature.

    • Maintain a constant temperature (e.g., 37°C for biological relevance) throughout the experiment.

    • Use established literature values to determine the viscosity of each standard (see Table 1 for an example).

    Table 1: Example Viscosities of Methanol-Glycerol Mixtures at 37°C

    % Glycerol (w/w) Viscosity (cP)
    0 0.51
    20 0.95
    40 2.2
    60 7.0
    80 35
    90 130
    95 350
    100 629

    Note: These are approximate values. It is critical to consult a reliable source for precise viscosity data corresponding to the specific temperature used.

  • Sample Preparation:

    • Add a small aliquot of the DE4NA stock solution to each viscosity standard to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<0.1%) to avoid affecting the bulk viscosity.

  • Fluorescence Measurements:

    • Intensity: For each sample, acquire the fluorescence emission spectrum. Record the peak emission wavelength (λ_em) and the maximum fluorescence intensity.

    • Lifetime: Using a TCSPC system, measure the fluorescence lifetime (τ) of DE4NA in each standard. The decay curves for molecular rotors are typically monoexponential.[7]

  • Data Analysis and Calibration:

    • Create a log-log plot of fluorescence intensity vs. viscosity and fluorescence lifetime vs. viscosity.

    • Perform a linear fit on the data. A high coefficient of determination (R² > 0.98) validates the use of DE4NA as a molecular rotor in this viscosity range.

    • The slope of the line is the sensitivity factor (x), and the y-intercept is the constant (C). This plot is your calibration curve.

G A Prepare Methanol-Glycerol Standards of Known Viscosity (η) B Add DE4NA to each standard (e.g., 5 µM final concentration) A->B C Equilibrate to Constant Temp (e.g., 37°C) B->C D Measure Fluorescence Lifetime (τ) using TCSPC C->D E Measure Fluorescence Intensity (I) C->E F Plot log(τ) vs. log(η) D->F G Perform Linear Fit log(τ) = x*log(η) + C F->G H Calibration Curve Generated G->H

Figure 2. Workflow for the calibration of DE4NA as a fluorescent viscosity sensor.

Table 2: Template for Recording Calibration Data

Viscosity (η, cP) Peak Emission (λ_em, nm) Fluorescence Intensity (a.u.) Fluorescence Lifetime (τ, ns) log(η) log(Intensity) log(τ)
Value 1
Value 2
...

| Value n | | | | | | |

Protocol 2: Cellular Microviscosity Imaging with FLIM

Rationale: While fluorescence intensity is sensitive to viscosity, it is also dependent on the local probe concentration, which is unknown and variable within a cell. Fluorescence lifetime, however, is an intrinsic property of the fluorophore in its environment and is independent of concentration.[1][8] This makes Fluorescence Lifetime Imaging Microscopy (FLIM) the gold standard for quantitative viscosity mapping in biological samples.[9]

Materials and Equipment
  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • DE4NA stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope equipped with a TCSPC-based FLIM system

Step-by-Step Methodology
  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Cell Staining:

    • Dilute the DE4NA stock solution in pre-warmed culture medium to a final concentration of 1-5 µM. (Note: This concentration should be optimized to give sufficient signal without causing cytotoxicity).

    • Replace the culture medium with the DE4NA-containing medium and incubate for 15-30 minutes at 37°C.

    • Gently wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the dish.

  • FLIM Data Acquisition:

    • Place the imaging dish on the heated microscope stage (maintained at 37°C).

    • Locate the cells using brightfield or fluorescence imaging.

    • Acquire FLIM data using an appropriate excitation source (e.g., a pulsed diode laser near the absorbance maximum of DE4NA) and emission filter.

    • Collect photons until a sufficient number are acquired in the brightest pixels for accurate lifetime fitting (typically >1000 photons per pixel).

  • Data Analysis and Viscosity Mapping:

    • Fit the fluorescence decay data for each pixel of the image to a monoexponential decay model to generate a fluorescence lifetime map (FLIM map).

    • Using the calibration equation derived from Protocol 1 (log(τ) = x*log(η) + C), convert the lifetime value (τ) in each pixel into a viscosity value (η).

    • This can be rearranged to: η = 10^([log(τ) - C] / x)

    • Generate a pseudo-colored viscosity map of the cell, where the color of each pixel represents the calculated microviscosity.

G A Culture cells on glass-bottom dish B Incubate with DE4NA (1-5 µM, 30 min, 37°C) A->B C Wash with PBS to remove excess probe B->C D Acquire FLIM data on confocal microscope C->D E Fit decay per pixel to generate Lifetime Map (τ) D->E F Apply Calibration Equation: η = 10^([log(τ) - C]/x) E->F G Generate Quantitative Viscosity Map F->G

Figure 3. Workflow for quantitative cellular microviscosity imaging using DE4NA and FLIM.

Data Interpretation and Scientific Considerations

  • Temperature Control is Critical: Viscosity is highly sensitive to temperature.[1] All calibration and cellular imaging experiments must be performed at the same, precisely controlled temperature.

  • Polarity vs. Viscosity: Push-pull dyes like DE4NA can exhibit solvatochromism, meaning their fluorescence properties may also be sensitive to local solvent polarity.[8] This is a potential confounding factor in complex cellular environments. It is advisable to perform control experiments in solvents of similar viscosity but different polarity to assess this effect.

  • Probe Localization: DE4NA is a small, relatively hydrophobic molecule. Its subcellular localization should be determined, potentially through co-staining with organelle-specific dyes, to correctly interpret the viscosity maps.

  • Phototoxicity and Photostability: As with any fluorescence imaging experiment, use the lowest possible laser power and shortest acquisition times necessary to obtain good data, minimizing the risk of phototoxicity and photobleaching.

References

  • Basari, & Pal, S. K. (2011). Charge-Transfer-Induced Twisting of the Nitro Group. The Journal of Physical Chemistry A, 115(34), 9579–9588. [Link]

  • Xie, D., Sun, S., Zhou, Q., Wang, C., Cao, L., Zhang, W., & Li, G. (2025). A fluorescent molecular rotor for biomolecular imaging analysis. Chemical Communications. [Link]

  • Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie, 75(1-2), 63-76. [Link]

  • Kuimova, M. K., Yahioglu, G., Levitt, J. A., & Suhling, K. (2008). Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. Journal of the American Chemical Society, 130(21), 6672–6673. [Link]

  • Antunes, M., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molbank, 2024(1), M1770. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]

  • Suhling, K., Levitt, J. A., Chung, P. H., Kuimova, M. K., & Yahioglu, G. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments, (61), e2925. [Link]

  • Kumar, M., Kumar, A., & Pandey, S. (2023). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. [Link]

  • Levitt, J. A., Kuimova, M. K., Yahioglu, G., et al. (2009). Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. The Journal of Physical Chemistry C, 113(26), 11634–11642. [Link]

  • Kuimova, M. K. (2012). Molecular Rotors Image Intracellular Viscosity. CHIMIA International Journal for Chemistry, 66(4), 159-164. [Link]

  • Reja, Z., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews, 50(19), 10636-10667. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods - Supporting Information. [Link]

  • Haidekker Lab, The University of Georgia. (n.d.). Research Interests. [Link]

  • Suhling, K., et al. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. PubMed Central. [Link]

Sources

Application Note & Protocol: Synthesis of N,N-Diethyl-4-nitroaniline via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-4-nitroaniline is a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and materials for non-linear optical applications. Its synthesis is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry. This application note provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with a focus on the underlying chemical principles, safety considerations, and robust analytical validation.

The core of this synthesis involves the nitration of N,N-diethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The diethylamino group (-N(CH₂CH₃)₂) is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, in the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form the anilinium ion (-N⁺H(CH₂CH₃)₂). This protonated group becomes a powerful deactivating, meta-directing group. This dynamic interplay between the activated and deactivated forms of the substrate necessitates careful control of reaction conditions to achieve the desired para-nitro product.

Reaction Mechanism & Rationale

The electrophilic aromatic substitution proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is the active electrophile that attacks the electron-rich benzene ring of N,N-diethylaniline. While the free amine is highly activated, the equilibrium in strong acid favors the protonated anilinium form. Nitration of the anilinium ion would lead to the meta-nitro product. However, nitration can also occur on the small, unprotonated fraction of N,N-diethylaniline, which is highly reactive and directs the substitution to the para position (and to a lesser extent, the ortho position, which is sterically hindered). The formation of the para isomer is favored under carefully controlled, low-temperature conditions.

Visualizing the Synthetic Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reagents N,N-Diethylaniline Conc. H₂SO₄ Conc. HNO₃ Reaction Nitration Reaction (0-10°C) Reagents->Reaction Quenching Quenching on Ice Reaction->Quenching Neutralization Neutralization (e.g., with NH₄OH) Quenching->Neutralization Isolation Vacuum Filtration Neutralization->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product This compound (Pure Product) Purification->Product Analysis Characterization (NMR, IR, MP) Product->Analysis

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Diethyl-4-nitroaniline in Chemical Research

This compound is a valuable organic compound characterized by a nitro group positioned para to a diethylamino group on a benzene ring. This molecular architecture imparts useful electronic properties, making it a significant intermediate in the synthesis of dyes, pharmaceuticals, and materials with nonlinear optical properties. The electron-withdrawing nature of the nitro group and the electron-donating character of the diethylamino group create a strong intramolecular charge-transfer system, which is fundamental to its applications.

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is grounded in the principles of nucleophilic aromatic substitution (SNAr) and has been structured to ensure scientific integrity, reproducibility, and safety.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile (diethylamine) attacks an aromatic ring that is activated by an electron-withdrawing group, displacing a leaving group.

The mechanism proceeds through a two-step addition-elimination pathway[1]:

  • Nucleophilic Addition: The diethylamine attacks the carbon atom bearing the leaving group (e.g., a halogen) on the 4-halonitrobenzene ring. This step is typically the rate-determining step. The presence of the strongly electron-withdrawing nitro group in the para position is crucial as it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion).

The general reaction scheme is depicted below:

SNAr_Mechanism reactant1 4-Halonitrobenzene reactant2 Diethylamine product This compound leaving_group Leaving Group (e.g., Cl⁻, F⁻) start Starting Materials reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Heat, Solvent workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification final_product Pure this compound purification->final_product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-chloronitrobenzene and diethylamine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
4-ChloronitrobenzeneC₆H₄ClNO₂157.555.0 g31.7
Diethylamine(C₂H₅)₂NH73.148.7 mL (2.5 eq.)79.3
Ethanol (95%)C₂H₅OH46.0750 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (31.7 mmol) of 4-chloronitrobenzene in 50 mL of 95% ethanol.

  • Addition of Diethylamine: To the stirred solution, add 8.7 mL (79.3 mmol) of diethylamine.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in approximately 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 25 mL) to remove excess diethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification by Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain bright yellow crystals of this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance Yellow crystalline solid
Melting Point 76-78 °C
¹H NMR (CDCl₃)δ (ppm): 8.15 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.45 (q, 4H, -CH₂-), 1.20 (t, 6H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): 152.0, 147.5, 126.0, 110.5, 45.0, 12.5
IR (KBr) ν (cm⁻¹): ~2970 (C-H stretch), ~1590 (aromatic C=C stretch), ~1500 and ~1330 (N-O stretch of nitro group), ~1350 (C-N stretch)
Molecular Weight 194.23 g/mol

Note: The NMR spectral data provided are predicted values based on the structure and data for analogous compounds. Actual experimental values may vary slightly.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as diethylamine is volatile and has a strong odor.

  • Handling of Reagents:

    • 4-Chloronitrobenzene: Is a toxic irritant. Avoid skin and eye contact.

    • Diethylamine: Is flammable and corrosive. Handle with care, avoiding inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionEnsure the reaction is refluxed for the specified time. Monitor the reaction by TLC.
Loss of product during work-upBe careful during the extraction and washing steps to avoid loss of the organic layer.
Product fails to crystallize Too much recrystallization solvent usedEvaporate some of the solvent to concentrate the solution.
Solution cooled too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impuritiesIf the product oils out, try a different recrystallization solvent or purify by column chromatography.
Impure product (by TLC or NMR) Incomplete removal of starting materials/reagentsEnsure thorough washing during the work-up, especially the acid wash to remove unreacted diethylamine. Repeat the recrystallization if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via a nucleophilic aromatic substitution reaction. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax. Retrieved from [Link][1]

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Application Note: Characterizing Solvent Polarity Using the Solvatochromic Probe N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solvent polarity is a critical parameter that influences reaction kinetics, chemical equilibria, and the solubility of compounds, making its accurate determination essential in chemical research, particularly in drug development and process chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N,N-Diethyl-4-nitroaniline as a solvatochromic probe to quantitatively assess solvent polarity. We delve into the theoretical underpinnings of solvatochromism, present a validated, step-by-step protocol for UV-Visible spectroscopic analysis, and offer insights into the interpretation of the resulting spectral data.

Introduction: The Principle of Solvatochromism and Solvent Polarity Scales

The term "polarity" in chemistry is a multifaceted concept encompassing all specific and non-specific intermolecular interactions between a solute and a solvent, such as dipole-dipole forces and hydrogen bonding.[1] A quantitative measure of this property is crucial for understanding and predicting chemical behavior in solution. Solvatochromism is the phenomenon where the color of a solution, and more quantitatively, the position of the absorption or emission band in a substance's spectrum, changes with the polarity of the solvent.[2] This occurs because the solvent differentially solvates the ground and excited electronic states of the solute molecule, altering the energy gap between them.[2]

Solvatochromic probes are molecules that exhibit a pronounced change in their UV-Visible absorption spectrum in response to the solvent's polarity.[3] this compound is a "push-pull" molecule, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group on a benzene ring. This structure leads to a significant intramolecular charge transfer (ICT) upon electronic excitation, making it highly sensitive to the surrounding solvent environment.[4]

This sensitivity allows for the establishment of empirical solvent polarity scales. One of the most widely used is the Kamlet-Taft parameter set, which dissects polarity into three components: hydrogen-bond acidity (α), hydrogen-bond basicity (β), and dipolarity/polarizability (π).[3][5] this compound is a key probe for determining the π parameter, which quantifies the solvent's ability to stabilize a dipole through dielectric effects.[6]

The Role of this compound as a Solvatochromic Probe

The choice of this compound as a probe for solvent polarity is based on several key features:

  • Significant Solvatochromic Shift: It displays a distinct and measurable shift in its maximum absorption wavelength (λmax) across a wide range of solvent polarities.

  • Sensitivity to Dipolarity/Polarizability: Its electronic transition is particularly sensitive to the dipolarity and polarizability of the solvent, making it an excellent indicator for the Kamlet-Taft π* parameter.[6]

  • Commercial Availability and Stability: The compound is readily available in high purity and is stable under typical laboratory conditions.

The electronic transition of interest in this compound is a π → π* transition with significant intramolecular charge transfer character. The excited state is more polar than the ground state. Consequently, polar solvents stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to a longer wavelength, or "red shift") of the absorption maximum as solvent polarity increases.

Experimental Protocol: Determination of Solvent Polarity

This protocol provides a robust method for determining the λmax of this compound in various solvents using UV-Visible spectrophotometry.

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Spectroscopic grade solvents of interest (e.g., hexane, toluene, acetone, ethanol, methanol, water)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A dual-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 300-600 nm.

Preparation of Solutions

Causality Behind the Choice of Concentration: The concentration of the probe should be low enough to be well within the linear range of the Beer-Lambert Law (typically an absorbance between 0.2 and 1.0) to ensure accurate determination of the absorption maximum. A concentration of approximately 20 µM is a good starting point.

  • Stock Solution Preparation (1 mM): Accurately weigh a precise amount of this compound and dissolve it in a small amount of a suitable solvent in which it is highly soluble (e.g., methanol or acetone) in a volumetric flask. Once dissolved, dilute to the final volume with the same solvent to achieve a 1 mM concentration.

  • Working Solution Preparation (20 µM): Transfer the appropriate volume of the 1 mM stock solution into a new volumetric flask and dilute with the specific solvent you wish to test to obtain a final concentration of 20 µM. Prepare a separate working solution for each solvent to be analyzed.

Spectroscopic Measurement Workflow

The following workflow ensures accurate and reproducible measurements.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution in Methanol/Acetone work Prepare 20 µM Working Solution in each Test Solvent stock->work Dilution setup Instrument Warm-up & Setup (Wavelength Range: 300-600 nm) baseline Baseline Correction (using pure test solvent) setup->baseline measure Measure Absorbance Spectrum of the Working Solution baseline->measure find_max Determine λmax (Wavelength of Maximum Absorbance) measure->find_max correlate Correlate λmax with Solvent Polarity Scales find_max->correlate cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_analysis cluster_analysis

Caption: Experimental workflow for determining λmax.

Step-by-Step Measurement Procedure:

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Set Measurement Parameters: Set the wavelength range to scan from 300 nm to 600 nm with a data interval of 1 nm.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent being tested. Place it in the sample holder of the spectrophotometer. If using a dual-beam instrument, fill a second cuvette with the same solvent and place it in the reference holder. Perform a baseline scan to zero the instrument. This step is critical as it subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound working solution for that specific solvent. Discard the rinse and then fill the cuvette with the working solution.

  • Acquire Spectrum: Place the sample cuvette back into the sample holder and acquire the absorbance spectrum.

  • Determine λmax: Use the instrument's software to identify the wavelength at which the maximum absorbance occurs (λmax).

  • Repeat for All Solvents: Repeat steps 3-6 for each solvent to be analyzed.

Data Presentation and Interpretation

The solvatochromic shift of this compound is evident in the variation of its λmax in solvents of different polarities. A larger λmax value generally indicates a higher solvent polarity.

Table 1: Solvatochromic Data for this compound in Various Solvents

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.89356
Cyclohexane2.02358
Carbon Tetrachloride2.24368
Toluene2.38374
Benzene2.28376
Diethyl Ether4.34372
Chloroform4.81386
Ethyl Acetate6.02382
Tetrahydrofuran (THF)7.58384
Dichloromethane9.08390
Acetone20.7398
Ethanol24.3410
Methanol32.6414
Acetonitrile37.5404
Dimethyl Sulfoxide (DMSO)46.7426
Water80.1450

Note: The λmax values are compiled from various literature sources and may vary slightly depending on experimental conditions.

The data clearly illustrates a bathochromic shift as the solvent polarity, indicated by the dielectric constant, increases. This trend provides a qualitative ranking of solvent polarity. For a more quantitative analysis, the λmax values can be used to calculate empirical polarity parameters, such as the Kamlet-Taft π* value, using established equations.[6]

Applications in Research and Drug Development

The characterization of solvent polarity using this compound has numerous applications:

  • Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction rates and product yields.

  • Solubility Studies: Understanding the polarity of a solvent system is crucial for predicting the solubility of drug candidates.

  • Chromatography: The choice of the mobile phase in liquid chromatography is heavily dependent on polarity.

  • Material Science: Characterizing the polarity of polymer matrices and other materials.

Conclusion

This compound is a reliable and sensitive solvatochromic probe for the characterization of solvent polarity. The straightforward UV-Visible spectroscopic method detailed in this application note provides a rapid and cost-effective means to obtain valuable information about the microscopic environment of a solution. This data is indispensable for making informed decisions in a wide range of chemical and pharmaceutical applications.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, .pi.*, .alpha., and .beta., and Some Methods for Simplifying the Generalized Solvatochromic Equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
  • Pandey, S., Kumar, A., & Pandey, S. (2014). Effective Recognition of Lithium Salt in (Choline Chloride : Glycerol) Deep Eutectic Solvent by Reichardt's Betaine Dye 33. RSC Advances, 4(92), 50694-50700.
  • Liptay, W. (1969). Dipole Moments and Polarizabilities of Molecules in Excited Electronic States. Angewandte Chemie International Edition in English, 8(3), 177-188.
  • Catalán, J. (2009). Toward a Rationalization of the Solvent Polarity. The SPP Scale. The Journal of Physical Chemistry B, 113(17), 5951–5960.
  • Taft, R. W., & Kamlet, M. J. (1976). The solvatochromic comparison method. 2. The .alpha.-scale of solvent hydrogen-bond donor (HBD) acidities. Journal of the American Chemical Society, 98(10), 2886–2894.
  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. 1. The .beta.-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society, 98(2), 377–383.
  • Royal Society of Chemistry. (2018). Supporting Information for: A green and efficient approach for the delignification of poplar wood using a novel deep eutectic solvent. Retrieved from [Link]

  • Marcus, Y. (1998). The Properties of Solvents. Wiley.
  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Recrystallization of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-4-nitroaniline is a key intermediate in the synthesis of dyes and other specialized organic molecules. Achieving high purity of this compound is paramount for ensuring the desired outcome and reproducibility of subsequent chemical reactions. Recrystallization is a powerful and fundamental purification technique that leverages differences in solubility to separate a compound from its impurities. This application note provides an in-depth, field-proven protocol for the purification of this compound via recrystallization. It elucidates the theoretical principles, details the solvent selection process, and offers a step-by-step experimental workflow designed for researchers, scientists, and professionals in drug development. The causality behind each step is explained to empower the user with a deeper understanding of the technique, ensuring both high yield and exceptional purity.

Introduction: The Imperative of Purity

In the realm of chemical synthesis and drug development, the purity of a starting material or intermediate is not merely a qualitative metric but a critical determinant of a reaction's success, influencing yield, side-product formation, and the biological activity of the final product. Recrystallization stands as one of the most effective and widely used methods for purifying solid organic compounds.[1][2] The technique is predicated on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at an elevated temperature, and upon slow cooling, the desired compound will selectively crystallize out, leaving the impurities behind in the solution, or "mother liquor."[1][3] This document provides a robust and reliable protocol for purifying this compound, a process that can be adapted for many similar aromatic compounds.

Foundational Principles of Recrystallization

The success of recrystallization hinges on creating a supersaturated solution of the target compound under conditions that favor the growth of a pure crystal lattice.[1] The selection of an appropriate solvent is the most critical step in this process. An ideal solvent for recrystallizing this compound should exhibit the following characteristics[3][4]:

  • High Solubilizing Power at High Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Slow, undisturbed cooling of the saturated solution is essential. This allows for the methodical formation of crystals, a selective process that tends to exclude foreign molecules (impurities) from the growing crystal lattice.[5] Rapid cooling, in contrast, can trap impurities within the crystals, diminishing the effectiveness of the purification.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is essential before commencing any experimental work.

Physicochemical Data

The key properties of this compound are summarized below. This information is critical for solvent selection and for verifying the purity of the final product via melting point analysis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂[6][7][8]
Molecular Weight 194.23 g/mol [6][7][8]
Appearance Yellow needles or crystalline mass[6][9]
Melting Point 76 - 78 °C[6][7]
Solubility Profile Insoluble in water.[6][9] Soluble in ligroin, slightly soluble in acetonitrile and chloroform.[6] Soluble in hot alcohols.
Critical Safety Considerations

This compound and the solvents used in its purification require careful handling in a well-ventilated fume hood.

  • Compound Hazards: this compound is a nitrated amine. A structurally similar chemical is known to cause methemoglobinemia.[6][9] Aromatic nitro compounds may react vigorously or explosively with reducing agents or strong bases.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Solvent Hazards: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

  • Handling: Avoid inhalation of dust and vapors.[10] Do not allow the compound to come into contact with skin or eyes. In case of contact, wash the affected area immediately with plenty of water.[10]

Recrystallization Workflow Diagram

The following diagram outlines the logical steps of the purification protocol.

Recrystallization_Workflow Crude Crude this compound Dissolve 1. Dissolution Add minimal hot solvent (e.g., Ethanol) Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Insoluble_Check Insoluble Impurities Present? Hot_Solution->Insoluble_Check Hot_Filter 2. Hot Filtration (Pre-heated funnel) Insoluble_Check->Hot_Filter Yes Cool 3. Slow Cooling (Room Temp -> Ice Bath) Insoluble_Check->Cool No Hot_Filter->Cool Crystals Crystal Slurry Cool->Crystals Vacuum_Filter 4. Isolation (Vacuum Filtration) Crystals->Vacuum_Filter Wash 5. Washing (Rinse with ice-cold solvent) Vacuum_Filter->Wash Dry 6. Drying (Desiccator / Vacuum Oven) Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction's success hinges on a delicate interplay between the substrate, nucleophile, solvent, and temperature. This guide provides a structured approach to mastering these variables.

Section 1: Reaction Fundamentals

The primary route to synthesizing this compound involves the reaction of a 4-halonitrobenzene with diethylamine. The reaction proceeds via an addition-elimination mechanism, which is initiated by the attack of the nucleophile (diethylamine) on the carbon atom bearing the leaving group.[1] This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group (NO₂) in the para position is critical, as it stabilizes this negatively charged intermediate, thereby activating the aromatic ring for nucleophilic attack.[1]

Caption: The SNAr mechanism for this compound synthesis.

A typical experimental workflow is crucial for ensuring reproducibility and high yield. The following diagram outlines the logical progression from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Reagent Preparation (Substrate, Diethylamine, Solvent, Base) setup Reaction Setup (Inert atmosphere, Temperature control) reagents->setup Charge Reactor monitoring Reaction Monitoring (TLC, HPLC) setup->monitoring Heat & Stir workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MP) purify->characterize

Caption: Standard experimental workflow for synthesis and analysis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I address them?

A: Low yield is a common issue that can often be traced to several factors. Let's break down the possibilities:

  • Sub-optimal Reaction Conditions: The SNAr reaction has a significant activation energy barrier.

    • Causality: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion.

    • Solution: Ensure the reaction temperature is appropriate for your specific substrate (see table below). For less reactive substrates like 1-chloro-4-nitrobenzene, refluxing in a suitable solvent is often necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction, sometimes reducing reaction times from hours to minutes.[2]

  • Nucleophile and Base Inefficiency:

    • Causality: Diethylamine acts as both the nucleophile and, if used in excess, the base to neutralize the liberated acid (HX). If the diethylamine is not present in sufficient excess, the resulting ammonium salt can precipitate or lower the concentration of free nucleophile, slowing the reaction.

    • Solution: Use at least 2.5-3.0 equivalents of diethylamine. Alternatively, use a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the acid.[2] This keeps the diethylamine concentration high for the nucleophilic attack.

  • Side Reactions:

    • Causality: While diethylamine is a secondary amine and cannot be further alkylated, impurities in starting materials or reactions with the solvent can occur. For example, using triethylamine as a base can sometimes lead to the formation of N,N-diethylaniline as a byproduct if the triethylamine contains diethylamine impurities.[3]

    • Solution: Use high-purity reagents. If using a protic solvent like ethanol, ensure conditions are not overly basic, which could promote unwanted side reactions.

  • Product Loss During Workup:

    • Causality: this compound has some solubility in acidic water due to the basicity of the amine. Significant product can be lost if the aqueous phase is not properly handled during extraction.

    • Solution: During the aqueous workup, ensure the solution is basic (pH > 9) before extracting with an organic solvent. This ensures the product is in its free base form and has minimal water solubility. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery.

Q2: I am observing significant amounts of unreacted 4-halonitrobenzene on my TLC plate. How can I drive the reaction to completion?

A: This is a clear indication of an incomplete reaction. The key is to optimize factors that influence the reaction kinetics and equilibrium.

  • Increase Reaction Time and/or Temperature: The simplest solution is to allow the reaction to run longer or at a higher temperature. Monitor the reaction's progress every few hours using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Re-evaluate Your Leaving Group: The nature of the halogen (X) on the aromatic ring significantly impacts the reaction rate. The rate of reaction typically follows the order F > Cl > Br > I.

    • Causality: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine is the most electronegative halogen, making the attached carbon more electrophilic and susceptible to attack.[1]

    • Solution: If you are using 1-chloro- or 1-bromo-4-nitrobenzene and experiencing slow reactions, consider switching to 1-fluoro-4-nitrobenzene, which is significantly more reactive.

  • Use a More Effective Solvent: Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation but not the anion, increasing the effective nucleophilicity of the amine.

  • Consider Phase-Transfer Catalysis (PTC):

    • Causality: If your reaction involves two immiscible phases (e.g., an aqueous solution of diethylamine and an organic solution of the substrate), the reaction rate is limited by the interface between them. A phase-transfer catalyst can shuttle the nucleophile into the organic phase.[4][5]

    • Solution: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA).[4] This can dramatically increase the reaction rate and allow for milder conditions.

Q3: My final product is impure, showing multiple spots on TLC. What are the potential side products and how can I minimize their formation?

A: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted Starting Material: As discussed in Q2, optimize conditions to drive the reaction to completion.

  • Formation of Phenolic Byproducts:

    • Causality: Under strongly basic conditions, particularly with heating, the halide can be displaced by a hydroxide ion (if water is present), leading to the formation of 4-(diethylamino)phenol.

    • Solution: Avoid excessively harsh basic conditions. Use a milder base like K₂CO₃ instead of NaOH or KOH, especially if water is present in the reaction mixture. Ensure your reagents and solvents are dry if possible.

  • Over-alkylation (less common):

    • Causality: This is a major issue when using primary amines, which can be successively alkylated to form secondary and tertiary amines.[6] With diethylamine (a secondary amine), the product is a tertiary amine which lacks an N-H bond, so it cannot be further alkylated under these conditions. However, impurities in the starting diethylamine (e.g., ethylamine) could lead to byproducts.

    • Solution: Always use pure diethylamine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for this synthesis (F, Cl, Br)?

A: For nucleophilic aromatic substitution, the reactivity order is F >> Cl > Br > I . This is counterintuitive compared to SN2 reactions. The reason is that the bond to the leaving group is not broken in the rate-determining step. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electron-deficient and accelerating the initial nucleophilic attack.[1] Therefore, 1-fluoro-4-nitrobenzene is the most reactive and preferred substrate for achieving high yields under mild conditions.

Q2: What is the role of a base in this reaction, and which one should I choose?

A: The reaction between 4-halonitrobenzene and diethylamine produces one equivalent of a hydrohalic acid (e.g., HCl). This acid will react with the basic diethylamine to form a diethylammonium salt. This salt is not nucleophilic and removes your active reagent from the reaction. The base's role is to neutralize this acid, driving the reaction to completion.

  • Excess Diethylamine: Simple and effective. Using 2.5-3 equivalents ensures that enough free diethylamine remains to act as a nucleophile.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are an excellent choice as they are inexpensive and non-nucleophilic. They are particularly useful in polar solvents or under phase-transfer catalysis conditions.[2]

Q3: What is Phase Transfer Catalysis (PTC) and how can it improve my synthesis?

A: PTC is a technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7] A phase-transfer catalyst, typically a quaternary ammonium salt (R₄N⁺X⁻), transports an anion (the nucleophile) from the aqueous/solid phase into the organic phase where the substrate is dissolved, allowing the reaction to occur.[4][5]

  • Benefits for this synthesis:

    • Allows the use of inexpensive inorganic bases (like K₂CO₃) in an aqueous or solid phase.

    • Can accelerate reaction rates significantly.

    • May allow for lower reaction temperatures and the use of less polar, "greener" solvents.[5]

Q4: What is the best method for purifying the final product?

A: this compound is a solid at room temperature, making recrystallization the most common and efficient purification method.[8][9]

  • Recrystallization:

    • Solvent Choice: A common solvent system is ethanol or an ethanol/water mixture.[10] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly. The pure product will crystallize out, leaving impurities behind in the solvent.

    • Procedure: Dissolve the crude solid in hot ethanol. If the product is very soluble, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool to room temperature, then in an ice bath, to maximize crystal formation. Collect the yellow crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a hexane/ethyl acetate solvent system is an effective alternative.

Section 4: Data Summary & Protocols

Table 1: Influence of Reaction Parameters on Yield
ParameterOption 1Option 2Option 3Rationale & Expected Outcome
Substrate 1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene1-Bromo-4-nitrobenzeneReactivity: F > Cl > Br.[1] Fluoro-substrate gives faster reactions and higher yields under milder conditions.
Temperature Room Temp (25°C)60-80°C100°C (Reflux)Higher temperature increases reaction rate, essential for less reactive chloro- and bromo-substrates.
Base Excess Diethylamine (3 eq)K₂CO₃ (1.5 eq)NoneA base is required to neutralize acid byproduct. K₂CO₃ is efficient and avoids using excess nucleophile.[2]
Catalyst NoneTBAB (5 mol%)TEBA (5 mol%)PTC is highly effective for heterogeneous systems, accelerating the reaction by transporting the nucleophile.[4][5]
Experimental Protocol: General Procedure for this compound Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq), ethanol (5-10 mL per gram of substrate), and diethylamine (2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 1-fluoro-4-nitrobenzene spot is consumed (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 1M NaOH solution and dichloromethane. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude yellow solid from an ethanol/water mixture to obtain pure this compound as bright yellow needles.[8]

References

  • LibreTexts, C. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. [Online] Available at: [Link]

  • Weiss, R., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules, 16(12), 10336-10348. [Online] Available at: [Link]

  • Deshmukh, J., & Salunkhe, P. (2014). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Advanced Research, 2(1), 1-19. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Online] Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline. [Online] Available at: [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Online] Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Diethyl-4-nitroaniline. [Online] Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Online] Available at: [Link]

  • Sharma, D., & Kumar, R. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4585-4594. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of Crude N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N,N-Diethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of this compound in your experiments.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with an understanding of the potential impurities in your crude material. The impurity profile of this compound is largely dependent on its synthetic route. Two common synthetic pathways are:

  • Nitration of N,N-diethylaniline: This electrophilic aromatic substitution reaction can lead to the formation of isomeric impurities, primarily N,N-diethyl-2-nitroaniline and N,N-diethyl-3-nitroaniline . Unreacted N,N-diethylaniline is also a common impurity.[1]

  • Nucleophilic aromatic substitution of 4-nitrochlorobenzene with diethylamine: This method may result in unreacted 4-nitrochlorobenzene and diethylamine as the main impurities.

A general overview of the purification strategy is presented below:

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization

Question: My this compound is not crystallizing from the solution upon cooling. What should I do?

Answer:

Failure to crystallize is a common issue and can be resolved by inducing crystallization. Here are a few techniques to try in sequence:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing the solvent volume: It's possible that too much solvent was added, and the solution is not sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling to a lower temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of your compound.

Question: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To remedy this:

  • Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Slow cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Use a different solvent: If slow cooling is ineffective, the chosen solvent may not be suitable. A solvent with a lower boiling point or a solvent mixture may be necessary.

Column Chromatography

Question: I am seeing poor separation of this compound from its isomers on a silica gel column. How can I improve the resolution?

Answer:

Improving the separation of closely related isomers requires optimizing your chromatographic conditions. Consider the following adjustments:

  • Optimize the mobile phase: The polarity of the eluent is critical. For non-polar compounds like this compound and its isomers, a low polarity mobile phase is a good starting point. A common solvent system is a mixture of hexane and ethyl acetate.[2] Start with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the polarity. Running a gradient elution, where the polarity of the mobile phase is slowly increased over time, can significantly improve separation.

  • Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and can enhance separation.

  • Reduce the particle size of the silica gel: Smaller silica gel particles provide a larger surface area, which can lead to better resolution.

  • Decrease the flow rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can improve separation.

Question: My this compound is streaking on the TLC plate and the column. What is causing this?

Answer:

Streaking, or tailing, can be caused by several factors:

  • Sample overload: You may be applying too much sample to your TLC plate or column. Try diluting your sample or loading less of it.

  • Inappropriate solvent system: If the solvent is not polar enough to move the compound off the baseline, or too polar, it can cause streaking. Experiment with different solvent systems.

  • Acidic silica gel: this compound is a basic compound. The slightly acidic nature of standard silica gel can lead to strong interactions, causing tailing. You can neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on literature and the properties of similar nitroanilines, here are some recommended solvents to screen:

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
Ligroin LowHighReported to yield yellow needles.[4]
Ethanol Sparingly solubleSolubleA good starting point for many organic compounds.
Ethanol/Water LowHighA mixed solvent system can be fine-tuned for optimal recrystallization.
Toluene Sparingly solubleSolubleOften a good solvent for nitroaromatic compounds.

It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: Is distillation a suitable method for purifying this compound?

A2: this compound has a high boiling point (estimated around 350°C at atmospheric pressure), which suggests that vacuum distillation would be necessary to prevent thermal decomposition.[5] However, many nitroaromatic compounds are thermally unstable and can decompose, sometimes violently, at elevated temperatures. Without specific data on the thermal decomposition temperature of this compound, distillation should be approached with extreme caution and only considered if other methods like recrystallization and chromatography are ineffective. If you must proceed with distillation, use a high vacuum to lower the boiling point as much as possible and heat the sample slowly and carefully behind a blast shield.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a hazardous chemical and should be handled with appropriate safety measures. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[7] Do not ingest.[7]

  • Disposal: Dispose of waste according to your institution's hazardous waste guidelines.

Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.[6][8]

Experimental Protocols

Protocol for Recrystallization from Ethanol/Water

This protocol provides a general procedure for the recrystallization of this compound.

Caption: Step-by-step workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy, indicating that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the yellow, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point (76-78 °C).

Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound for optimal separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column. Collect fractions as the solvent elutes from the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

Sources

Technical Support Center: Synthesis of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N,N-Diethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a frequent problem. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Insufficiently Reactive Starting Materials: 4-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the nitro group, which deactivates the amino group.

    • Solution: Employ more reactive ethylating agents. For instance, ethyl iodide is more reactive than ethyl bromide, which is in turn more reactive than ethyl chloride.[1] Using a stronger base can also enhance the nucleophilicity of the aniline.

  • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition and unwanted side reactions.[2]

  • Poor Choice of Base: The base plays a crucial role in deprotonating the aniline and neutralizing the acid formed during the reaction.

    • Solution: Use a sufficiently strong base. While weaker bases like sodium bicarbonate might be inadequate, stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are often more effective.[1]

  • Suboptimal Solvent Selection: The solvent must dissolve the reactants and be stable at the reaction temperature.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates.[1]

Issue 2: Formation of Multiple Products (Impure Sample)

The appearance of multiple spots on a TLC plate indicates the presence of side products, which can complicate purification and reduce the yield of the desired compound.

Common Side Products and Prevention Strategies:

  • Over-alkylation (Formation of Triethylammonium Salt): The desired product, this compound, is a tertiary amine and can react further with the ethylating agent to form a quaternary ammonium salt.[3][4]

    • Prevention: Carefully control the stoichiometry of the reactants. Using a slight excess of the 4-nitroaniline or limiting the amount of the ethylating agent can help minimize this side reaction.[5]

  • Mono-alkylation (Formation of N-Ethyl-4-nitroaniline): Incomplete reaction can lead to the presence of the mono-ethylated product.

    • Prevention: Ensure adequate reaction time and temperature to drive the reaction to completion. Monitor the reaction by TLC until the starting material and mono-alkylated intermediate are consumed.

  • Ring Alkylation: While less common for anilines, under certain conditions, alkylation can occur on the aromatic ring.

    • Prevention: Employing milder reaction conditions can help to avoid this.

Issue 3: Difficult Purification

Separating the desired this compound from starting materials, side products, and reagents can be challenging.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. This compound is described as yellow needles when recrystallized from ligroin.[6]

  • Acid-Base Extraction: This technique can be used to remove unreacted 4-nitroaniline and mono-alkylated aniline. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the more basic primary and secondary amines will be protonated and move to the aqueous layer, while the less basic tertiary amine product remains in the organic layer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 4-nitroaniline and an ethylating agent (like ethyl bromide or ethyl iodide) is a nucleophilic substitution reaction, specifically an N-alkylation.[4] The reaction proceeds in two successive SN2 steps.

.

Reaction_Mechanism cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation 4-Nitroaniline 4-Nitroaniline N-Ethyl-4-nitroaniline N-Ethyl-4-nitroaniline 4-Nitroaniline->N-Ethyl-4-nitroaniline Et-X Et-X Ethyl Halide (Et-X) Base1 Base Salt1 Base-H+ X- Base1->Salt1 HX N-Ethyl-4-nitroaniline_2 N-Ethyl-4-nitroaniline HX H-X Product This compound N-Ethyl-4-nitroaniline_2->Product Et-X Et-X_2 Ethyl Halide (Et-X) Base2 Base Salt2 Base-H+ X- Base2->Salt2 HX HX_2 H-X

Caption: General reaction mechanism for this compound synthesis.

Q2: Why is direct nitration of N,N-diethylaniline not a suitable method to synthesize this compound?

Direct nitration of N,N-diethylaniline with a mixture of nitric acid and sulfuric acid would likely lead to the formation of the meta-isomer (N,N-diethyl-3-nitroaniline) as the major product.[7] This is because under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-N+Et₂H). This positively charged group is strongly deactivating and a meta-director.[7]

Q3: What are the key safety precautions to consider during this synthesis?
  • Ethylating Agents: Many ethylating agents, such as ethyl iodide and diethyl sulfate, are toxic and potential carcinogens.[8][9][10] They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and may be explosive, especially in the presence of a base.[6][11]

  • Bases: Strong bases like sodium hydride and potassium tert-butoxide are corrosive and react violently with water. They must be handled under anhydrous conditions.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-nitroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product and any intermediates. A suitable eluent system, such as 20-30% ethyl acetate in hexanes, should provide good separation of the components.

Q5: What are the expected spectroscopic characteristics of this compound?
  • Appearance: Yellow needles or crystalline mass.[6]

  • 1H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl groups, and signals in the aromatic region corresponding to the protons on the benzene ring.

  • UV-Visible Spectroscopy: this compound is a chromogenic molecule and will exhibit strong absorbance in the UV-visible region.[12]

Experimental Protocol: General Procedure for this compound Synthesis

This is a generalized procedure and may require optimization based on the specific ethylating agent and scale of the reaction.

Materials:

  • 4-Nitroaniline

  • Ethylating agent (e.g., ethyl iodide or ethyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 equivalent).

  • Reagent Addition: Add the base (e.g., potassium carbonate, 2.5 equivalents) and the solvent (e.g., acetonitrile, to make a ~0.2 M solution).

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide, 2.2 equivalents) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

.

Experimental_Workflow Start Start Setup 1. Assemble Apparatus: Round-bottom flask, condenser, stirrer Start->Setup Reagents 2. Add Reagents: 4-Nitroaniline, Base, Solvent Setup->Reagents Alkylation 3. Add Ethylating Agent Reagents->Alkylation Heat 4. Heat to Reflux & Monitor by TLC Alkylation->Heat Workup 5. Cool, Filter, Concentrate Heat->Workup Purification 6. Purify by Column Chromatography Workup->Purification End This compound Purification->End

Caption: A typical experimental workflow for the synthesis.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • BenchChem. (n.d.). preventing over-alkylation of amines in synthesis.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Deutsch, J., Cavalieri, L. F., & Rosenberg, B. H. (1981). Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis. Carcinogenesis, 2(5), 363–371.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Wikipedia. (n.d.). Amine alkylation.
  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline.
  • Fishbein, L. (1980). Potential carcinogenic and mutagenic industrial chemicals. I. Alkylating agents. Journal of Toxicology and Environmental Health, 6(5-6), 1133–1177.
  • BenchChem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Doubtnut. (2020, August 16). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline.
  • ResearchGate. (n.d.). UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals.

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Nitroaniline Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in this critical synthetic transformation. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

I. Diagnosis of Low Conversion: Common Scenarios & Initial Checks

The N-alkylation of 4-nitroaniline can be a challenging reaction primarily due to the reduced nucleophilicity of the aniline nitrogen, a consequence of the strong electron-withdrawing effect of the para-nitro group.[1] This inherent low reactivity often necessitates more forceful reaction conditions compared to the alkylation of unsubstituted aniline.[1] When faced with low conversion, a systematic approach to troubleshooting is essential.

FAQ 1: My TLC/LC-MS analysis shows a significant amount of unreacted 4-nitroaniline after the recommended reaction time. What are the most likely causes?

Several factors can lead to a stalled or incomplete reaction. The primary culprits often involve suboptimal reaction parameters that fail to overcome the low nucleophilicity of 4-nitroaniline.

Initial Diagnostic Questions:

  • What were your exact reaction conditions? (Base, solvent, temperature, and stoichiometry)

  • How did you ensure anhydrous conditions?

  • What is the quality and reactivity of your alkylating agent?

A common pitfall is employing conditions that are too mild. Due to the electron-withdrawing nature of the nitro group, stronger bases and higher temperatures are often required to facilitate the reaction.[1]

II. Troubleshooting Pathways

Based on your initial assessment, proceed to the relevant section below for detailed troubleshooting strategies.

A. The Role of the Base: Insufficient Deprotonation

Q1: I used sodium bicarbonate (NaHCO₃) as the base and saw very little product formation. Why did this happen and what should I use instead?

A1: Sodium bicarbonate is generally too weak to effectively deprotonate 4-nitroaniline or neutralize the acid byproduct generated during the reaction. The electron-withdrawing nitro group significantly reduces the basicity of the amino group, necessitating a stronger base to drive the reaction forward.[1]

Causality: The reaction proceeds via nucleophilic attack of the amine on the alkylating agent. A base is required to neutralize the proton generated on the nitrogen atom in the transition state and subsequent intermediate, regenerating the neutral, nucleophilic amine. A weak base cannot do this efficiently, leading to a buildup of the protonated, unreactive amine salt and stalling the reaction.

Recommended Solutions:

  • Stronger Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used choices.[1]

  • Even Stronger Bases: For particularly unreactive alkylating agents or to achieve higher reaction rates, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often necessary.[1] Safety Note: Sodium hydride is highly reactive and must be handled with extreme caution under an inert atmosphere.

Base pKa of Conjugate Acid Typical Use Case for 4-Nitroaniline Alkylation
Sodium Bicarbonate (NaHCO₃)~10.3Generally insufficient.
Potassium Carbonate (K₂CO₃)~10.3Good starting point for reactive alkyl halides.[1]
Cesium Carbonate (Cs₂CO₃)~10.3Often provides better results than K₂CO₃ due to higher solubility.
Potassium tert-Butoxide (t-BuOK)~17For less reactive alkyl halides or to increase reaction rates.[1][2]
Sodium Hydride (NaH)~36For very unreactive systems; requires strict anhydrous and inert conditions.[1]
B. Solvent Effects: Optimizing the Reaction Medium

Q2: I'm using toluene as a solvent and the reaction is very slow, even at reflux. What is a better solvent choice?

A2: The choice of solvent is critical. While toluene can be effective for high-temperature reactions, polar aprotic solvents are generally preferred for the N-alkylation of anilines as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1]

Causality: Polar aprotic solvents like DMF, DMSO, and acetonitrile possess high dielectric constants that help to solvate the transition state and any charged intermediates in an SN2 or SNAr pathway, thereby increasing the reaction rate.[1][3] Protic solvents, on the other hand, can form hydrogen bonds with the aniline nitrogen, reducing its availability for nucleophilic attack.[4]

Recommended Solvents:

  • Acetonitrile: A versatile choice with a convenient boiling point for many reactions.[1]

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve a wide range of reactants and is stable at high temperatures.[1][5]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for sluggish reactions that require high temperatures.[1]

Solvent Boiling Point (°C) Key Characteristics
Toluene111Nonpolar; suitable for high temperatures but may not sufficiently solvate intermediates.[1][4]
Acetonitrile82Polar aprotic; good general-purpose solvent.[1]
DMF153Highly polar aprotic; excellent solvating power.[1]
DMSO189Highly polar aprotic; ideal for very slow reactions requiring high heat.[1]
C. Temperature and Reaction Kinetics

Q3: My reaction is not proceeding at room temperature. How much should I increase the temperature?

A3: Due to the low reactivity of 4-nitroaniline, room temperature is often insufficient to achieve a reasonable reaction rate.[1] Increasing the temperature is a common and effective strategy.

Causality: The rate of a chemical reaction is directly proportional to the temperature, as described by the Arrhenius equation. Increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.

Recommended Temperature Range:

  • A common temperature range for the alkylation of 4-nitroaniline is 80-120°C .[1]

  • For less reactive alkylating agents, temperatures up to 140°C may be necessary.[1]

Troubleshooting Workflow for Temperature Optimization:

G start Low Conversion at Room Temp step1 Increase Temp to 80°C start->step1 step2 Monitor by TLC/LC-MS after 2-4h step1->step2 step3 Conversion Improved? step2->step3 step4 Continue at 80°C or Slightly Increase Temp (e.g., 100°C) step3->step4 Yes step5 Increase Temp to 120-140°C step3->step5 No end Reaction Optimized step4->end step6 Check for Decomposition (TLC shows new, undesired spots) step5->step6 step7 Decomposition Observed? step6->step7 step8 Lower Temp & Consider More Reactive Alkylating Agent or Stronger Base step7->step8 Yes step7->end No step8->end

Caption: Workflow for optimizing reaction temperature.

D. Side Reactions and Stoichiometry Control

Q4: My TLC plate shows multiple spots, including what I believe is a dialkylated product. How can I favor mono-alkylation?

A4: The formation of N,N-dialkylated product is a common side reaction, as the mono-alkylated product can sometimes be more nucleophilic than the starting 4-nitroaniline.

Causality: After the first alkylation, the resulting secondary amine can compete with the starting primary amine for the alkylating agent. Controlling the stoichiometry and reaction conditions is key to minimizing this.

Strategies to Promote Mono-alkylation:

  • Adjust Stoichiometry: Use a slight excess of 4-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the aniline).[1] This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting material.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture, especially at the beginning of the reaction. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more prevalent 4-nitroaniline.

  • Partial Conversion: Run the reaction to a partial conversion of the starting material. This can be monitored by TLC or LC-MS. While this reduces the overall yield based on the starting material, it can significantly improve the selectivity for the mono-alkylated product, which can then be separated from the unreacted starting material.

III. Experimental Protocols

General Protocol for N-Alkylation of 4-Nitroaniline with an Alkyl Halide

This protocol provides a robust starting point for optimization.

Materials:

  • 4-nitroaniline

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-nitroaniline.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05-1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate) in a small vial.

  • Spotting: On a TLC plate, spot the starting 4-nitroaniline, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates reaction progress.

IV. Advanced Troubleshooting

Q5: I am using an alcohol as my alkylating agent and see no reaction. What am I missing?

A5: The direct alkylation of amines with alcohols is not a direct substitution reaction and requires a catalyst. This process, often called the "borrowing hydrogen" or "hydrogen autotransfer" methodology, involves the in-situ oxidation of the alcohol to an aldehyde or ketone.

Causality: A transition metal catalyst (e.g., based on Ruthenium, Iridium, or Nickel) temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an intermediate aldehyde/ketone.[1] The aniline then condenses with the aldehyde/ketone to form an imine (or enamine), which is subsequently reduced by the metal hydride to yield the alkylated amine and regenerate the catalyst.

Solution:

  • Add a Catalyst: Introduce a suitable transition metal catalyst. A variety of Ru and Ir complexes are known to be effective.[1][6] Nickel-based catalysts have also been shown to be efficient.[7]

  • Reaction Conditions: These reactions are typically run at high temperatures (120-140°C) under an inert atmosphere.[1][2][6]

Conceptual Workflow for "Borrowing Hydrogen" Alkylation:

G cluster_0 Catalytic Cycle A R-CH2OH + [Catalyst] B [Catalyst]-H2 + R-CHO A->B Oxidation C R-CHO + Ar-NH2 D Ar-N=CHR + H2O C->D Condensation E Ar-N=CHR + [Catalyst]-H2 F Ar-NH-CH2R + [Catalyst] E->F Reduction F->A Regeneration

Caption: Simplified mechanism of "Borrowing Hydrogen" N-alkylation.

V. References

  • TSI Journals. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc. Retrieved from [Link]

  • Obi-Egbedi, N. O., et al. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2020). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

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How to minimize di-substituted impurities in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of di-substituted impurities during synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges related to over-substitution and provides actionable solutions grounded in chemical principles.

Q1: My electrophilic aromatic substitution (EAS) reaction is producing significant amounts of di-substituted product. How can I improve the selectivity for the mono-substituted product?

A1: The formation of di-substituted products in EAS is a common challenge, especially when the initial substituent activates the aromatic ring, making the mono-substituted product more reactive than the starting material.[1] To enhance selectivity, a multi-faceted approach focusing on reaction kinetics and steric factors is necessary.

Underlying Principles

An initial activating group (e.g., alkyl, hydroxyl, amino groups) donates electron density into the aromatic ring, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during substitution.[2] This increased electron density makes the ring more nucleophilic and thus more reactive towards further electrophilic attack. The key is to manipulate the reaction conditions to favor the reaction of the electrophile with the less reactive starting material.

Troubleshooting Workflow

Here is a systematic workflow to diagnose and solve issues with polysubstitution in EAS reactions.

eas_troubleshooting start Problem: Excessive Di-substitution in EAS check_stoichiometry Step 1: Analyze Stoichiometry Is the aromatic substrate in large excess? start->check_stoichiometry adjust_stoichiometry Action: Increase Substrate Excess Use a 5-10 fold excess of the aromatic substrate. Use it as the solvent if feasible. check_stoichiometry->adjust_stoichiometry No check_temp Step 2: Evaluate Reaction Temperature Is the reaction run at elevated temperature? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Action: Lower the Temperature Run at 0 °C or below to favor kinetic control. check_temp->lower_temp Yes check_addition Step 3: Assess Reagent Addition Is the electrophile added all at once? check_temp->check_addition No lower_temp->check_addition slow_addition Action: Use Slow Addition Add the electrophile dropwise or via syringe pump over several hours. check_addition->slow_addition Yes check_sterics Step 4: Consider Steric Hindrance Can a bulkier electrophile or catalyst be used? check_addition->check_sterics No slow_addition->check_sterics increase_sterics Action: Increase Steric Bulk Use a sterically demanding reagent to disfavor a second substitution. check_sterics->increase_sterics Yes final_check Evaluate Results check_sterics->final_check No increase_sterics->final_check

Caption: Troubleshooting workflow for minimizing di-substitution in EAS.

Recommended Protocols & Strategies
  • Control Stoichiometry: The most direct method is to use a large excess of the aromatic starting material.[3][4] This statistically increases the probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-substituted product.

    • Protocol: If your aromatic substrate is an inexpensive liquid (e.g., benzene, toluene), use it as the solvent for the reaction. Otherwise, aim for at least a 5- to 10-fold molar excess of the substrate relative to the limiting electrophile.

  • Lower the Reaction Temperature: Many reactions that produce di-substituted products are under thermodynamic control, where higher temperatures allow the reaction to equilibrate to the most stable products, which may include di-substituted species.[5] By lowering the temperature (e.g., to 0 °C or -78 °C), you shift the reaction to kinetic control, favoring the product that forms fastest.[6][7] The initial substitution is typically faster than the second one.

    • Protocol: Set up your reaction in an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C). Pre-cool the substrate solution before beginning the addition of the electrophile.

  • Slow Reagent Addition: Adding the electrophile all at once creates a high local concentration, increasing the chance of it reacting with the highly reactive mono-substituted product as soon as it forms.

    • Protocol: Dissolve the electrophile in the reaction solvent and add it dropwise using an addition funnel or a syringe pump over a prolonged period (e.g., 1-4 hours).[8] This keeps the instantaneous concentration of both the electrophile and the mono-substituted product low, minimizing their interaction.

  • Leverage Steric Hindrance: If the initial substituent is large, it can physically block the ortho positions, potentially reducing the number of sites available for a second substitution.[1][9] You can also choose a bulkier electrophile or catalyst system, which will be more sensitive to steric crowding and less likely to add to an already substituted ring.[10] For example, using tert-butylbenzene instead of toluene in a nitration reaction significantly increases the para/ortho ratio due to the steric bulk of the tert-butyl group.[2]

Q2: I am performing a Friedel-Crafts alkylation and getting uncontrollable polyalkylation. How can I synthesize the mono-alkylated product cleanly?

A2: This is a classic and severe limitation of Friedel-Crafts alkylation.[11] The alkyl group introduced is electron-donating, which powerfully activates the ring and makes the mono-alkylated product significantly more nucleophilic than the starting material, leading to rapid polysubstitution.[3][12] The most robust solution is to perform a Friedel-Crafts acylation instead, followed by reduction.

The Acylation-Reduction Strategy

This two-step approach circumvents the polyalkylation problem by introducing a deactivating acyl group first.

Caption: The acylation-reduction pathway to avoid polyalkylation.

Why It Works

The acyl group (-C(O)R) is strongly electron-withdrawing and therefore deactivating.[11] Once one acyl group has been added to the aromatic ring, the product is much less reactive than the starting material. This effectively shuts down the reaction and prevents a second substitution.[3][12] The resulting aryl ketone can then be cleanly reduced to the desired alkyl group using standard methods.

Experimental Protocols

Part A: Friedel-Crafts Acylation (Example: Acetophenone from Benzene)

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagents: Suspend anhydrous aluminum trichloride (AlCl₃, 1.1 eq) in anhydrous benzene (used in excess, as the solvent).

  • Addition: Cool the flask in an ice bath. Add acetyl chloride (1.0 eq) dropwise from the dropping funnel while stirring. Maintain the temperature below 10°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Workup: Carefully quench the reaction by pouring it slowly over a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and remove the solvent to yield crude acetophenone.[3]

Part B: Clemmensen Reduction (Example: Ethylbenzene from Acetophenone)

  • Setup: In a round-bottom flask with a reflux condenser, add zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene (as a co-solvent), and the acetophenone from Part A.[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • Workup: After cooling, separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and purify by distillation to yield ethylbenzene.[3]

StrategyProsCons
Direct Alkylation One stepProne to polyalkylation, carbocation rearrangements.[11]
Acylation-Reduction Clean mono-alkylation, no rearrangements.[4][13]Two steps, requires harsh reduction conditions.

Frequently Asked Questions (FAQs)

Q3: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?

A3: Kinetic and thermodynamic control are concepts that determine the product distribution in reactions with multiple possible outcomes.[5]

  • Kinetic Control: This regime governs reactions that are irreversible or run at low temperatures.[7] The major product is the one that forms the fastest, meaning it has the lowest activation energy (Ea). This is known as the kinetic product.[14]

  • Thermodynamic Control: This applies when reactions are reversible, typically at higher temperatures.[15] The system is allowed to reach equilibrium, and the major product will be the most stable one (lowest Gibbs free energy, ΔG). This is the thermodynamic product.[5]

To minimize di-substitution, you often want to operate under kinetic control . The first substitution is generally faster than the second. By keeping the temperature low and the reaction time just long enough to consume the starting material, you can often isolate the mono-substituted (kinetic) product before it has a chance to convert to the more stable (but undesired) di-substituted (thermodynamic) product.[6]

Q4: When should I consider using a protecting group to prevent di-substitution?

A4: Protecting groups are an essential tool when you have a molecule with multiple reactive sites and need to direct a reaction to a specific one.[16][17] You should consider a protecting group strategy when:

  • Direct methods fail: If strategies like controlling stoichiometry and temperature are ineffective at preventing di-substitution.

  • Regioselectivity is critical: When you need to introduce a substituent at a less reactive position while a more reactive position is present.

  • The substrate is complex and valuable: For multi-step syntheses of complex molecules, the reliability and selectivity offered by protecting groups often outweigh the cost of the extra steps.[18]

Example Workflow: Selective Bromination of Phenol

Phenol is highly activated, and its bromination often leads to the tri-brominated product. To obtain para-bromophenol, a reversible sulfonation can be used to temporarily block the ortho positions.

protecting_group phenol Phenol sulfonated Ortho/Para Sulfonated Phenol (Ortho positions blocked) phenol->sulfonated + H₂SO₄ (fuming) (Protection) brominated Para-Bromo Sulfonated Phenol sulfonated->brominated + Br₂ (Selective Bromination) final_product Para-Bromophenol (Desired Product) brominated->final_product + H₃O⁺, heat (Deprotection)

Caption: Protecting group strategy for selective bromination of phenol.

Q5: How does the choice of catalyst or solvent affect the formation of di-substituted impurities?

A5: The catalyst and solvent can have a profound impact on selectivity by influencing the reactivity of the electrophile and through steric effects.

  • Catalyst Activity: Using a less active catalyst can reduce the overall reaction rate, providing a larger kinetic window to stop the reaction after the first substitution. For example, in Friedel-Crafts reactions, using a milder Lewis acid than AlCl₃ can sometimes temper reactivity.[3]

  • Shape-Selective Catalysts: Heterogeneous catalysts like zeolites can impart "shape selectivity."[19] The pores and channels within the zeolite structure can sterically hinder the formation of bulkier di-substituted products, favoring the formation of a specific isomer, often the para product, which can fit within the catalyst's framework.[20]

  • Solvent Effects: The solvent can influence the stability of charged intermediates. In some cases, specific solvents can coordinate with reagents or intermediates, altering their steric profile and influencing selectivity.

By carefully selecting these components, you can add another layer of control to your synthesis, steering it towards the desired mono-substituted product and away from impurities.

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Gál, M., et al. (2017). Precise through-space control of an abiotic electrophilic aromatic substitution reaction. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • Smith, K., et al. (2005). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Journal of the Chemical Society. (1950). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • PubMed. (2010). Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity. Retrieved from [Link]

  • PubMed. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Retrieved from [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • YouTube. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Dependence of Regioselectivity in Nucleophilic Photosubstitution of 4-Nitroanisole The Activation Energy Criterion for Regioselectivity. Retrieved from [Link]

  • Reddit. (2021). Addition funnel for adding solids slowly under inert atmosphere. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (2023). Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). How to decrease the amount of impurities in low-temperature synthesis routes?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to improve impurity rejection of incorporated impurities. Retrieved from [Link]

  • Solubility of Things. (n.d.). Applications of Chemical Equations in Stoichiometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • YouTube. (2025). How Is Stoichiometry Defined For Chemical Reactions?. Retrieved from [Link]

  • KTH. (n.d.). Selective Organic Synthesis. Retrieved from [Link]

  • Google Docs. (n.d.). Applications of Stoichiometry in Chemical Reactions.
  • Wikipedia. (n.d.). Stoichiometry. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

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Technical Support Center: Optimizing N,N-diethyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-diethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common yet nuanced reaction. The following question-and-answer format addresses specific issues you may encounter, grounded in the principles of nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield in the synthesis of this compound typically points to one or more critical factors related to the SNAr mechanism. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.

Core Principles: The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is contingent on three primary factors:

  • A sufficiently electron-deficient aromatic ring: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack.[1][2]

  • A good leaving group: Halogens are common leaving groups in SNAr reactions.

  • A strong nucleophile: Diethylamine serves as the nucleophile in this synthesis.

Here are the key areas to investigate:

  • Insufficient Activation of the Aromatic Ring: For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3][4][5] In the case of this compound synthesis, the nitro group at the para position is crucial for activating the ring.

    • Troubleshooting:

      • Verify Starting Material: Confirm the identity and purity of your starting material (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene, or 1-bromo-4-nitrobenzene). The presence of isomers or impurities can significantly hinder the reaction.

      • Consider Alternative Substrates: If you have flexibility in your synthetic design, consider a substrate with additional EWGs to increase reactivity, potentially allowing for milder reaction conditions.[1]

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. While various halogens can be used, their reactivity in SNAr reactions follows the general trend: F > Cl > Br > I. This is opposite to the trend observed in SN1 and SN2 reactions.[2] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

    • Troubleshooting:

      • Select an Optimal Leaving Group: If possible, use a starting material with a better leaving group for SNAr, such as a fluoride.

  • Nucleophile and Base Issues: The concentration and basicity of your nucleophile (diethylamine) and any additional base are critical.

    • Troubleshooting:

      • Excess Nucleophile: Use a molar excess of diethylamine to drive the reaction forward.

      • Choice of Base: The addition of a base, such as potassium carbonate, can facilitate the reaction by deprotonating the diethylamine, increasing its nucleophilicity.[6] For less reactive systems, a stronger base might be necessary.

      • Solvent Choice: The choice of solvent can influence the nucleophilicity of the amine. Polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions.[7]

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Optimize Temperature: If you are observing low conversion, gradually increase the reaction temperature. A common starting point is around 100°C.[6]

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product over time. This will help you determine the optimal reaction time and prevent the formation of side products due to prolonged heating.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, complicating the purification of my desired this compound. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating their formation.

  • Over-alkylation: While less common with secondary amines like diethylamine, it's a possibility to consider.

  • Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.

  • Decomposition: Prolonged heating or excessively high temperatures can lead to the decomposition of both starting materials and the product.

    • Troubleshooting:

      • Strict Temperature Control: Maintain a consistent and optimized reaction temperature.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

      • Purification Techniques: Column chromatography is often effective for separating this compound from closely related impurities. Recrystallization from a suitable solvent, such as ethanol or ligroin, can also be used for purification.[8]

Experimental Protocols

Synthesis of this compound from 1-Bromo-4-nitrobenzene

This protocol is based on established methods for SNAr reactions.[6]

Materials:

  • 1-Bromo-4-nitrobenzene

  • Diethylamine

  • Potassium carbonate

  • Water

  • Microwave synthesis vial or sealed tube

Procedure:

  • In a microwave synthesis vial, combine 1-bromo-4-nitrobenzene (1 mmol), diethylamine (2 mmol), and potassium carbonate (1.5 mmol).

  • Add a minimal amount of water to create a slurry.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 100°C for 1 hour.[6]

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 4-FluoronitrobenzeneFluorine is an excellent leaving group for SNAr reactions.[2]
Nucleophile Diethylamine (2-3 eq.)Excess nucleophile drives the reaction to completion.
Base Potassium Carbonate (1.5 eq.)A mild base to facilitate the reaction without causing significant side reactions.[6]
Solvent Water or Polar Aprotic (DMF, DMSO)Water can be effective in microwave-assisted reactions; polar aprotic solvents can enhance nucleophilicity.[6][7]
Temperature 100-150 °CSufficient thermal energy is typically required to overcome the activation barrier.
Reaction Time 1-4 hoursMonitor by TLC or GC to determine the optimal time.

Visualizations

Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][5]

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Activation Is the aromatic ring sufficiently activated? (EWG ortho/para to leaving group) Start->Check_Activation Check_LG Is the leaving group adequate? (F > Cl > Br > I) Check_Activation->Check_LG Yes Change_Substrate Consider a more activated substrate. Check_Activation->Change_Substrate No Check_Nucleophile Is the nucleophile concentration and basicity optimal? Check_LG->Check_Nucleophile Yes Change_LG Consider a starting material with a better leaving group. Check_LG->Change_LG No Check_Conditions Are the reaction temperature and time optimized? Check_Nucleophile->Check_Conditions Yes Optimize_Base Use a stronger base or excess nucleophile. Check_Nucleophile->Optimize_Base No Optimize_Temp_Time Increase temperature and/or reaction time. Monitor progress. Check_Conditions->Optimize_Temp_Time No Success Successful Synthesis Check_Conditions->Success Yes Optimize_Temp_Time->Success Optimize_Base->Success Change_LG->Success Change_Substrate->Success

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Benchchem.
  • ChemicalBook. This compound synthesis.
  • ChemicalBook. This compound | 2216-15-1.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • Problem Solved ChemOrgChem. Aromatic Nucleophilic Substitution. [Link]

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N,N-Diethyl-4-nitroaniline degradation and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for N,N-Diethyl-4-nitroaniline (DENA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability and degradation. As a nitrated aromatic amine, DENA's utility is matched by its sensitivity to environmental and chemical factors. This document provides in-depth, experience-driven insights to help you anticipate and troubleshoot challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your work. The guidance provided is based on the fundamental chemical properties of DENA and analogous compounds.

Question 1: I've observed a gradual color change or a decrease in the primary UV-Vis absorbance peak of my this compound solution during my experiment. What is the likely cause?

Answer: This is a classic symptom of compound degradation. This compound is susceptible to several degradation pathways, primarily driven by light, temperature, and chemical environment.

  • Causality - The "Why": The chromophore of DENA, which is responsible for its yellow color and UV-Vis absorbance, is the entire conjugated system involving the diethylamino group, the benzene ring, and the nitro group. Disruption of this system through chemical reactions will alter its electronic properties and, therefore, its interaction with light.

  • Most Probable Causes & Solutions:

    • Photodegradation: Aromatic nitro compounds are often photosensitive. Research on the closely related N,N-dimethyl-4-nitroaniline shows it undergoes photodecomposition.[1] The energy from ambient or UV light can excite the molecule to a state where it becomes reactive, potentially leading to N-dealkylation or other structural changes.

      • Solution: Protect your experiments from light. Use amber glassware or wrap your containers in aluminum foil. Minimize exposure to direct laboratory lighting, especially if your experiment runs for an extended period.

    • Chemical Incompatibility: DENA is a nitrated amine, giving it a dual chemical nature. The amine group is basic and can react with acids, while the aromatic nitro group can act as an oxidizing agent, especially in the presence of reducing agents.[2][3] It is also incompatible with strong oxidizing agents, peroxides, and acid halides.[2][4]

      • Solution: Meticulously review all components in your experimental medium. Ensure the solvent is pure and free of peroxide contaminants. If your reaction involves acidic or basic conditions, consider if a reaction with DENA is possible. The presence of even trace amounts of incompatible substances can catalyze degradation.

    • Thermal Stress: While DENA is a solid with a melting point of approximately 76°C, prolonged exposure to elevated temperatures in solution can accelerate degradation.[3]

      • Solution: If your protocol involves heating, determine the minimum required temperature and duration. Run a control experiment with DENA in the solvent at the target temperature to assess its thermal stability under your specific conditions.

A logical workflow for troubleshooting this issue is presented below.

G A Symptom: Absorbance Decrease / Color Change B Is the solution exposed to light? A->B C Action: Use amber vials or cover with foil. Re-run experiment. B->C Yes F What are the reaction components (solvent, reagents, pH)? B->F No D Did the problem resolve? C->D E Conclusion: Photodegradation was the primary cause. D->E Yes D->F No G Check for incompatibilities: - Strong Acids/Bases - Reducing/Oxidizing Agents - Peroxides F->G I Is the experiment run at elevated temperature? F->I If components are compatible... H Action: Purify solvent. Replace incompatible reagents. Buffer the system. G->H K Conclusion: Chemical incompatibility likely cause. H->K I->F No Re-evaluate Incompatibilities J Action: Run thermal stability control. Lower temperature if possible. I->J Yes L Conclusion: Thermal degradation is a factor. J->L

Caption: Troubleshooting workflow for DENA degradation.

Question 2: My HPLC or LC-MS analysis shows unexpected peaks that grow over time. What might these degradation products be?

Answer: The appearance of new peaks is a clear indicator of degradation. Based on studies of analogous compounds, the most probable degradation pathway involves the modification of the N,N-diethyl group.

  • Causality - The "Why": The N-alkyl groups on an aniline are common sites for metabolic or chemical attack. Oxidative or photocatalytic processes can cleave the carbon-nitrogen bond.

  • Probable Degradation Products:

    • N-dealkylation Products: The most likely products are N-ethyl-4-nitroaniline and the fully dealkylated 4-nitroaniline. Aerobic degradation of the similar N-methyl-4-nitroaniline proceeds via N-demethylation to form 4-nitroaniline.[5][6]

    • Hydroxylated Products: Further degradation of the 4-nitroaniline intermediate can lead to compounds like 4-aminophenol.[5]

The proposed primary degradation pathway is visualized below.

G cluster_0 Primary Degradation Pathway A This compound B N-Ethyl-4-nitroaniline A->B - C2H4 (oxidative/photolytic) C 4-Nitroaniline B->C - C2H4 (oxidative/photolytic) D Further Degradation (e.g., 4-Aminophenol) C->D

Caption: Potential N-dealkylation degradation pathway of DENA.

  • Troubleshooting & Validation:

    • Co-injection: If you have standards for the suspected degradation products (N-ethyl-4-nitroaniline, 4-nitroaniline), perform a co-injection with your degraded sample. If a peak in your sample increases in intensity, it confirms the identity of that product.

    • LC-MS/MS: Use mass spectrometry to identify the molecular weight of the unknown peaks. Compare these masses to the theoretical masses of the suspected products. Fragment analysis (MS/MS) can provide further structural confirmation.

Frequently Asked Questions (FAQs)

This section covers essential knowledge for the proper handling and use of this compound.

Question 1: What are the optimal storage conditions for this compound? Answer: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] For maximum shelf-life, storage in a refrigerator under an inert atmosphere is recommended.[3] Always store it away from light and incompatible materials.

Question 2: What are the primary chemical incompatibilities I should be aware of? Answer: this compound's reactivity profile shows several incompatibilities. Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.[4]

  • Strong Reducing Agents: Aromatic nitro compounds can react vigorously, potentially leading to detonation.[2][3]

  • Strong Bases (e.g., NaOH, KOH): Aromatic nitro compounds may explode in the presence of strong bases, even in solution.[2][3]

  • Acids and Acid Halides: As an amine, it will undergo exothermic neutralization reactions.[2]

  • Other Reactive Organics: Avoid isocyanates, halogenated organics, peroxides, phenols, and epoxides.[2][3]

Question 3: How should I handle this compound safely? Answer: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a closed system.[4][8] Avoid breathing the dust.[4] Personal protective equipment (PPE) is mandatory, including gloves, protective clothing, and eye/face protection.[8] Ensure an eyewash station and safety shower are accessible.[8]

Question 4: Is this compound soluble in water? Answer: No, it is reported to be insoluble in water.[2] It has slight solubility in solvents like acetonitrile and chloroform.[3] It is often used as a solvatochromic probe, where its UV-Vis spectrum is measured in various organic solvents to assess their polarity.[9][10]

Data & Protocols

Summary of Key Properties and Stability
Property / ConditionValue / RecommendationSource(s)
Appearance Yellow needles or crystalline mass[2][3]
Molecular Formula C₁₀H₁₄N₂O₂[11][12][13]
Molecular Weight 194.23 g/mol [11][12]
Melting Point ~76 °C[3]
Solubility (Water) Insoluble[2][3]
Solubility (Organic) Slightly soluble in Acetonitrile, Chloroform[3]
Storage Refrigerator, dry, dark, under inert atmosphere[3][4][7]
Light Sensitivity High - Prone to photodegradation[1][14]
Chemical Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents[2][3][4]
Experimental Protocol: Basic Stability Assessment using UV-Vis Spectroscopy

This protocol provides a framework to quickly assess the stability of DENA under your specific experimental conditions (e.g., in a new solvent or buffer).

Objective: To determine if DENA degrades when exposed to specific conditions (light, temperature, solvent) over a set time period.

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound in a suitable, high-purity solvent (e.g., HPLC-grade acetonitrile) at a known concentration (e.g., 1 mM). Prepare this in a volumetric flask, protecting it from light.

  • Preparation of Test Samples:

    • Test Condition: Dilute the stock solution to a final concentration suitable for UV-Vis analysis (e.g., 20 µM) using the solvent or buffer system you intend to test. Place this in a clear quartz cuvette.

    • Negative Control (Light Protected): Prepare an identical sample, but place it in an amber cuvette or wrap a clear cuvette completely in aluminum foil.

    • Negative Control (Room Temp): If testing thermal stability, prepare an identical sample to be kept at room temperature while the "Test Condition" sample is heated.

  • Experimental Procedure:

    • Immediately after preparation (T=0), measure the full UV-Vis spectrum (e.g., 250-600 nm) of all samples. Record the wavelength of maximum absorbance (λ_max) and the absorbance value at this wavelength.

    • Expose the "Test Condition" sample to the variable being tested (e.g., place on the lab bench for light exposure, or in a heated water bath for thermal testing). Keep the control samples under their respective conditions.

    • At regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h), re-measure the UV-Vis spectrum of all samples.

  • Data Analysis:

    • Plot the absorbance at λ_max versus time for each condition.

    • Interpretation: A significant decrease in absorbance in the "Test Condition" sample compared to the controls indicates degradation. For example, if the light-exposed sample degrades while the foil-wrapped sample remains stable, the cause is photodegradation.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Stock Solution (e.g., 1 mM in ACN) B Dilute to Working Conc. (e.g., 20 µM) A->B C Prepare 3 Samples: 1. Test (Clear Cuvette) 2. Light Control (Amber Cuvette) 3. Temp Control (RT) B->C D Measure UV-Vis Spectrum (T=0) C->D E Expose Samples to Conditions: - Test: Light/Heat - Controls: Dark/RT D->E F Measure UV-Vis Spectrum at Time Intervals E->F G Plot Absorbance vs. Time F->G H Compare Test vs. Controls G->H I Conclusion: Degradation Identified H->I Absorbance Drops J Conclusion: Stable Under Conditions H->J Absorbance Stable

Caption: Workflow for UV-Vis based stability assessment.

References

  • Fisher Scientific. SAFETY DATA SHEET: N,N-Dimethyl-4-nitroaniline. Fisher Scientific. [URL not available from search, refer to manufacturer's SDS].
  • East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. East Harbour Group. (2022-02-14). [URL not available from search, general safety principles apply].
  • Ferreira, P. M., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. PMC - NIH. [Link]

  • ResearchGate. Photoinduced demethylation of 4-nitro-N,N-dimethylaniline | Request PDF. ResearchGate. [Link]

  • ResearchGate. UV-Visible absorbance spectra of this compound (DENA, 20 µM).... ResearchGate. [Link]

  • ResearchGate. Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation | Request PDF. ResearchGate. [Link]

  • Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLOS One. [Link]

  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline. (2020-10-14). [Link]

  • Oakwood Chemical. This compound. Oakwood Chemical. [Link]

  • Kurt, Z., et al. (2023). Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360. PubMed. [Link]

  • ResearchGate. High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. [Link]

  • Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • ResearchGate. (PDF) Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. ResearchGate. [Link]

  • Semantic Scholar. Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. [Link]

  • ResearchGate. Structures of (left) 4-nitroaniline and this compound and.... ResearchGate. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • PubChem. N,N-Dimethyl-4-nitroaniline. [Link]

  • YouTube. Making Nitroaniline (And the Exploding Snake). (2024-06-01). [Link]

  • Stack Exchange. Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. [Link]

  • Scribd. Hydrolysis of 4-Nitroaniline | PDF. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Frontiers. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]

Sources

Why nitration of N,N-dimethylaniline yields the meta product

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses a common yet counterintuitive outcome in electrophilic aromatic substitution: the formation of the meta-nitro product during the nitration of N,N-dimethylaniline, despite the dimethylamino group typically being a strong ortho, para-director.

Q1: Why is my nitration of N,N-dimethylaniline yielding a significant amount of the meta isomer? I thought the -N(CH₃)₂ group was an ortho, para-director.

A1: This is an expected result under standard nitrating conditions (concentrated H₂SO₄/HNO₃) and is due to the protonation of the dimethylamino group in the strongly acidic medium.

  • In Neutral or Weakly Acidic Conditions: The N,N-dimethylamino group (-NMe₂) is a powerful activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom donates electron density to the benzene ring through resonance (a +M effect), increasing the nucleophilicity of the ortho and para positions.

  • In Strongly Acidic Conditions (Nitrating Mixture): N,N-dimethylaniline is a base. The highly acidic environment of the nitrating mixture leads to the protonation of the basic nitrogen atom.[1][2] This converts the -NMe₂ group into the N,N-dimethylanilinium group, -N⁺H(CH₃)₂.

  • Reversal of Electronic Effects: The resulting anilinium ion has a positive charge on the nitrogen. This positive charge exerts a powerful electron-withdrawing inductive effect (-I effect) on the ring.[1][3] This effect deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position, which is the least deactivated position.[4][5]

The reaction proceeds on two parallel pathways, governed by the acid-base equilibrium.

  • The Major Pathway (Meta Product): The majority of the N,N-dimethylaniline exists as the protonated anilinium ion. Although it is strongly deactivated and reacts slowly, its high concentration leads to a significant yield of the meta-nitro product.[6]

  • The Minor Pathway (Para/Ortho Product): A small, equilibrium concentration of the unprotonated N,N-dimethylaniline (the free base) exists. This form is highly activated and reacts very rapidly, primarily at the para position due to steric hindrance at the ortho positions.[1]

This dual-pathway mechanism explains the observed product mixture.

Nitration_Directing_Effect cluster_0 Reaction Environment cluster_1 Electronic & Directing Effect cluster_2 Primary Product(s) Start N,N-Dimethylaniline (-NMe₂) Protonated N,N-Dimethylanilinium Ion (-N⁺HMe₂) Start->Protonated  + H⁺ (Strong Acid)   Start_Effect Activating Group (+M Effect) Start->Start_Effect Protonated->Start  - H⁺ (Equilibrium)   Protonated_Effect Deactivating Group (-I Effect) Protonated->Protonated_Effect OP_Product Ortho, Para Products (Mainly Para) Start_Effect->OP_Product Directs NO₂⁺ to Ortho/Para positions M_Product Meta Product Protonated_Effect->M_Product Directs NO₂⁺ to Meta position

Caption: Reversal of directing effects for N,N-dimethylaniline in strong acid.

Q2: My reaction is producing significant tarry byproducts and the yield is low. What is causing this and how can I fix it?

A2: This is likely due to oxidation of the aniline ring.

The dimethylamino group makes the aromatic ring extremely electron-rich and thus highly susceptible to oxidation, especially by nitric acid.[3] Uncontrolled temperature increases the rate of these side reactions, leading to polymerization and the formation of tar.

Troubleshooting Steps:

  • Strict Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature between 5-10°C throughout the addition of the nitrating mixture.[7][8] Using an ice-salt bath or adding small pieces of dry ice directly to the reaction flask is effective.[7][8]

  • Slow Addition: Add the nitrating mixture dropwise and very slowly to the solution of dimethylaniline sulfate to allow for efficient heat dissipation.

  • Order of Addition: Always add the dimethylaniline to the sulfuric acid first, and then add the pre-mixed nitrating solution to this mixture. Never add the sulfuric acid to the aniline directly without cooling.

Q3: How can I selectively synthesize the para-nitro isomer?

A3: To favor para-nitration, you must prevent the protonation of the nitrogen atom.

The standard method is to protect the amino group by acylation. Reacting N,N-dimethylaniline with acetic anhydride converts the amino group into an acetamido group.

  • Protection Step: The resulting N-acetyl group is still an ortho, para-director but is significantly less basic and does not get protonated by the nitrating mixture.[1] It is also sterically bulky, which further favors substitution at the less hindered para position.

  • Nitration Step: Perform the nitration on the protected acetanilide derivative.

  • Deprotection Step: The acetyl group can be removed by acid or base hydrolysis to yield the desired p-nitro-N,N-dimethylaniline.

An alternative, though less common for this specific substrate, is to use milder nitrating agents that do not require strongly acidic conditions.

Technical Guide: Synthesis of m-Nitro-N,N-dimethylaniline

This protocol is adapted from established procedures and is designed to maximize the yield of the meta isomer.[7]

Product Distribution Data

The nitration of anilines in strong acid results in a characteristic product distribution, highlighting the competition between the protonated and unprotonated forms.

SubstrateOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
Aniline*24751

Data for aniline is presented as it clearly illustrates the principle. The distribution for N,N-dimethylaniline follows the same trend, with the meta and para isomers being the major products.[6]

Experimental Protocol

Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic.

Reagents:

  • N,N-dimethylaniline (3.0 moles, 363 g)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Ammonium Hydroxide

  • Ice

Procedure:

  • Preparation of Dimethylaniline Sulfate:

    • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath.

    • Slowly add 363 g of N,N-dimethylaniline with vigorous stirring, ensuring the temperature does not exceed 25°C.

    • Once the addition is complete, continue cooling until the temperature of the solution is 5°C.[7]

  • Preparation of the Nitrating Mixture:

    • In a separate flask, cool 366 g of concentrated sulfuric acid.

    • Slowly and with cooling, add 286 g of concentrated nitric acid to the sulfuric acid.

  • Nitration Reaction:

    • Transfer the nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred dimethylaniline sulfate solution. Crucially, maintain the reaction temperature between 5°C and 10°C. [7] This step is highly exothermic and requires careful monitoring.

    • The addition should take approximately 1.5 hours.

    • After the addition is complete, continue stirring the mixture at 5-10°C for another hour.

  • Workup and Product Isolation:

    • Pour the reaction mixture slowly and with stirring into a large container with 6 liters of ice and water.

    • Slowly add concentrated ammonium hydroxide to the solution with efficient stirring and cooling to neutralize the acid. The temperature should be kept below 25°C.

    • The p-nitro isomer will precipitate first as a yellow solid. Collect this by filtration.

    • Continue adding ammonium hydroxide to the filtrate until the solution is basic (pH ~8-9), which will cause the orange m-nitro-N,N-dimethylaniline to precipitate.[7]

    • Collect the crude meta isomer by filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Caption: Mechanism of meta-nitration on the anilinium ion.

References
  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]

  • Sciencemadness Discussion Board. (2022). Mono-nitration of dimethylaniline. [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]

  • Testbook. (2023). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Quora. (2018). Why is meta nitroaniline one of the major products in nitration of aniline? [Link]

  • The Student Room. (2018). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • YouTube. (2020). GOC || Nitration of N, N - Dimethylaniline. [Link]

Sources

Issues with N,N-Diethyl-4-nitroaniline solubility during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification and handling of N,N-Diethyl-4-nitroaniline, with a focus on resolving common solubility-related issues encountered during reaction workups.

Introduction

This compound is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals. Its purification, however, can present challenges, primarily related to its solubility characteristics. This guide is designed to provide practical, experience-driven solutions to these common laboratory hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Solubility Issues

Question 1: My this compound won't dissolve in my extraction solvent. What am I doing wrong?

Answer: The insolubility of this compound in certain solvents is a common issue. It is crucial to select an appropriate solvent system based on the compound's polarity. This compound is a moderately polar molecule.

Expertise & Experience: The diethylamino group is electron-donating and the nitro group is strongly electron-withdrawing, creating a significant molecular dipole. This structure dictates its solubility. While it is famously insoluble in water, it exhibits varying degrees of solubility in organic solvents.[1][2]

Troubleshooting Protocol:

  • Solvent Selection: Refer to the solubility data below. Dichloromethane (DCM) or chloroform are generally good starting points for extractions. For recrystallization, ethanol, methanol, or ligroin are commonly employed.[1][3]

  • Temperature: Solubility of most organic solids, including this compound, increases with temperature.[4] If you are attempting to dissolve it for recrystallization, ensure you are heating the solvent to its boiling point.

  • Check for Salt Formation: If your reaction mixture is acidic, the amine functionality of this compound can be protonated, forming a salt. These salts are often highly soluble in aqueous solutions and insoluble in many organic solvents.

Data Presentation: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1][2]
DichloromethaneSoluble[3]
ChloroformSlightly Soluble[1]
AcetonitrileSlightly Soluble[1]
EthanolSoluble (especially when hot)[4][5]
MethanolSoluble (especially when hot)[3]
LigroinSoluble (used for recrystallization)[2]
AcetoneSoluble[4]
Section 2: Purification and Workup Strategies

Question 2: How can I effectively remove unreacted starting materials or acidic/basic impurities from my crude this compound?

Answer: Acid-base extraction is a powerful and highly effective technique for purifying this compound by leveraging its basic properties.

Trustworthiness: This method allows for the selective separation of your basic product from acidic, basic, and neutral impurities. The pKa of the conjugate acid of this compound is approximately 2.30.[2] This means it will be protonated and move into the aqueous phase in the presence of a sufficiently strong acid.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any unreacted starting amines and your product, this compound, transferring them to the aqueous layer. Acidic impurities will remain in the aqueous layer, while neutral organic impurities will stay in the organic layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or ammonium hydroxide) with stirring until the solution is distinctly basic (check with pH paper).[5][6] The this compound will deprotonate and precipitate out as a yellow solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Mandatory Visualization: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Organic Solvent (DCM) add_acid Wash with 1M HCl start->add_acid sep_funnel Separatory Funnel (Two Layers Form) add_acid->sep_funnel organic_layer Organic Layer: Neutral Impurities sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Protonated Product & Basic Impurities sep_funnel->aqueous_layer Separate basify Add 1M NaOH to Aqueous Layer aqueous_layer->basify precipitate Precipitated Pure Product basify->precipitate filter Vacuum Filtration precipitate->filter product Pure this compound (Yellow Solid) filter->product

Caption: Workflow for purifying this compound via acid-base extraction.

Section 3: Recrystallization and Final Purification

Question 3: My this compound is still impure after extraction. How do I recrystallize it effectively?

Answer: Recrystallization is an excellent final purification step. The key is to choose a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold.

Expertise & Experience: For this compound, ethanol is a commonly used and effective solvent for recrystallization.[5] Ligroin has also been reported to yield yellow needles of the compound.[2] A mixed solvent system, such as ethanol-water, can also be highly effective.[7]

Experimental Protocol: Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[8]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Question 4: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid upon cooling because its melting point is lower than the temperature of the solution.[10] This is a common problem, especially with impure samples.

Trustworthiness: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[10] The melting point of pure this compound is around 76-77°C.

Troubleshooting Protocol for Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the one the compound is soluble in). This increases the total volume and can lower the saturation point, allowing the solution to cool to a lower temperature before precipitation begins.[10]

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss.

  • Use a Different Solvent System: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can be very effective. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9][11]

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can sometimes provide a surface for crystals to nucleate. Adding a seed crystal of pure this compound can also be very effective.

Mandatory Visualization: Troubleshooting "Oiling Out"

OilingOut cluster_solutions Potential Solutions start Crude Product in Hot Recrystallization Solvent oiling_out Product 'Oils Out' (Forms Liquid Droplets) start->oiling_out reheat Re-heat to Dissolve Oil oiling_out->reheat Troubleshoot solution1 1. Add More Solvent & Cool Slowly solution2 2. Change Solvent System (e.g., Mixed Solvents) solution3 3. Induce Crystallization (Scratch/Seed) add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Solution Slowly add_solvent->slow_cool crystals Pure Crystals Form slow_cool->crystals Success

Caption: Decision-making workflow for addressing "oiling out" during recrystallization.

References

  • Solubility of Things. N,N-dimethyl-4-nitroaniline. [Link]

  • Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Organic Syntheses. o-NITROANILINE. [Link]

  • HBCSE. Recrystallization. [Link]

  • Reddit. Help with recrystallization : r/Chempros. [Link]

  • UMass Boston. LAB 1 - EXPERIMENTAL PROCEDURE. [Link]

  • University of South Alabama. Recrystallization1. [Link]

  • University of Wisconsin-River Falls. recrystallization-2.doc.pdf. [Link]

  • YouTube. Synthesis of p-Nitroaniline. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Reddit. Recrystallizing nitroacetanilide : r/OrganicChemistry. [Link]

  • Scribd. Hydrolysis of 4-Nitroaniline | PDF. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. [Link]

  • Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • ResearchGate. Structures of (left) 4-nitroaniline and this compound and.... [Link]

Sources

Technical Support Center: Scaling Up N,N-Diethyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N,N-Diethyl-4-nitroaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and critical safety information grounded in established chemical principles.

Section 1: Troubleshooting Guide - Navigating Synthesis Challenges

Scaling up the N-alkylation of 4-nitroaniline presents several challenges that can impact yield, purity, and safety. This section addresses the most common issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is significantly lower than expected upon scale-up. What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue when transitioning to a larger scale. The root causes are often multifactorial, stemming from reaction kinetics, mass transfer limitations, and thermal management.

  • Causality: 4-Nitroaniline is a relatively weak nucleophile due to the strong electron-withdrawing effect of the nitro group. At a larger scale, inefficient mixing can create localized concentration gradients, meaning not all 4-nitroaniline molecules may come into effective contact with the ethylating agent. Furthermore, inadequate temperature control can either slow the reaction down or promote side reactions.

  • Troubleshooting Steps:

    • Enhance Nucleophilicity with an Appropriate Base: The deprotonation of the aniline nitrogen is crucial. On a larger scale, a robust and cost-effective base like potassium carbonate (K₂CO₃) is often preferred over sodium hydride (NaH) for safety and handling reasons. Ensure the K₂CO₃ is finely powdered to maximize its surface area and reactivity.

    • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they also elevate the risk of side reactions, particularly over-alkylation. A systematic approach is to run the reaction at a moderate temperature (e.g., 60-80°C) and monitor the progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

    • Improve Mass Transfer: Vigorous mechanical stirring is essential in large reactors to ensure homogeneity. Baffling within the reactor can also improve mixing efficiency and prevent vortex formation.

    • Consider a Phase-Transfer Catalyst (PTC): In a solid-liquid biphasic system (e.g., 4-nitroaniline and K₂CO₃ in a solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. The PTC facilitates the transfer of the deprotonated aniline anion into the organic phase where it can react with the ethylating agent.[2]

Question 2: My final product is contaminated with significant amounts of the mono-ethylated byproduct, N-Ethyl-4-nitroaniline. How can I improve the selectivity for the desired di-ethylated product?

Answer:

The formation of the mono-alkylated intermediate is a common selectivity challenge. The mono-ethylated product can sometimes be more nucleophilic than the starting 4-nitroaniline, leading to competitive alkylation.

  • Causality: The reaction proceeds in a stepwise manner. If the rate of the second ethylation is not significantly faster than the first, a mixture of products is inevitable. The relative rates are influenced by stoichiometry, temperature, and the method of reagent addition.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Ensure a sufficient excess of the ethylating agent is used. A molar ratio of at least 2.2 to 2.5 equivalents of the ethylating agent (e.g., diethyl sulfate or ethyl iodide) relative to 4-nitroaniline is a good starting point for driving the reaction towards the di-substituted product.

    • Controlled Addition of the Alkylating Agent: Instead of adding the entire amount of the ethylating agent at once, a slow, controlled addition via a dropping funnel is recommended for larger batches. This maintains a relatively low concentration of the alkylating agent, which can favor the second alkylation step on the more reactive mono-alkylated intermediate.

    • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration at an optimized temperature will provide more time for the mono-ethylated intermediate to be converted to the final product. Monitor the disappearance of the mono-ethylated spot on TLC to determine the optimal reaction time.

Question 3: I am observing a significant amount of an insoluble, dark-colored tar or polymer in my reaction vessel. What is causing this and how can it be prevented?

Answer:

The formation of tarry byproducts is often a sign of decomposition or unwanted side reactions, which can be exacerbated at a larger scale due to localized overheating.

  • Causality: 4-nitroaniline and its derivatives can be susceptible to thermal degradation, especially in the presence of strong bases or acids at elevated temperatures.[3] The ethylating agent, diethyl sulfate, can also contribute to decomposition pathways if not handled correctly.

  • Troubleshooting Steps:

    • Precise Temperature Control: Implement robust temperature control on the reactor. Use a jacketed reactor with a circulating thermal fluid to maintain a consistent internal temperature and avoid hot spots near the reactor walls.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative side reactions that can lead to colored, polymeric impurities.

    • Purity of Reagents: Ensure all reagents and the solvent are of high purity and are dry. Water can react with diethyl sulfate to form sulfuric acid, which can catalyze decomposition.

Question 4: The purification of my crude this compound by recrystallization is inefficient, with low recovery and/or poor purity.

Answer:

Effective purification is critical for obtaining a high-quality final product. The choice of recrystallization solvent and the procedure are key.

  • Causality: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. If the solvent is too good, recovery will be low. If it is too poor, the product may not dissolve sufficiently for purification.

  • Troubleshooting Steps:

    • Solvent System Optimization: For this compound, an ethanol/water mixture is a commonly effective solvent system.[4] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Re-heat to obtain a clear solution and then allow it to cool slowly.

    • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Fractional Crystallization: If impurities have similar solubility, a second recrystallization may be necessary. Alternatively, for stubborn impurities, column chromatography may be required for smaller scales, though this is less practical for very large quantities.

Section 2: Experimental Protocols and Data

Detailed Synthesis Protocol (Scalable)

This protocol is a general guideline for the synthesis of this compound and should be optimized for specific equipment and scale.

Materials:

  • 4-Nitroaniline

  • Diethyl Sulfate (DES)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized Water

  • Tetrabutylammonium bromide (TBAB) (Optional, as a Phase-Transfer Catalyst)

Procedure:

  • Reactor Setup: In a suitably sized, dry reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, charge 4-nitroaniline (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Begin stirring and add finely powdered potassium carbonate (2.5 eq) and TBAB (0.05 eq, if used).

  • Heating: Heat the mixture to 70-80°C under a nitrogen atmosphere.

  • Ethylating Agent Addition: Slowly add diethyl sulfate (2.3 eq) to the reaction mixture over 1-2 hours using a dropping funnel, maintaining the internal temperature below 85°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 70-80°C for 6-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material and the mono-ethylated intermediate are consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger vessel containing cold water (20-30 volumes). A yellow solid will precipitate.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Purification by Recrystallization
  • Dissolution: Place the crude, dry this compound in a clean reactor. Add a minimal amount of hot ethanol (approximately 3-4 volumes) and heat to reflux with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.

  • Crystallization: To the hot ethanol solution, slowly add hot water (1-2 volumes) until the solution becomes persistently turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool further in an ice bath for at least 1 hour.

  • Isolation and Drying: Collect the yellow crystalline product by filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.

Reaction Monitoring Parameters

A typical TLC analysis can be performed using a silica gel plate with a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v).

CompoundTypical Rf Value (20% EtOAc/Hexanes)Appearance under UV (254 nm)
4-Nitroaniline~0.2Dark Spot
N-Ethyl-4-nitroaniline~0.4Dark Spot
This compound ~0.6 Dark Spot

Section 3: Reaction and Workflow Diagrams

SynthesisWorkflow Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor: 4-Nitroaniline, DMF, K2CO3 B Heat to 70-80°C A->B C Slowly Add Diethyl Sulfate B->C D Reaction Monitoring (TLC/HPLC) C->D E Cool to RT D->E Reaction Complete F Precipitate in Water E->F G Filter and Wash F->G H Dry Crude Product G->H I Dissolve in Hot Ethanol H->I J Add Hot Water to Cloud Point I->J K Slow Cool & Crystallize J->K L Filter and Dry Final Product K->L

Caption: A flowchart of the major steps involved in the synthesis and purification of this compound.

ReactionMechanism N-Alkylation Reaction Pathway r1 4-Nitroaniline p1 N-Ethyl-4-nitroaniline (Mono-ethylated Intermediate) r1->p1 Step 1 p2 This compound (Final Product) p1->p2 Step 2 reagent1 + Diethyl Sulfate (k1) reagent2 + Diethyl Sulfate (k2)

Caption: Stepwise reaction pathway for the diethylation of 4-nitroaniline.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with diethyl sulfate (DES)?

A1: Diethyl sulfate is a highly toxic, corrosive, and probable human carcinogen.[1] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or butyl rubber), a lab coat, and chemical splash goggles with a face shield. Avoid inhalation of vapors and any skin contact.

Q2: How should I properly quench and dispose of residual diethyl sulfate?

A2: Unreacted diethyl sulfate should be quenched carefully. A common method is to slowly add the waste stream to a cold, stirred solution of aqueous ammonia or sodium hydroxide. The reaction is exothermic and should be controlled. All waste containing diethyl sulfate or its degradation products must be disposed of as hazardous waste according to local and federal regulations.[5] Do not pour it down the drain.

Q3: Can I use a different ethylating agent, like ethyl iodide or ethyl bromide?

A3: Yes, other ethylating agents like ethyl iodide or ethyl bromide can be used. Ethyl iodide is generally more reactive than diethyl sulfate, which may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and a potent lachrymator. The choice of alkylating agent will depend on factors like cost, reactivity, and safety considerations for your specific scale of operation.

Q4: My product is an oil and will not crystallize during work-up. What should I do?

A4: If the product oils out instead of crystallizing, it may be due to the presence of impurities that are depressing the melting point. Try the following:

  • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution.

  • Solvent Change: If the product remains an oil, extract it into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting oil can then be subjected to column chromatography or re-attempted recrystallization with a different solvent system.

Q5: What is the thermal stability of this compound, and what are the risks of thermal runaway?

A5: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[6] The N-alkylation reaction itself is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), is highly recommended before scaling up to understand the decomposition onset temperature and the energy released. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. Always ensure your reactor has an adequate cooling system and a pressure relief device.

References

  • Benchchem. (2025). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
  • Benchchem. (2025). preventing decomposition of N-Ethyl-2,3-difluoro-6-nitroaniline during reaction.
  • Benchchem. (2025). preventing byproduct formation in N-(2-Ethoxyethyl)-2-nitroaniline reactions.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • Sciencemadness Discussion Board. (2017). Do Anilines form Quaternary Salts when alkylated?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • National Center for Biotechnology Information. (n.d.). Primary α-tertiary amine synthesis via α-C–H functionalization.
  • Benchchem. (2025). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline.
  • Benchchem. (2025). preventing byproduct formation in aniline reactions.
  • Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
  • Chemistry Stack Exchange. (2017). Why doesn’t aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]

  • ResearchGate. (2021). Degradation and removal of p-nitroaniline from aqueous solutions using a novel semi-fluid Fe/charcoal micro-electrolysis reactor.
  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?.
  • ResearchGate. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination | Request PDF.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,N-Diethyl-4-nitroaniline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. This guide provides an in-depth, practical comparison of a synthesized sample of N,N-Diethyl-4-nitroaniline against its pure spectral signature and common process-related impurities, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote procedural descriptions to explore the causal logic behind the analytical choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Context: Why Purity Validation is Non-Negotiable

This compound is a vital intermediate in the synthesis of dyes, pharmaceuticals, and nonlinear optical materials. Its synthesis, commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, is efficient but not without pitfalls. The presence of unreacted starting materials or residual solvents can drastically alter the outcomes of subsequent reactions or biological assays.

The chosen synthetic route for this guide is the reaction between 4-fluoronitrobenzene and diethylamine.

Synthesis Workflow

The reaction proceeds because the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the fluoride ion an excellent leaving group.[1]

cluster_reactants Reactants cluster_product Product r1 4-Fluoronitrobenzene plus + p1 This compound r1->p1 SNAᵣ Reaction r2 Diethylamine r2->p1 SNAᵣ Reaction

Caption: Synthetic route to this compound.

Common impurities originating from this process include:

  • Unreacted Starting Materials: 4-fluoronitrobenzene and diethylamine.

  • Residual Solvents: Ethanol, often used for recrystallization.

NMR spectroscopy offers a direct, non-destructive method to simultaneously identify and quantify the target compound and these potential contaminants.[2][3] It provides detailed structural information, allowing for a confident assessment of purity by comparing the synthesized sample's spectrum to that of the pure substance.[4]

The Analytical Cornerstone: ¹H and ¹³C NMR Spectroscopy

The power of NMR in purity analysis lies in its ability to provide a unique fingerprint for a molecule.[4] Every chemically distinct proton and carbon atom in a molecule produces a signal in the NMR spectrum, characterized by its chemical shift (δ), integration (for ¹H), and multiplicity (splitting pattern).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, synthesized this compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual proton signal at ~7.26 ppm.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) whose signals do not overlap with the analyte signals.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1), particularly for quantitative ¹H NMR (a D1 of at least 5 times the longest T₁ is recommended), to allow for full relaxation of all protons, ensuring accurate integration.[5]

G start Synthesized Crude Product prep Prepare NMR Sample (in CDCl₃) start->prep acquire Acquire ¹H and ¹³C NMR Spectra prep->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra process->analyze pure Product is Pure (Signals match reference; no impurity peaks) analyze->pure Purity Confirmed impure Impurities Detected analyze->impure Discrepancies Found identify Identify & Quantify Impurities (Compare with known spectra) impure->identify purify Further Purification Required (e.g., Recrystallization, Chromatography) identify->purify

Caption: Workflow for NMR-based purity validation.

Comparative Data Analysis: The Signature of Purity vs. Contamination

The core of the validation process involves a side-by-side comparison of the acquired spectral data with established reference values for the product and potential impurities.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Expected Spectrum of Pure this compound:

  • Aromatic Region: The aromatic protons will be split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

    • The two protons ortho to the electron-withdrawing NO₂ group (Hₐ) are deshielded and appear significantly downfield.

    • The two protons ortho to the electron-donating N(CH₂CH₃)₂ group (Hₑ) are shielded and appear upfield.

  • Aliphatic Region: The ethyl groups produce a characteristic quartet and triplet.

    • The methylene protons (-CH₂-) are adjacent to the nitrogen, deshielding them. They are split into a quartet by the neighboring methyl protons.

    • The methyl protons (-CH₃) are further from the ring and appear as a triplet, split by the methylene protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundProtonsExpected Shift (ppm)MultiplicityIntegration
This compound Aromatic (ortho to NO₂)~8.15Doublet (d)2H
Aromatic (ortho to NEt₂)~6.65Doublet (d)2H
Methylene (-CH₂-)~3.45Quartet (q)4H
Methyl (-CH₃)~1.22Triplet (t)6H
4-Fluoronitrobenzene (Impurity) Aromatic (ortho to NO₂)~8.29Multiplet2H
Aromatic (ortho to F)~7.24Multiplet2H
Diethylamine (Impurity) Methylene (-CH₂-)~2.65Quartet (q)4H
Methyl (-CH₃)~1.10Triplet (t)6H
Amine (-NH-)~0.90Broad Singlet (br s)1H
Ethanol (Impurity) [6]Methylene (-CH₂-)~3.72Quartet (q)2H
Methyl (-CH₃)~1.25Triplet (t)3H
Hydroxyl (-OH-)VariableBroad Singlet (br s)1H

Note: Chemical shifts are approximate and can vary slightly based on concentration and spectrometer frequency. Data synthesized from multiple sources.[6][7][8][9][10]

Interpreting the Comparison:

  • Purity Confirmed: A clean spectrum showing only the four predicted signals for this compound with the correct 2:2:4:6 integration ratio confirms high purity.

  • Starting Material Contamination: The presence of multiplets around 8.29 and 7.24 ppm would indicate residual 4-fluoronitrobenzene.[7] Similarly, a quartet at ~2.65 ppm and a triplet at ~1.10 ppm would point to unreacted diethylamine.[8][10]

  • Solvent Residue: A quartet at ~3.72 ppm and a triplet at ~1.25 ppm are tell-tale signs of residual ethanol from recrystallization.[6] The hydroxyl proton signal is often broad and its position can vary.[11][12]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical environment.

Expected Spectrum of Pure this compound: Due to the molecule's symmetry, only six distinct carbon signals are expected:

  • Four Aromatic Carbons: Two quaternary (C-N and C-NO₂) and two proton-bearing (CH). The carbon attached to the nitro group will be the most downfield in the aromatic region, while the one attached to the diethylamino group will be the most upfield quaternary carbon.

  • Two Aliphatic Carbons: One for the methylene (-CH₂) and one for the methyl (-CH₃) carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarbon EnvironmentExpected Shift (ppm)
This compound C-NEt₂~150
C-NO₂~138
CH (ortho to NO₂)~126
CH (ortho to NEt₂)~110
Methylene (-CH₂-)~45
Methyl (-CH₃)~12.5
4-Fluoronitrobenzene (Impurity) C-F (¹JCF ≈ 250 Hz)~165
C-NO₂~148
CH (ortho to NO₂)~126
CH (ortho to F)~116
Diethylamine (Impurity) [13][14]Methylene (-CH₂-)~44
Methyl (-CH₃)~15
Ethanol (Impurity) [15][16]Methylene (-CH₂OH)~58
Methyl (-CH₃)~18

Note: Chemical shifts are approximate. Data synthesized from multiple sources.[13][14][15][16][17][18][19]

Interpreting the Comparison:

  • Causality of Shifts: The electronegativity of attached atoms is a primary determinant of chemical shift.[16][18] For example, the carbon attached to the highly electronegative fluorine in 4-fluoronitrobenzene appears far downfield (~165 ppm) and exhibits a large one-bond coupling constant (¹JCF), making it an unmistakable indicator of this impurity.[17][19]

  • Confirming Purity: The presence of only the six predicted signals for this compound provides strong evidence of its purity. The absence of signals around 165 ppm (C-F), 58 ppm (-CH₂OH), or a mismatched number of aliphatic signals confirms the absence of the common impurities listed.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a synthesized compound like this compound is a critical exercise in ensuring data integrity. By employing both ¹H and ¹³C NMR spectroscopy, researchers can create a self-validating system. The ¹H NMR provides rapid, quantitative information on proton environments, while the ¹³C NMR confirms the carbon skeleton and the absence of structurally similar impurities. By comparing the acquired spectra against the known spectral data of the target molecule and potential contaminants, one can confidently and objectively determine the purity of the synthesized material, upholding the highest standards of scientific rigor.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Why do we use NMR spectroscopy in purity analysis?. Quora.
  • Quantitative NMR Spectroscopy. University of Ottawa.
  • ethanol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.
  • NMR spectrum of ethanol. Quantum-resonance.
  • C-13 nmr spectrum of ethanol analysis. Doc Brown's Chemistry.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • interpreting C-13 NMR spectra. Chemguide.
  • 4-Fluoronitrobenzene. Wikipedia.
  • 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. ChemicalBook.
  • 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • A Nuclear Magnetic Resonance Study of Diethylamine Hydrogen Bonding. Journal of the American Chemical Society.
  • Diethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Diethylamine hydrochloride(660-68-4) 1H NMR spectrum. ChemicalBook.

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A Comparative Guide to the Characterization of N,N-Diethyl-4-nitroaniline via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N,N-Diethyl-4-nitroaniline using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline to deliver a comparative spectroscopic study. By juxtaposing the spectrum of this compound with that of its structural analogs, 4-nitroaniline and N,N-Dimethyl-4-nitroaniline, we will elucidate the subtle yet significant influence of alkyl substituents on the vibrational modes of a substituted aromatic system. This approach not only facilitates a robust characterization of the target molecule but also deepens the understanding of structure-spectrum relationships.

The Principle: Why FT-IR for Aromatic Nitro-Amine Systems?

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique of immense value for the qualitative identification of organic compounds.[1][2] The technique is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."

For a molecule like this compound, this fingerprint is particularly rich in information. The molecule contains several key functional groups—a nitro group (NO₂), a tertiary amine (N(CH₂CH₃)₂), and a para-disubstituted benzene ring—each with characteristic vibrational modes (stretching, bending, etc.). The precise frequencies of these modes are sensitive to the electronic environment, making FT-IR an ideal tool to probe the effects of the electron-donating diethylamino group and the electron-withdrawing nitro group on the aromatic system.

This guide will utilize Attenuated Total Reflectance (ATR) FT-IR, a sampling technique that requires minimal to no sample preparation and analyzes the surface of a sample with a penetration depth typically between 0.5 and 5 micrometers.[3][4] This makes it an efficient and powerful method for analyzing solid samples directly.[5]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of spectroscopic data hinges on a meticulously executed and well-justified experimental protocol. The following workflow is designed to ensure high-quality, reproducible data.

Materials and Instrumentation
  • Samples: this compound (CAS 2216-15-1), 4-nitroaniline (CAS 100-01-6), and N,N-Dimethyl-4-nitroaniline (CAS 100-23-2). All samples should be of high purity (e.g., >97%).[6][7]

  • Instrumentation: A Fourier Transform Infrared Spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Data Acquisition Protocol
  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for thermal stability.

  • Background Collection (Self-Validation Step 1):

    • Action: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum.

    • Causality: The background scan measures the absorbance of the ambient atmosphere and the instrument itself. This spectrum is subtracted from the sample spectrum to ensure that the final output contains only the absorbance information from the sample. A clean, flat baseline in the background is the first validation of a clean system.

  • Sample Application (Self-Validation Step 2):

    • Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Causality: Complete coverage is crucial for reproducibility. The evanescent wave interacts with the sample in direct contact with the crystal; incomplete coverage leads to a weaker and potentially distorted signal.[4]

  • Pressure Application (Self-Validation Step 3):

    • Action: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. The goal is to achieve intimate contact between the solid sample and the crystal.

    • Causality: Good contact is paramount in ATR. Without it, the evanescent wave cannot penetrate the sample effectively, resulting in a low signal-to-noise ratio and distorted peak shapes. Using a consistent pressure setting for all samples ensures comparability.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum using the parameters outlined in Table 1.

    • Causality: The chosen parameters represent a balance between signal quality and acquisition time. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis, providing sufficient detail without introducing excessive noise. Co-adding 32 scans improves the signal-to-noise ratio by a factor of √32.

  • Cleaning and Repetition:

    • Action: Thoroughly clean the ATR crystal and anvil. Repeat steps 3-5 for the comparative compounds, 4-nitroaniline and N,N-Dimethyl-4-nitroaniline.

    • Causality: Prevents cross-contamination, ensuring the integrity of each spectrum.

Table 1: FT-IR Data Acquisition Parameters
ParameterValueRationale
Technique Attenuated Total Reflectance (ATR)Minimal sample preparation, ideal for solids.[2]
Spectral Range 4000 - 400 cm⁻¹Covers the mid-infrared region where most fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Standard for qualitative analysis, resolves key functional group peaks.
Number of Scans 32Improves signal-to-noise ratio for clearer peak identification.
Apodization Happ-GenzelProvides a good balance between peak shape and resolution.
Visualization of the Experimental Workflow

FT_IR_Workflow cluster_prep Preparation cluster_acq Sample Acquisition cluster_analysis Analysis & Repetition start Start purge Purge Spectrometer start->purge clean_crystal Clean ATR Crystal purge->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (32 Scans) apply_pressure->collect_spectrum process_data Process Data (Baseline & ATR Correction) collect_spectrum->process_data analyze Analyze Spectrum process_data->analyze clean_again Clean Crystal for Next Sample analyze->clean_again end_node End clean_again->end_node Substituent_Effects cluster_structures Molecular Structures cluster_properties Electronic Properties pNA 4-Nitroaniline (-NH2) DMNA N,N-Dimethyl-4-nitroaniline (-N(CH3)2) pNA->DMNA Increasing Alkyl Substitution DENA This compound (-N(CH2CH3)2) DMNA->DENA Increasing Alkyl Substitution Donation Increasing Electron-Donating Ability (Inductive Effect) DENA->Donation Resonance Enhanced Resonance with Aromatic Ring Donation->Resonance NO2_Freq Lower NO2 Stretching Frequencies Resonance->NO2_Freq

Caption: Effect of N-alkylation on electronic properties.

Table 3: Comparative FT-IR Data for Aniline Derivatives (cm⁻¹)
Vibrational Mode4-NitroanilineN,N-Dimethyl-4-nitroanilineThis compoundCausality of Shift
N-H stretching ~3480, ~3370AbsentAbsentReplacement of N-H with N-C bonds.
Aliphatic C-H stretching Absent~2920~2975, ~2935Introduction of methyl and ethyl groups.
NO₂ Asymmetric stretching ~1505~1495~1490Increased electron donation from the amino group weakens N-O bonds, lowering the frequency.
NO₂ Symmetric stretching ~1340~1335~1330Same trend as asymmetric stretch due to enhanced resonance.
Aryl C-N stretching ~1310~1350~1350Alkylation changes the hybridization and electronic character of the nitrogen, strengthening the C-N bond.

Discussion of Comparative Data:

  • N-H vs. C-H Stretching: The most obvious difference is the presence of two sharp N-H stretching bands for the primary amine, 4-nitroaniline, which are absent in the tertiary amine analogs. C[8]onversely, the aliphatic C-H stretching region becomes populated for the N,N-dimethyl and N,N-diethyl derivatives.

  • Shift in Nitro Group Frequencies: A clear trend is observed in the stretching frequencies of the nitro group. As we move from a primary amine (-NH₂) to a dimethylamino (-N(CH₃)₂) and then to a diethylamino (-N(CH₂CH₃)₂) group, both the asymmetric and symmetric NO₂ stretching frequencies shift to lower wavenumbers (a redshift). This is a direct consequence of the electronic properties of the substituents. Alkyl groups are electron-donating through the inductive effect. This increases the electron density on the nitrogen atom, which can then be delocalized into the aromatic ring and further onto the electron-withdrawing nitro group via resonance. This increased resonance character slightly weakens the N=O double bond character, requiring less energy to stretch, thus lowering the vibrational frequency. 3[9]. Shift in Aryl C-N Stretching: The C-N bond connecting the nitrogen to the benzene ring strengthens upon alkylation. This is reflected in a shift to a higher wavenumber from 4-nitroaniline to its tertiary amine counterparts. This indicates increased double bond character for the Aryl-N bond due to the enhanced electron-donating ability of the tertiary amino group.

Conclusion

The FT-IR spectrum provides a definitive fingerprint for the characterization of this compound. The presence of strong, characteristic absorption bands for the nitro group (~1490 and ~1330 cm⁻¹), aliphatic C-H groups (~2975-2875 cm⁻¹), and a para-disubstituted aromatic ring (~820 cm⁻¹) confirms its molecular structure.

Furthermore, the comparative analysis with 4-nitroaniline and N,N-Dimethyl-4-nitroaniline provides a powerful illustration of structure-spectrum correlation. The systematic redshift observed in the NO₂ vibrational frequencies upon increased N-alkylation serves as direct evidence of the enhanced electron-donating capability of the tertiary amino groups, a fundamental concept in physical organic chemistry. This guide demonstrates that FT-IR spectroscopy is not merely an identification tool but a nuanced technique for probing the electronic structure of molecules.

References

  • National Institute of Standards and Technology. (n.d.). N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

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  • Meng, X., & Xie, G. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3027-3034. Retrieved from [Link]

  • Paraskevaidi, M., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 141, 116295. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of 4-chloro-2-nitroaniline. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT‐IR spectra of the p‐substituted aniline‐based diadducts. Retrieved from [Link]

  • Académie de Nancy-Metz. (n.d.). SPECTRE IR DE LA 4-NITROANILINE. Retrieved from [Link]

  • Arjunan, V., et al. (2011). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Journal of Molecular Structure, 994(1-3), 209-217. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c). Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Kim, J., et al. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry B, 115(18), 5556-5563. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-4-nitroaniline - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Sakakura, M., et al. (2006). Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method. The Journal of Chemical Physics, 125(17), 174509. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Brown, J. F. (1953). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 75(1), 14-16. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorbance spectra of this compound. Retrieved from [Link]

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A Comparative Guide to the Solvatochromic Shifts of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the solvatochromic shifts observed in various nitroaniline derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these compounds as probes for microenvironmental polarity or in the development of sensitive analytical assays. We will delve into the structural nuances that govern the solvatochromic responses of these molecules and provide the experimental framework for their accurate measurement.

The Phenomenon of Solvatochromism in Nitroaniline Derivatives

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent it is dissolved in.[1] This change in color corresponds to a shift in the wavelength of maximum absorbance (λmax) in the compound's UV-Visible spectrum. Nitroaniline derivatives are classic examples of solvatochromic compounds due to their "push-pull" electronic structure. They possess an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) attached to a benzene ring.

This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the amino group to the nitro group.[1] This ICT leads to an excited state that is significantly more polar than the ground state. Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy transition and a bathochromic (red) shift in the λmax.[1] The magnitude of this shift is a sensitive indicator of the solvent's polarity.

Comparing the Solvatochromic Shifts of Nitroaniline Isomers and Derivatives

The position of the nitro and amino groups on the benzene ring, as well as substitutions on the amino group, profoundly influence the extent of the ICT and, therefore, the solvatochromic shift. Here, we compare the behavior of ortho-, meta-, and para-nitroaniline, along with N,N-diethyl-4-nitroaniline.

Positional Isomerism: Ortho- vs. Meta- vs. Para-Nitroaniline

The relative positions of the amino and nitro groups dictate the efficiency of the intramolecular charge transfer.

  • Para-Nitroaniline (p-NA): In the para isomer, the amino and nitro groups are positioned at opposite ends of the benzene ring (1,4-substitution). This linear arrangement allows for the most efficient charge transfer through the π-conjugated system of the ring. As a result, p-nitroaniline exhibits the most significant solvatochromic shifts.[1]

  • Ortho-Nitroaniline (o-NA): In the ortho isomer (1,2-substitution), the proximity of the amino and nitro groups can lead to intramolecular hydrogen bonding. This interaction can influence the electronic properties and the planarity of the molecule, affecting the ICT. Generally, o-NA shows a noticeable solvatochromic shift, but it is often less pronounced than that of the para isomer.

  • Meta-Nitroaniline (m-NA): The meta isomer (1,3-substitution) lacks direct resonance conjugation between the amino and nitro groups.[2] The electron-withdrawing effect of the nitro group is primarily inductive. This significantly hinders the intramolecular charge transfer, resulting in the smallest solvatochromic shifts among the three isomers.

The following diagram illustrates the intramolecular charge transfer in p-nitroaniline upon photoexcitation.

ICT cluster_ground Ground State cluster_excited Excited State Ground p-Nitroaniline (Less Polar) Excited p-Nitroaniline (More Polar, ICT) Ground->Excited Photoexcitation (hν) Excited->Ground Relaxation

Caption: Intramolecular charge transfer in p-nitroaniline.

Effect of N-Alkylation: this compound

Substituting the hydrogen atoms on the amino group with alkyl groups, as in this compound, enhances the electron-donating ability of the nitrogen atom through an inductive effect. This increased electron-donating strength leads to a more pronounced intramolecular charge transfer upon excitation, generally resulting in larger solvatochromic shifts compared to the parent p-nitroaniline.[3]

Quantitative Comparison of Solvatochromic Shifts

The table below summarizes the experimentally observed λmax values for different nitroaniline derivatives in a range of solvents with varying polarities.

DerivativeSolventDielectric Constant (approx.)λmax (nm)
p-Nitroaniline Cyclohexane2.02~326[1]
Acetonitrile37.5~367[1]
Ethanol24.5~373[1]
Methanol32.7~375[1]
Water80.1~381[1]
o-Nitroaniline Water (0.1 M KClO4)~80~428[4]
m-Nitroaniline Water (0.1 M KClO4)~80~375[4]
This compound Various Solvents-Exhibits larger shifts than p-NA[3]

Note: The λmax values can vary slightly depending on the specific experimental conditions.

Experimental Protocol for Measuring Solvatochromic Shifts

This section provides a detailed step-by-step methodology for the accurate determination of solvatochromic shifts using UV-Vis spectroscopy.

Materials and Equipment
  • Nitroaniline derivative of interest

  • A series of spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, methanol, water)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the nitroaniline derivative.

    • Dissolve the compound in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Working Solution Preparation:

    • For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should provide an absorbance maximum in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A concentration in the micromolar range (e.g., 10-50 µM) is often appropriate.

    • To a volumetric flask, add a calculated volume of the stock solution and dilute to the mark with the desired solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for scanning to encompass the expected absorption maxima in all solvents (e.g., 300-600 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that will be used for the first sample.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the working solution of the nitroaniline derivative in the same solvent.

    • Fill the cuvette with the working solution and place it in the spectrophotometer.

    • Record the absorbance spectrum.

  • Repeat for All Solvents:

    • Repeat steps 4 and 5 for each solvent in your series. Ensure the cuvette is thoroughly cleaned and dried between different solvents.

  • Data Analysis:

    • For each spectrum, determine the wavelength of maximum absorbance (λmax).

    • Tabulate the λmax values for the nitroaniline derivative in each solvent.

    • The solvatochromic shift is the difference in λmax between different solvents.

    • For a more quantitative analysis, the transition energy (ET) can be calculated using the equation: ET (kcal/mol) = 28591 / λmax (nm).

    • Plot the λmax or ET values against a known solvent polarity scale, such as the Reichardt's ET(30) or Kamlet-Taft parameters, to assess the correlation.

The following diagram outlines the experimental workflow.

workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mM in Ethanol) Working Prepare Working Solutions (e.g., 20 µM in various solvents) Stock->Working Baseline Record Baseline (Pure Solvent) Working->Baseline For each solvent Sample Record Sample Spectrum Baseline->Sample Determine Determine λmax Sample->Determine Tabulate Tabulate λmax vs. Solvent Determine->Tabulate Plot Plot λmax vs. Polarity Scale Tabulate->Plot

Caption: Experimental workflow for measuring solvatochromic shifts.

Conclusion

The solvatochromic shifts of nitroaniline derivatives are a powerful tool for probing solvent polarity and understanding solute-solvent interactions. The magnitude of these shifts is intricately linked to the molecular structure of the derivative, with para-isomers and N-alkylated derivatives generally exhibiting the most significant responses due to efficient intramolecular charge transfer. By following a rigorous experimental protocol, researchers can obtain reliable and reproducible data to compare the solvatochromic behavior of different nitroaniline derivatives and apply this knowledge to their specific research and development needs.

References

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N,N-Diethyl-4-nitroaniline: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-4-nitroaniline is a significant intermediate in dye synthesis and a valuable compound in materials science research. Accurate and robust analytical methods are paramount for its characterization, quality control, and mechanistic studies. This guide provides an in-depth comparison of mass spectrometric techniques for the analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles and practical outcomes of Electron Impact (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) mass spectrometry. By examining the resulting mass spectra and fragmentation patterns, this guide explains the causality behind experimental choices, enabling scientists to select the optimal analytical strategy for their specific research objectives.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₁₄N₂O₂, Molar Mass: 194.23 g/mol ) is a nitroaromatic compound characterized by a diethylamino group and a nitro group attached to a benzene ring.[1][2][3] This structure imparts unique electronic and optical properties, making it a valuable solvatochromic dye and a precursor in various chemical syntheses. The precise characterization of this molecule is critical for ensuring purity, identifying potential impurities or degradation products, and elucidating reaction pathways.

Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. The choice of ionization technique, however, is a critical decision that dictates the nature and quality of the data obtained. A "hard" ionization method like Electron Impact (EI) provides rich structural detail through extensive fragmentation, while "soft" ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI) are adept at preserving the molecular ion, thus providing a clear determination of molecular weight.[4] This guide will dissect these techniques in the context of analyzing this compound, providing a clear rationale for methodological selection.

Comparative Analysis of Ionization Techniques

The core of mass spectrometry lies in the conversion of a neutral analyte into a gas-phase ion, which can then be manipulated by electric and magnetic fields for mass analysis. The energy transferred during this ionization process profoundly influences the resulting mass spectrum.

Electron Impact (EI) Ionization: For Structural Elucidation

Principle of Operation: In EI, the analyte is vaporized and passed through a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M•+). This radical cation is unstable and rapidly undergoes fragmentation, breaking at its weakest bonds to produce a series of smaller, characteristic fragment ions.

Application to this compound: EI is an excellent choice for confirming the identity and elucidating the structure of this compound. The resulting mass spectrum is a reproducible fingerprint characterized by numerous fragment ions. The molecular ion (m/z 194) is typically observed, confirming the molecular weight.[3]

Expected Fragmentation Pattern: The fragmentation of aromatic amines is well-documented.[5][6] For this compound, the primary fragmentation event is the cleavage of the C-N bond beta to the aromatic ring, known as β-cleavage. This results in the loss of a methyl group (•CH₃), leading to a highly stable, resonance-delocalized cation at m/z 179. This is often the base peak in the spectrum. Subsequent fragmentations can include the loss of ethylene (C₂H₄) from the ethyl groups or cleavages involving the nitro group.

Diagram: Electron Impact Fragmentation Pathway

EI_Fragmentation M This compound (M•+) m/z = 194 F1 [M - CH₃]+ m/z = 179 (β-cleavage) M->F1 - •CH₃ F2 [M - C₂H₄]+ m/z = 166 M->F2 - C₂H₄ F3 [M - NO₂]+ m/z = 148 M->F3 - •NO₂ GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 100 µg/mL Standard in Acetonitrile P2 Vortex to Mix P1->P2 P3 Transfer to 2 mL Autosampler Vial P2->P3 A1 Inject 1 µL Sample (Splitless Injection) P3->A1 A2 GC Separation (Temperature Program) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole, Scan m/z 50-300) A3->A4 D1 Extract Total Ion Chromatogram (TIC) A4->D1 D2 Integrate Peak D1->D2 D3 Extract Mass Spectrum D1->D3 D4 Compare with NIST Library D3->D4

Sources

A Comparative Guide to Intramolecular Forces: How Steric Hindrance Governs the Dipole Moment of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a molecule's dipole moment is a critical parameter governing its solubility, binding affinity, and overall interaction with its environment. Understanding the subtle intramolecular forces that dictate this property is paramount. This guide provides an in-depth comparison of the three structural isomers of nitroaniline—ortho, meta, and para—to illustrate the profound impact of steric hindrance on molecular polarity. We will dissect the interplay of resonance and spatial arrangement, supported by experimental data, to provide a clear, authoritative explanation of this fundamental chemical principle.

Theoretical Framework: A Tale of Vectors and Repulsion

The net dipole moment of a polysubstituted benzene derivative is not merely a sum of its parts; it is the vector sum of the individual bond and group moments. The final magnitude and direction of the molecular dipole depend on three key factors:

  • Group Dipole Moments: Each functional group possesses an intrinsic dipole moment due to differences in electronegativity. The amino group (-NH2) is a strong electron-donating group (+R effect), creating a dipole moment directed from the nitrogen into the aromatic ring. Conversely, the nitro group (-NO2) is a powerful electron-withdrawing group (-R effect), inducing a strong dipole moment directed away from the ring.[1][2]

  • Vector Addition: The relative orientation of these group dipoles—determined by their position on the benzene ring (ortho, meta, or para)—is crucial. Simple geometric principles dictate how these vectors combine. For disubstituted benzenes, the angle between the vectors is approximately 60° for ortho, 120° for meta, and 180° for para isomers.

  • Steric Hindrance and Inhibition of Resonance: When bulky functional groups are positioned adjacent to one another (the ortho position), their electron clouds repel each other. This van der Waals repulsion, or steric hindrance , can force one or both groups to twist out of the plane of the benzene ring to achieve a lower energy conformation. This loss of planarity disrupts the overlap between the group's p-orbitals and the ring's π-system, a phenomenon known as Steric Inhibition of Resonance (SIR) . This disruption can significantly alter the electronic properties and, consequently, the dipole moment of the molecule.

Comparative Analysis of the Nitroaniline Isomers

The theoretical principles outlined above are vividly demonstrated by the experimentally observed dipole moments of the three nitroaniline isomers.

In p-nitroaniline, the electron-donating amino group and the electron-withdrawing nitro group are positioned at 180° to each other. This arrangement allows for two synergistic effects:

  • Optimal Vector Addition: The individual group dipoles point in the same direction, leading to a simple, additive effect that results in a large net dipole moment.

In m-nitroaniline, the functional groups are positioned at 120°. Steric hindrance is negligible, so both groups remain in the plane of the ring. However, direct "push-pull" resonance between the two groups is not possible because they are not in conjugation. The overall dipole moment is therefore the result of the vector addition of the two group moments at a 120° angle, leading to a value that is substantial but significantly lower than that of the para isomer.

The ortho isomer is the core of our study. The adjacent positioning of the bulky -NH2 and -NO2 groups introduces significant steric hindrance. To alleviate this strain, the -NO2 group is forced to twist out of the plane of the benzene ring. This rotation has two critical consequences:

  • Steric Inhibition of Resonance (SIR): The loss of planarity severely disrupts the π-orbital overlap between the nitro group and the aromatic ring. This breakdown in conjugation significantly diminishes the intramolecular charge transfer from the amino group to the nitro group.

  • Altered Vector Summation: The twisting of the nitro group changes the direction of its dipole vector relative to the amino group's vector. The component of the nitro group's dipole that contributes to the overall molecular dipole is effectively reduced.

The combination of inhibited resonance and a less favorable vector arrangement results in a dipole moment for o-nitroaniline that is markedly lower than that of both its meta and para counterparts.

Experimental Data & Validation

The theoretical models are strongly validated by experimental measurements. The dipole moments of the isomers, typically measured by determining the dielectric constant of their solutions in a non-polar solvent like dioxane or benzene, show a clear trend that aligns perfectly with our analysis.

CompoundIsomer PositionExperimental Dipole Moment (Debye)Key Influencing Factor(s)
Aniline(Reference)1.53 DElectron-donating group
Nitrobenzene(Reference)4.22 DElectron-withdrawing group
o-Nitroanilineortho (1,2)~4.20 DSteric Hindrance , Inhibition of Resonance
m-Nitroanilinemeta (1,3)~4.85 DVector Addition (120°)
p-Nitroanilinepara (1,4)~6.10 DAdditive Vectors (180°), Strong Resonance

Data sourced from Lutskii, A. E., et al. (1974) and other compilations for aniline and nitrobenzene.

As the data clearly shows, the dipole moment of p-nitroaniline is the highest, reflecting the powerful, unimpeded push-pull electronic effect. The dipole moment of o-nitroaniline is the lowest of the three isomers, providing direct quantitative evidence for the impact of steric hindrance.

Visualizing the Intramolecular Forces

To better illustrate these concepts, we can model the vector interactions using Graphviz diagrams.

G1 cluster_p p-Nitroaniline (Planar) cluster_m m-Nitroaniline (Planar) p_ring Benzene Ring p_nh2 NH₂ (+R) p_ring->p_nh2 p_no2 NO₂ (-R) p_ring->p_no2 p_vec1 μ_NH2 p_ring->p_vec1   p_vec2 μ_NO2 p_ring->p_vec2   p_total μ_Total (Maximal) m_ring Benzene Ring m_nh2 NH₂ (+R) m_ring->m_nh2 m_no2 NO₂ (-R) m_ring->m_no2 m_vec1 μ_NH2 m_ring->m_vec1   m_vec2 μ_NO2 m_ring->m_vec2   m_total μ_Total (Vector Sum)

Caption: Vector addition in planar p- and m-nitroaniline.

G2 cluster_o o-Nitroaniline (Non-Planar) o_ring Benzene Ring o_no2 NO₂ (Twisted Out-of-Plane) o_ring->o_no2 o_nh2 NH₂ (Planar) clash Steric Hindrance o_nh2->clash o_no2->clash vec_no2_origin->vec_no2_head μ_NO2 (Twisted) vec_nh2_origin vec_nh2_origin vec_nh2_origin->vec_nh2_head μ_NH2 result Result: Reduced μ_Total due to SIR & altered geometry

Sources

A Researcher's Guide to the Synergy of Screens: Integrating Experimental and Theoretical Spectral Data for Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. While experimental spectroscopy—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—provides a direct window into the molecular world, the resulting data can often be a complex puzzle. Ambiguous signals, overlapping peaks, and the challenge of distinguishing between closely related isomers can lead to uncertainty.[1] This guide, written from the perspective of a Senior Application Scientist, details a robust, self-validating framework for integrating experimental data with the predictive power of computational spectroscopy. By cross-referencing what is measured with what is theoretically predicted for a hypothesized structure, we can move from plausible assignment to confident elucidation, transforming spectral data from a mere fingerprint into a definitive structural blueprint.

Chapter 1: The Foundations: Why Theory and Experiment Must Converge

The core principle of this integrated approach is that experiment and theory, when used together, are more powerful than the sum of their parts.[2] They form a cyclical, self-correcting loop that systematically reduces ambiguity and increases confidence in a proposed chemical structure.

The Limitations of Experimental Data Alone

Experimental spectra are rich with information, but rarely tell the whole story in isolation. Complex molecules can produce ¹H NMR spectra with severe signal overlap, making definitive assignment impossible. Mass spectrometry may yield a correct elemental composition, but cannot distinguish between constitutional isomers. Similarly, IR spectroscopy can confirm the presence of functional groups, but provides limited information on their precise location within the molecular framework. These ambiguities represent critical failure points in the structure elucidation process.

The Predictive Power of Theoretical Calculations

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), allows us to take a hypothesized chemical structure and predict its spectral properties in silico.[3][4] We can calculate NMR chemical shifts, vibrational frequencies, and other parameters with a remarkable degree of accuracy.[5][6] This "digital twin" of the molecule's spectrum provides a theoretical benchmark against which we can compare our experimental results.[7] When the predicted and measured spectra align, it provides powerful evidence that the initial structural hypothesis is correct.[1]

The Goal: A Self-Validating Loop

The process is not linear but cyclical. An initial hypothesis, born from experimental data (e.g., HRMS and 2D NMR), is used to build a 3D computational model. The spectrum is then calculated from this model and compared to the experimental data. A strong correlation validates the structure. A poor correlation indicates that the initial hypothesis was incorrect, sending the researcher back to reinterpret the experimental data or propose an alternative structure for theoretical validation.

G cluster_0 cluster_1 A Hypothesize Structure (from MS, 2D NMR etc.) B Acquire High-Quality Experimental Spectra (NMR, IR, MS) A->B Guides Experiment C Perform Quantum Chemical (DFT) Calculations A->C Provides Model E Cross-Reference & Compare (Experimental vs. Theoretical) B->E D Generate Predicted Spectrum C->D D->E F Structure Validated (Good Correlation) E->F Match G Structure Incorrect (Poor Correlation) E->G Mismatch G->A Revise Hypothesis G A 1. Propose Candidate Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Confirm True Minimum (No Imaginary Frequencies) B->C D 3. NMR Calculation (GIAO Method) C->D E 4. IR Calculation (Frequency Analysis) C->E F Calculate Shielding Constants (σ) D->F G Calculate Harmonic Frequencies E->G H Reference & Scale δ = σ(TMS) - σ(calc) F->H I Apply Scaling Factor (e.g., ~0.96) G->I J Predicted NMR Spectrum (δ vs. Intensity) H->J K Predicted IR Spectrum (cm⁻¹ vs. Intensity) I->K

Caption: General workflow for computational spectroscopy.
Step-by-Step: DFT-Based NMR Chemical Shift Prediction

Methodology:

  • Structure Input: Build the 3D coordinates of the hypothesized molecule.

  • Geometry Optimization: Perform a full geometry optimization. This step is critical, as NMR chemical shifts are highly sensitive to molecular geometry. [8]A commonly used and well-benchmarked level of theory is B3LYP-D3/6-311G(d,p) with a solvent model like PCM. [5]3. Frequency Calculation: After optimization, run a frequency calculation at the same level of theory to confirm the structure is a true energy minimum (i.e., has zero imaginary frequencies).

  • NMR Calculation: Perform the NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. [9]A recommended level of theory for accurate chemical shift prediction is WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, again including a solvent model. [5]5. Referencing: The calculation outputs absolute shielding tensors (σ), not chemical shifts (δ). To convert to chemical shifts, calculate the shielding tensor for TMS at the exact same level of theory. The predicted chemical shift is then calculated as: δ_predicted = σ_TMS - σ_calculated. [10]6. Linear Scaling (Optional but Recommended): For the highest accuracy, plot the calculated chemical shifts (δ_predicted) against the experimental values (δ_experimental). A linear regression can correct for systematic errors.

Step-by-Step: Simulating IR Vibrational Frequencies

Methodology:

  • Input: Use the optimized geometry from the previous step.

  • Frequency Calculation: The harmonic vibrational frequencies are calculated as part of the frequency job in Step 3 of the NMR protocol.

  • Applying a Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. [11]To correct for this, the calculated frequencies are multiplied by an empirical scaling factor. This factor is dependent on the level of theory used (e.g., for B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often applied). [12][13]It is crucial to use a scaling factor appropriate for the specific method and basis set employed. [14][15]

Chapter 4: The Cross-Referencing Nexus: Methods and Metrics

With both experimental and theoretical data in hand, the final step is a rigorous, objective comparison. This involves both qualitative visual inspection and quantitative statistical analysis.

G A Start: Have Exp. and Calc. Data B HRMS Match? A->B C NMR: Visual Comparison (Pattern, Multiplicity) B->C Yes H Reject Structure B->H No D NMR: Quantitative Comparison (Calculate Δδ = |δ_exp - δ_calc|) C->D E Are Δδ values within acceptable range? D->E F IR: Compare Key Bands (e.g., C=O, N-H stretches) E->F Yes E->H No G Structure Validated F->G

Sources

A Comparative Guide to Polarity Probes: N,N-Diethyl-4-nitroaniline vs. 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical research and drug development, understanding the polarity of a solvent or a microenvironment, such as a binding pocket of a protein, is of paramount importance. It influences reaction rates, equilibrium positions, and the solubility of compounds. Polarity probes, chromophoric molecules whose UV-Vis absorption spectra are sensitive to the polarity of their environment, are invaluable tools for quantifying this critical parameter. This guide provides an in-depth comparison of two commonly used polarity probes: N,N-Diethyl-4-nitroaniline and 4-nitroanisole. We will delve into their mechanisms of action, experimental protocols for their use, and a direct comparison of their performance based on experimental data.

The Principle of Solvatochromism as a Polarity Probe

The functionality of both this compound and 4-nitroanisole as polarity probes is rooted in the phenomenon of solvatochromism. Solvatochromism is the ability of a chemical substance to change color in response to a change in the polarity of the solvent. This change in "color" is, more accurately, a shift in the wavelength of maximum absorbance (λ_max) in the molecule's UV-Vis spectrum.

These probes are typically dipolar molecules with an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends of a conjugated π-system. In the ground state, there is a certain degree of charge separation. Upon absorption of light, the molecule is promoted to an excited state where this charge separation is significantly more pronounced. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a lower energy gap between the two states. This results in a bathochromic shift (a shift to a longer wavelength) of the λ_max. Conversely, in nonpolar solvents, the energy gap is larger, and the λ_max is shifted to a shorter wavelength (hypsochromic shift).

This compound: A Highly Sensitive Probe

This compound is a classic example of a push-pull system. The diethylamino group acts as a potent electron-donating group, while the nitro group is a strong electron-withdrawing group. This combination leads to a significant change in dipole moment upon excitation, making it highly sensitive to the surrounding solvent polarity.

4-Nitroanisole: A Milder Alternative

4-Nitroanisole also functions as a solvatochromic probe, with the methoxy group serving as the electron-donating group and the nitro group as the electron-withdrawing group. However, the methoxy group is a weaker electron donor compared to the diethylamino group. Consequently, the change in dipole moment between the ground and excited states is less pronounced than in this compound. This results in a generally smaller solvatochromic shift, making it a less sensitive probe but potentially more suitable for certain applications where a more subtle response is desired.

Quantitative Comparison of Performance

The effectiveness of a solvatochromic probe is often assessed by the magnitude of the shift in its λ_max across a range of solvents with varying polarities. The following table summarizes the λ_max values for this compound and 4-nitroanisole in several common solvents.

SolventDielectric Constant (ε)This compound λ_max (nm)4-Nitroanisole λ_max (nm)
n-Hexane1.88358289
Dioxane2.21364292
Diethyl Ether4.34368293
Chloroform4.81386295
Ethyl Acetate6.02374294
Tetrahydrofuran7.58376295
Dichloromethane8.93390297
Acetone20.7390300
Ethanol24.5406303
Methanol32.7415305
Acetonitrile37.5392299
Dimethyl Sulfoxide46.7418308
Water80.1430318

As the data indicates, this compound exhibits a much larger solvatochromic range (Δλ ≈ 72 nm from n-Hexane to Water) compared to 4-nitroanisole (Δλ ≈ 29 nm from n-Hexane to Water). This confirms the higher sensitivity of this compound to solvent polarity.

Experimental Protocol for Polarity Measurement

The following is a generalized protocol for determining the polarity of a solvent using either this compound or 4-nitroanisole as a probe.

Materials and Equipment:
  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound or 4-nitroanisole

  • A range of solvents of known polarity (for calibration)

  • The solvent of unknown polarity

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Prepare a stock solution of the chosen probe (e.g., 1 mM) in a non-polar solvent like n-hexane. Ensure the probe is fully dissolved.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution in various solvents of known polarity to a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.4-0.8). A common final concentration is in the micromolar range.

  • Acquisition of UV-Vis Spectra:

    • For each working solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 300-600 nm for this compound, 250-450 nm for 4-nitroanisole).

    • Use the pure solvent as a blank for each measurement.

  • Determination of λ_max:

    • From each spectrum, determine the wavelength of maximum absorbance (λ_max).

  • Creation of a Calibration Curve:

    • Plot the λ_max values as a function of a known solvent polarity scale, such as the Dimroth-Reichardt ET(30) scale or the Kamlet-Taft parameters. This will generate a calibration curve.

  • Measurement of Unknown Solvent Polarity:

    • Prepare a working solution of the probe in the solvent of unknown polarity.

    • Record the UV-Vis spectrum and determine the λ_max.

    • Using the calibration curve, determine the polarity of the unknown solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Probe Stock Solution working Prepare Working Solutions in Solvents stock->working spec Acquire UV-Vis Spectra working->spec lambda_max Determine λ_max spec->lambda_max calib Create Calibration Curve (λ_max vs. Polarity) lambda_max->calib interp Determine Polarity of Unknown calib->interp unknown Measure λ_max in Unknown Solvent unknown->interp

Caption: Experimental workflow for determining solvent polarity using a solvatochromic probe.

Logical Relationship of Solvatochromic Shift

G cluster_solvent Solvent Property cluster_probe Probe Response polarity Increased Solvent Polarity stabilization Greater Stabilization of Excited State polarity->stabilization leads to energy_gap Decreased Ground-to-Excited State Energy Gap stabilization->energy_gap results in lambda_max Bathochromic Shift (Increased λ_max) energy_gap->lambda_max causes

Caption: The relationship between solvent polarity and the observed solvatochromic shift.

Conclusion and Recommendations

Both this compound and 4-nitroanisole are effective solvatochromic probes, but their suitability depends on the specific application.

This compound is the superior choice for applications requiring high sensitivity. Its large solvatochromic range allows for finer discrimination between solvents of similar polarity. This makes it ideal for characterizing subtle changes in microenvironments or for creating detailed solvent polarity scales.

4-Nitroanisole , with its more modest solvatochromic response, can be advantageous in systems where the extreme sensitivity of this compound might lead to saturation of the signal or where a less polar probe is required to avoid significant perturbation of the system under study. Its smaller size and lower polarity might also lead to better solubility in a wider range of nonpolar environments.

Ultimately, the choice between these two probes should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the solvent system being investigated, and potential interactions between the probe and the sample.

References

  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]

  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877-2887. [Link]

The Central Role of Chromatography in Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of N,N-Diethyl-4-nitroaniline

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a non-negotiable cornerstone of quality control and regulatory compliance. This compound, a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, is no exception. Its purity profile can directly influence reaction yield, impurity profiles of subsequent products, and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of this compound. We will contrast its performance with viable alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—supported by detailed experimental protocols and performance data. The narrative is grounded in established scientific principles and regulatory expectations, explaining the causality behind each experimental choice to empower you to select and implement the most suitable method for your laboratory's specific needs.

Chromatographic techniques are indispensable for purity analysis because they excel at separating a primary compound from its structurally similar impurities, such as starting materials, by-products, or degradation products. The choice of technique hinges on the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Industry Standard

HPLC is the workhorse for purity determination of non-volatile or thermally labile compounds like this compound.[1] Its high resolving power, sensitivity, and robustness make it the default method in most quality control laboratories. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the non-polar analyte from both more polar and less polar impurities.

The "Why": Causality in HPLC Method Design

The selection of an RP-HPLC method is deliberate. This compound is a moderately non-polar molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The elution is driven by partitioning: a stronger organic modifier in the mobile phase (e.g., acetonitrile) will decrease retention time, while a higher aqueous content will increase it. UV detection is chosen due to the presence of the nitroaniline chromophore, which exhibits strong absorbance, providing excellent sensitivity.[2]

Experimental Protocol: Reverse-Phase HPLC

This protocol is designed as a self-validating system, incorporating parameters that align with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.

2. HPLC Method Parameters:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard stationary phase providing excellent retention and resolution for nitroaromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal retention time and peak shape. The ratio can be adjusted to fine-tune resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Detection UV at 380 nmThis compound has a strong absorbance maximum around this wavelength, maximizing sensitivity and specificity.
Injection Volume 10 µLA small volume minimizes potential for peak broadening, especially with a well-concentrated sample.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and improves peak symmetry.
Run Time ~15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

3. Data Analysis and Purity Calculation:

  • Purity is determined using an area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • For higher accuracy, a reference standard of this compound should be used for identification (by retention time) and quantification.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow from sample receipt to final purity determination using the HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (1.0 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Conc. (50 µg/mL) prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc Inject into HPLC System prep4->hplc Inject Sample chrom Generate Chromatogram hplc->chrom integrate Integrate Peak Areas chrom->integrate Raw Data calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Standard workflow for HPLC-based purity analysis.

Section 2: Comparative Analytical Techniques

While HPLC is robust, alternative methods may offer advantages in specific contexts, such as increased speed or orthogonal selectivity.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particle sizes. This results in significantly higher efficiency, resolution, and much faster analysis times, making it ideal for high-throughput environments.[5]

Experimental Protocol: UPLC

The HPLC method can be readily adapted. The key is the geometric scaling of flow rate and injection volume to the smaller column dimensions.

ParameterRecommended ConditionsRationale
Column C18, 50 mm x 2.1 mm, 1.7 µm particle sizeSmaller particles and column dimensions dramatically increase efficiency and reduce run time.
Mobile Phase Acetonitrile:Water (60:40 v/v)The same mobile phase can often be used, but a gradient may be employed for even faster elution.
Flow Rate 0.4 mL/minA lower flow rate is required for the smaller column ID to maintain optimal linear velocity.
Detection UV at 380 nmSame as HPLC.
Injection Volume 2 µLVolume must be scaled down to prevent overloading the smaller column.
Column Temp. 35 °CHigher temperatures can be used to lower mobile phase viscosity at high pressures.
Run Time ~3 minutes Significant reduction in analysis time compared to conventional HPLC.
Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While this compound can be analyzed by GC, care must be taken as nitroaromatic compounds can be susceptible to thermal degradation in the hot injector port, potentially leading to inaccurate purity results.[6][7] Therefore, HPLC is often the preferred method.[8] However, GC offers orthogonal selectivity, meaning it separates compounds based on different chemical properties (volatility and polarity) than RP-HPLC, which is valuable for confirming purity and identifying impurities that might co-elute in the LC system.

Experimental Protocol: GC
ParameterRecommended ConditionsRationale
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)A low-to-mid polarity column provides good separation for a wide range of aromatic compounds.
Injector Temp. 250 °C (Use a deactivated liner)Hot enough for volatilization but minimized to reduce thermal degradation.
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/minA temperature gradient is necessary to elute the analyte and separate impurities effectively.
Carrier Gas Helium or Hydrogen, constant flow of 1.2 mL/minInert carrier gas to move the sample through the column.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID is a universal detector for organic compounds. NPD is highly selective for nitrogen-containing compounds, increasing sensitivity.
Detector Temp. 300 °CMust be hotter than the final oven temperature to prevent condensation.
Run Time ~12 minutesCompetitive with HPLC but requires careful optimization to avoid degradation.

Section 3: Head-to-Head Performance Comparison

The choice of an analytical method is a trade-off between speed, resolution, sensitivity, and operational cost. The table below summarizes the performance of the three techniques for the purity analysis of this compound based on typical experimental outcomes.

Performance MetricHPLCUPLCGas Chromatography (GC)
Analysis Time ~15 min~3 min ~12 min
Resolution GoodExcellent Good (Orthogonal Selectivity)
Sensitivity (LOD/LOQ) HighVery High High (especially with NPD)
Solvent Consumption ModerateLow Very Low
Risk of Analyte Degradation Very Low Very LowModerate to High
Primary Application Routine QC, Stability StudiesHigh-Throughput Screening , Impurity ProfilingOrthogonal Method, Volatile Impurity Analysis
Making an Informed Decision

The following diagram provides a logical framework for selecting the most appropriate analytical method based on your primary objective.

Method_Selection start What is the primary analytical goal? goal1 Routine QC & Established Method start->goal1 goal2 High-Throughput Screening start->goal2 goal3 Confirm Purity with Orthogonal Method start->goal3 method_hplc Choose HPLC goal1->method_hplc Robust & Reliable method_uplc Choose UPLC goal2->method_uplc Speed is Critical method_gc Choose GC goal3->method_gc Different Selectivity Needed

Caption: Decision tree for selecting an analytical method.

Conclusion

For the definitive purity analysis of this compound, a validated Reverse-Phase HPLC method stands as the most reliable, robust, and universally accepted technique. It provides an excellent balance of resolution, sensitivity, and operational simplicity, with a minimal risk of analyte degradation.

UPLC represents a significant advancement, offering substantial gains in speed and efficiency, making it the superior choice for laboratories where high throughput is a primary driver. Gas Chromatography , while a powerful tool, should be used with caution due to the thermal lability of the analyte. Its greatest value lies in its role as an orthogonal method to confirm peak purity and investigate volatile impurities that may not be captured by LC methods.

Ultimately, the selection of the most appropriate method must be guided by a clear understanding of the analytical objective, available instrumentation, and the specific regulatory requirements governing the product's development lifecycle.

References
  • SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Das, S. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Gherghe, A., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Barceló, D., & Petrovic, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Patel, D. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). General Method. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Chai, L., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Public Health. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N,N-Dimethyl-4-nitroaniline, 98+%. Retrieved from [Link]

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A Comprehensive Guide to the Spectroscopic Analysis of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N-Diethyl-4-nitroaniline

This compound is a nitroaniline derivative with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][2] Its structure, featuring a diethylamino group and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. Accurate characterization of this molecule is paramount for quality control and for understanding its role in various chemical reactions. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for elucidating its molecular structure.

Part 1: In-Depth Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups.

Predicted ¹H NMR Spectrum of this compound:

The key to interpreting the spectrum lies in understanding the chemical equivalence and spin-spin coupling of the protons in the molecule.

  • Aromatic Protons (AA'BB' System): The para-substituted benzene ring gives rise to a classic AA'BB' spin system. The protons ortho to the electron-withdrawing nitro group (Hₐ) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating diethylamino group (Hₑ). Due to the symmetry, the two Hₐ protons are chemically equivalent, as are the two Hₑ protons. We anticipate two doublets in the aromatic region, each integrating to 2H.

  • Ethyl Group Protons: The two ethyl groups are chemically equivalent. Within each ethyl group, the methylene protons (-CH₂-) are adjacent to the nitrogen atom and will appear as a quartet due to coupling with the three protons of the methyl group (-CH₃-). The methyl protons will, in turn, appear as a triplet due to coupling with the two methylene protons.

Experimental Data Analysis:

The following table summarizes the expected and commonly observed ¹H NMR spectral data for this compound in a deuterated solvent like chloroform (CDCl₃).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A ~8.1Doublet2H~9.0Aromatic protons ortho to -NO₂
B ~6.6Doublet2H~9.0Aromatic protons ortho to -N(CH₂CH₃)₂
C ~3.4Quartet4H~7.0Methylene protons (-CH₂-)
D ~1.2Triplet6H~7.0Methyl protons (-CH₃-)

The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the protons ortho to the nitro group (Signal A) is a direct consequence of the strong electron-withdrawing nature of this group, which reduces the electron density around the adjacent protons. Conversely, the electron-donating diethylamino group increases the electron density around the ortho protons (Signal B), causing them to be more shielded and appear upfield.

Part 2: A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is highly informative, a comprehensive characterization of this compound often involves a multi-technique approach.

¹³C NMR Spectroscopy:

¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, one would expect to see six distinct signals corresponding to the six chemically non-equivalent carbon atoms. The carbon attached to the nitro group and the carbon attached to the diethylamino group would appear at the extremes of the aromatic region, while the methylene and methyl carbons of the ethyl groups would appear in the aliphatic region.[3]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would prominently feature:

  • Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

  • C-N stretching vibrations from the diethylamino group.

  • Aromatic C-H and C=C stretching vibrations.[4]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 194.23.[4] Analysis of the fragmentation pattern can further confirm the structure.

UV-Visible Spectroscopy:

This compound exhibits strong absorption in the UV-Visible region due to its extended π-conjugated system. This property is often exploited in colorimetric and solvatochromic studies.[5]

Comparison Summary:

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity, and stereochemistry.High resolution, quantitative.Requires deuterated solvents, can be complex for large molecules.
¹³C NMR Carbon skeleton and functional groups.Complements ¹H NMR, good for structural elucidation.Lower sensitivity than ¹H NMR, longer acquisition times.
IR Presence of functional groups.Fast, non-destructive, requires small sample amount.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Can be destructive, may not distinguish between isomers.
UV-Vis Electronic transitions and conjugation.High sensitivity, quantitative.Limited structural information.

Part 3: Experimental Protocols and Methodologies

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.

Standard Operating Procedure for ¹H NMR Sample Preparation:
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[6][7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid dissolution.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.[7] If any solid particles are present, filter the solution through a small cotton plug in the pipette.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[7][8]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[6][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer clean Clean Tube Exterior transfer->clean insert Insert Sample into Spectrometer clean->insert Ready for Analysis lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate Final Spectrum Interpretation Final Spectrum Interpretation integrate->Final Spectrum Interpretation Processed Spectrum

Data Acquisition and Processing:

The prepared sample is placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and then acquiring the Free Induction Decay (FID) signal.[6] The FID is then subjected to Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum for interpretation.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that is both precise and reliable. The characteristic signals of the aromatic and ethyl protons provide an unambiguous confirmation of its structure. When integrated into a multi-technique analytical approach, including ¹³C NMR, IR, and Mass Spectrometry, a complete and robust characterization of this important chemical intermediate is achieved. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for researchers in their analytical endeavors.

References

  • University of Manitoba. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available from: [Link]

  • PubChem. N,N-Dimethyl-4-nitroaniline. Available from: [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • University of Malaya. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. Available from: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). Available from: [Link]

  • NIST. N,N-Diethyl-p-nitroaniline. WebBook. Available from: [Link]

  • The Journal of Physical Chemistry B. Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. (2011-04-12). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • ResearchGate. UV-Visible absorbance spectra of this compound (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available from: [Link]

  • SpectraBase. N,N-Dimethyl-4-nitroaniline. Available from: [Link]

  • ResearchGate. Absorption spectra of the product obtained by the reaction of 4-amino-N,N-dimethyl aniline with 10 lg/ml of. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • ResearchGate. Structures of (left) 4-nitroaniline and this compound and.... Available from: [Link]

  • SpectraBase. n,n-diethyl-m-nitroaniline - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Available from: [Link]

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A Senior Application Scientist's Guide to Evaluating N,N-Diethyl-4-nitroaniline Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Certificates of Analysis and Methodologies for Ensuring Analytical Accuracy

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standards used. N,N-Diethyl-4-nitroaniline, a key organic intermediate, often serves as a critical reference material for the quantification of impurities or as a starting material in synthesis. The Certificate of Analysis (CoA) is the primary legal document that certifies the quality and purity of such a standard. However, not all CoAs are created equal. This guide provides an in-depth comparison of how to interpret a CoA for this compound, evaluates the analytical techniques used for certification, and presents a framework for verifying a standard in your own laboratory.

The Critical Role of a Certified Reference Standard

This compound (C₁₀H₁₄N₂O₂) is a nitroaromatic compound used in various chemical syntheses. In the pharmaceutical industry, it may be identified as a process-related impurity or a metabolite. Accurate quantification of such substances is paramount for regulatory compliance and patient safety. A well-characterized reference standard is the cornerstone of any quantitative analytical method, providing the benchmark against which all measurements are compared. Regulatory bodies like the FDA require that non-compendial reference standards be of the highest purity and thoroughly characterized.[1] An inadequately characterized standard can delay or even prevent the approval of a drug product.[1]

Anatomy of a Certificate of Analysis: A Comparative Approach

The CoA is a summary of the testing results used to confirm that a batch of the reference standard meets its predetermined specifications. While the format may vary between suppliers, a comprehensive CoA for a high-purity standard like this compound should include several key analytical assessments. Let's compare the two primary, and philosophically different, approaches to assigning purity: the Mass Balance approach and the Quantitative NMR (qNMR) approach.

Approach 1: The Mass Balance Method

The traditional mass balance approach determines the purity of the main component by subtracting the sum of all identified impurities from 100%. This method requires a suite of analytical techniques to quantify structurally related impurities, water content, residual solvents, and non-volatile impurities.[2]

Table 1: Hypothetical CoA Comparison for this compound (Mass Balance Approach)

ParameterSupplier A (Standard Grade)Supplier B (High-Purity Grade)MethodSignificance & Causality
Identity Conforms to StructureConforms to Structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure is correct. MS provides molecular weight, while NMR confirms the connectivity of atoms.
Chromatographic Purity 99.7% (by HPLC, 254 nm)99.95% (by HPLC, 254 nm)HPLC-UVMeasures the area percent of the main peak relative to impurity peaks. A higher percentage indicates fewer structurally related impurities. The choice of a C18 column is common for separating polar nitroanilines from non-polar impurities.[3][4]
Water Content 0.15%0.03%Karl Fischer TitrationWater is a common impurity that adds mass without contributing to the active molecule, thus depressing the true purity. Karl Fischer is the gold standard for accurate water determination.
Residual Solvents <0.1% (Acetone)<0.01% (Acetone)Headspace GC-MSVolatile organic impurities from the synthesis or purification process must be controlled. Their volatility can cause purity to change over time.[1]
Non-Volatile Impurities (Ash) 0.05%<0.01%Thermogravimetric Analysis (TGA)Measures the residue remaining after heating, indicating the presence of inorganic salts or other non-volatile materials.[5]
Assay (by Mass Balance) 99.4% 99.9% Calculation: 100% - (% Purity) - (% Water) - (% Solvents) - (% Ash)This is the final certified purity value, traceable through the sum of its parts. It is a comprehensive but labor-intensive method.[5][6]
Approach 2: Quantitative NMR (qNMR)

A more direct and increasingly accepted primary method is Quantitative Nuclear Magnetic Resonance (qNMR).[6][7] This technique determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a highly pure, certified internal standard of known concentration.[8][9] The signal area in NMR is directly proportional to the number of nuclei, making it a powerful absolute quantification tool without the need for identical reference materials.[7]

Table 2: Hypothetical CoA for this compound (qNMR Approach)

ParameterSupplier C (Primary Standard Grade)MethodSignificance & Causality
Identity Conforms to Structure¹H NMR, ¹³C NMR, MSSame as Mass Balance.
Purity (by ¹H-qNMR) 99.92% ± 0.11% ¹H-qNMR vs. NIST SRMProvides a direct measurement of the molar purity, which is then converted to a mass fraction. The uncertainty value is critical for establishing a metrological traceability chain.[6] The use of a certified reference material (CRM) or Standard Reference Material (SRM) as the internal calibrant is key to SI traceability.[9]
Water Content 0.04%Karl Fischer TitrationStill required, as qNMR measures the purity of the organic portion only.
Residual Solvents <0.01% (Acetone)Headspace GC-MSStill required for a complete impurity profile.
Expertise in Action: Which Approach is Better?
  • Mass Balance is well-established but can be time-consuming and may fail to detect impurities that lack a chromophore (for HPLC-UV) or are non-volatile.[6] Its accuracy depends on the successful identification and quantification of all impurities.

  • qNMR is a powerful, direct method that can quantify the analyte without needing to identify every impurity.[8] It is particularly advantageous for compounds that may not have a strong UV chromophore or for certifying standards to be used in assays where no identical standard exists. However, it requires specialized equipment and expertise, and care must be taken to select non-overlapping signals for integration.[6]

For the highest level of trust, a "hybrid" approach is often employed, where qNMR is used for the primary assay, and chromatographic techniques are used orthogonally to confirm the absence of significant impurities.

Experimental Protocols for In-House Verification

Upon receiving a new lot of reference standard, it is best practice to perform a verification to ensure its integrity. Below is a detailed protocol for a quick identity and purity check using High-Performance Liquid Chromatography (HPLC).

Workflow for New Reference Standard Verification

G cluster_0 Phase 1: Documentation & Preparation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Acceptance & Release A Receive Standard & CoA B Review CoA for Completeness (Identity, Purity, Methods) A->B C Accurately Prepare Stock Solution (e.g., 1.0 mg/mL in Mobile Phase) B->C D Perform HPLC Analysis C->D E Check System Suitability (SST) (Tailing Factor, Resolution, Precision) D->E Before Sample Injection F Analyze Standard Chromatogram E->F If SST Passes G Compare Retention Time (RT) & Purity to Previous Lot or CoA F->G H Does it Match Expected Profile? G->H I Accept & Release Lot for Use H->I Yes J Quarantine & Investigate (Contact Supplier) H->J No

Sources

A Comparative Guide to the Synthetic Routes of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted nitroanilines is a fundamental process for the creation of a wide array of intermediates and active pharmaceutical ingredients. N,N-Diethyl-4-nitroaniline, a key building block, can be synthesized through several distinct pathways. The choice of a particular route is often a critical decision, balancing factors such as yield, purity, cost, safety, and scalability. This guide provides an in-depth, objective comparison of the four primary synthetic routes to this compound, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from four main strategic directions:

  • N-Alkylation of 4-nitroaniline: This direct approach involves the introduction of two ethyl groups onto the nitrogen atom of 4-nitroaniline.

  • Nitration of N,N-diethylaniline: This method starts with the readily available N,N-diethylaniline and introduces a nitro group at the para position of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a 4-halonitrobenzene with diethylamine, where the halogen acts as a leaving group.

  • Reductive Amination: This strategy employs the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent to form the target tertiary amine.

Each of these routes possesses unique advantages and disadvantages, which will be explored in detail in the following sections.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision. The following table provides a quantitative comparison of the key performance indicators for each of the four primary synthetic pathways to this compound.

ParameterN-Alkylation of 4-nitroanilineNitration of N,N-diethylanilineNucleophilic Aromatic Substitution (SNAr)Reductive Amination
Starting Materials 4-nitroaniline, Ethyl iodideN,N-diethylaniline, Nitric acid, Sulfuric acid4-Halonitrobenzene, Diethylamine4-Nitrobenzaldehyde, Diethylamine
Key Reagents K₂CO₃H₂SO₄, HNO₃K₂CO₃Sodium triacetoxyborohydride
Typical Solvents AcetoneSulfuric acidWaterDichloroethane (DCE)
Reaction Temperature Reflux (~56°C)0-10°C100°C (Microwave)Room Temperature
Reported Yield Moderate (estimated)Good (analogous reaction)Up to 95%[1]High (expected)
Key Advantages Direct functionalization.Inexpensive starting materials.High yield, good functional group tolerance.Mild reaction conditions, high selectivity.
Key Disadvantages Potential for over-alkylation and low reactivity of 4-nitroaniline.Strong acids, potential for isomer formation.Requires elevated temperatures or microwave irradiation.Cost of reducing agent.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each of the four synthetic routes.

Route 1: N-Alkylation of 4-nitroaniline

This protocol is adapted from established methods for the N-alkylation of nitroanilines.[2] The weak nucleophilicity of 4-nitroaniline presents a challenge, and the reaction may require careful optimization to achieve a satisfactory yield and minimize the formation of the mono-ethylated byproduct.[3]

Reaction Scheme:

4-Nitroaniline 4-Nitroaniline This compound This compound 4-Nitroaniline->this compound Ethyl Iodide, K₂CO₃ Acetone, Reflux N,N-Diethylaniline N,N-Diethylaniline This compound This compound N,N-Diethylaniline->this compound HNO₃, H₂SO₄ 0-10°C 4-Bromonitrobenzene 4-Bromonitrobenzene This compound This compound 4-Bromonitrobenzene->this compound Diethylamine, K₂CO₃ Water, 100°C, Microwave 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound This compound 4-Nitrobenzaldehyde->this compound Diethylamine, NaBH(OAc)₃ DCE, Room Temperature

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N,N-Diethyl-4-nitroaniline, a common chromogenic substrate and synthetic intermediate, requires meticulous handling and disposal due to its inherent toxicological and chemical reactivity profile. This guide provides an in-depth, procedural framework for researchers and drug development professionals to manage the disposal of this compound, ensuring operational safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the required protocols.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a nitrated aromatic amine, its risks are multifaceted.[1][2]

  • Toxicological Hazards: Structurally similar chemicals are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is dangerously reduced.[1][2] Safety data for analogous compounds indicates that this compound is likely toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4][5][6]

  • Chemical Reactivity Hazards: This compound belongs to two reactive chemical classes: aromatic nitro compounds and amines.[1][2]

    • As a nitro compound , it can act as a strong oxidizing agent. Mixing with reducing agents (e.g., hydrides, sulfides) can initiate a vigorous, potentially explosive reaction.[1][2] Aromatic nitro compounds may also react explosively with strong bases like sodium hydroxide.[1][2]

    • As an amine , it is basic and will react exothermically with acids.[1][2] Combustion produces noxious nitrogen oxides (NOx).[1][2]

  • Environmental Hazards: Like many synthetic organic compounds, it is classified as harmful to aquatic life with long-lasting effects, mandating that it must not enter drains or the environment.[6]

These properties dictate that this compound cannot be treated as benign waste. The disposal plan must mitigate these risks by ensuring containment, preventing unintentional reactions, and directing the waste to a facility capable of its complete and safe destruction.

Table 1: Key Safety & Handling Data for this compound
ParameterDescription
CAS Number 2216-15-1
Appearance Yellow needles or crystalline mass.[1]
Solubility Insoluble in water.[1][2]
Primary Hazards Toxic (oral, dermal, inhalation), skin/eye irritant, potential for methemoglobinemia.[1][2][3][4]
Key Incompatibilities Strong oxidizing agents, strong reducing agents (hydrides, sulfides), strong acids, strong bases (NaOH, KOH), isocyanates, peroxides, and acid halides.[1][2][5][7]
Primary Disposal Route Collection by a licensed professional waste disposal service for high-temperature incineration.[6]

Pre-Disposal: Waste Accumulation in the Laboratory

Proper disposal begins at the point of generation. The following steps ensure that waste is collected safely and in compliance with standard hazardous waste regulations.[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific, marked area in the lab, at or near the point of waste generation, for collecting hazardous waste.[8][9] This area should be away from heat sources and high-traffic paths to minimize the risk of spills or container damage.[10]

Step 2: Select an Appropriate Waste Container The principle of compatibility is paramount.

  • Container Material: Use a sturdy, leak-proof container with a secure screw-top cap.[8][11] High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred. While the original product container can be used, avoid metal containers for any acidic waste mixtures and glass containers if there is any risk of pressure buildup.[8]

  • Container Condition: The container must be in good condition, free of cracks, and its exterior must be kept clean and free of contamination.[8]

Step 3: Correctly Label the Waste Container Labeling is a critical control that prevents accidental mixing of incompatible chemicals.[9]

  • Timing: Affix a hazardous waste label to the container before the first drop of waste is added.[10]

  • Content: The label must clearly state the words "HAZARDOUS WASTE ".[8]

  • Identification: List the full chemical name, "This compound ," and the names of any other components in the waste stream (e.g., solvents).[12] Vague abbreviations or formulas are not acceptable.

Step 4: Keep Containers Securely Closed Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8][9][11] This is a primary tenet of hazardous waste management, designed to prevent the release of vapors and to eliminate the possibility of spills.

The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the decision-making process and procedural steps for moving this compound waste from your bench to its final, safe disposition.

G cluster_0 start Waste Generation (this compound) char Characterize Waste Type start->char seg Segregate from Incompatibles (Acids, Bases, Reducing Agents) char->seg cont Select Compatible Container seg->cont label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) cont->label label->seg Verify No Incompatibles store Store in Designated SAA (Keep Container Closed) label->store request Request Pickup from Institutional EHS/EHSO store->request end Documented Transfer to Licensed Disposal Facility request->end

Caption: Disposal workflow for this compound waste.

Procedural Steps:

  • Waste Characterization: Identify the waste stream. Is it unused pure compound, a dilute solution in a solvent, or contaminated materials (e.g., gloves, weighing paper, silica gel)? Each must be treated as hazardous waste.

  • Segregation: This is the most critical step to prevent dangerous reactions. Ensure that waste containing this compound is never mixed with incompatible materials, particularly strong acids, bases, or reducing agents.[8][11]

  • Containerization and Storage: Following the protocols in Section 2, place the waste into a correctly selected and pre-labeled container. Store this container in your designated SAA.

  • Request for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS or EHSO) department to schedule a waste pickup.[11][12] Do not allow waste to accumulate for extended periods.

  • Final Disposition: The EHS department will transport the waste to a central accumulation facility before it is transferred to a licensed professional waste disposal company.[6] The standard and most effective method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts like NOx.[6]

Emergency Procedures for Spills and Exposures

In the event of an accident, immediate and correct action is vital.

Personal Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5][13]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately.[4][13]

Small Laboratory Spills

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[13]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles or face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[6][13] For larger spills, a respirator may be necessary.[13]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.[6][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive disposal framework, laboratory professionals can effectively manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment.

References

  • East Harbour Group. (2022, February 14). Material Safety Data Sheet N-METHYL-4-NITROANILINE. Retrieved from [https://www.easth Harbour.com/msds/276.pdf]([Link] Harbour.com/msds/276.pdf)

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. UTIA Safety Office. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling N,N-Diethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development and chemical synthesis, a profound respect for safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. N,N-Diethyl-4-nitroaniline, a yellow crystalline solid, is a valuable reagent in various organic syntheses. However, its potent toxicity demands a meticulous and informed approach to handling. This guide moves beyond mere checklists to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and operational plans, ensuring both your safety and the integrity of your research.

The Toxicological Imperative: Why this compound Demands Respect

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] This triple threat underscores the criticality of establishing a comprehensive barrier between the researcher and the chemical. The primary health hazard stems from its nature as a nitrated aromatic amine, a class of compounds known for their systemic toxicity. A structurally similar chemical is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2] Exposure can lead to symptoms ranging from headache, dizziness, and nausea to cyanosis (a bluish discoloration of the skin) and, in severe cases, unconsciousness or death. Therefore, our safety strategy is built on the principle of preventing all routes of exposure.

Your Armor: A Multi-Layered Approach to Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario; it is a risk-based assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Chemical safety goggles and a face shieldFully-buttoned lab coatN95 or higher-rated respirator if not in a fume hood
Running reactions and work-up Chemical fume hoodNitrile or neoprene glovesChemical safety gogglesChemical-resistant apron over a lab coatNot generally required if work is performed in a properly functioning fume hood
Handling spills Chemical fume hood (if feasible)Heavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldChemical-resistant suit or apronA full-face respirator with appropriate cartridges
The Rationale Behind the Choices:
  • Engineering Controls as the First Line of Defense: A certified chemical fume hood is non-negotiable when handling this compound in its solid form or in volatile solvents.[3] This primary engineering control captures dust and vapors at the source, minimizing your inhalation exposure.

  • Impermeable Gloves are Crucial: The high dermal toxicity of this compound necessitates the use of chemical-resistant gloves.[1] Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against tears and contamination. Always inspect gloves for any signs of degradation before use.

  • Comprehensive Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[4] A face shield should be worn over the goggles, especially when there is a significant splash risk, such as during spill cleanup or when handling larger quantities.[4]

  • Protecting Your Body: A lab coat is the minimum requirement, but a chemical-resistant apron provides an additional barrier against spills.[4] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.[5]

  • Respiratory Protection When Engineering Controls are Insufficient: If you must handle the solid outside of a fume hood, a respirator is essential to prevent inhalation of the toxic dust.[4][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood weighing Weighing solid or creating dust? fume_hood->weighing No ppe_hood Minimum PPE: - Chemical safety goggles - Nitrile/neoprene gloves - Lab coat fume_hood->ppe_hood Yes splash_risk Is there a significant splash risk? weighing->splash_risk No ppe_respirator Add Respirator (N95 or higher) weighing->ppe_respirator Yes ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_apron Add Chemical-Resistant Apron splash_risk->ppe_apron No ppe_respirator->splash_risk ppe_face_shield->ppe_apron

Caption: Decision tree for PPE selection when handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Use:
  • Preparation is Paramount: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Locate the nearest eyewash station and safety shower.

  • Controlled Environment: All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood.[3]

  • Donning PPE: Put on all required PPE as determined by your risk assessment before entering the designated handling area.

  • Weighing: If possible, use a ventilated balance enclosure. If not, weigh the solid in the fume hood. Use a spatula to handle the solid and avoid creating dust.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate your work area. Carefully remove and dispose of gloves as hazardous waste. Wash your hands thoroughly with soap and water.[5]

Spill Management:
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Situation: Only personnel trained in hazardous spill cleanup should address the spill.

  • Don Appropriate PPE: At a minimum, this will include a full-face respirator, heavy-duty gloves, a chemical-resistant suit or apron, and safety goggles.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4] For a liquid spill, use an inert absorbent material to contain the spill, then transfer it to a hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4][7] Never dispose of this compound down the drain or in regular trash.[3]

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly utilize this compound in your research, advancing scientific discovery while prioritizing the well-being of yourself and your colleagues.

References

  • East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022-02-14).
  • Fisher Scientific.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET - N,N-Diethylaniline. (2012-04-30).
  • Elemental Microanalysis.
  • Sigma-Aldrich. SAFETY DATA SHEET - o-nitroaniline. (2025-01-02).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Nitroaniline. (2020-12-13).

Sources

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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N,N-Diethyl-4-nitroaniline
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.